Cyclohexyl hexanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53960. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
cyclohexyl hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-3-5-10-12(13)14-11-8-6-4-7-9-11/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNOERNOMHQUCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211474 | |
| Record name | Cyclohexyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6243-10-3 | |
| Record name | Cyclohexyl hexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6243-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl hexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006243103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6243-10-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53960 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexyl hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.777 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXYL HEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3B77J8GNH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
cyclohexyl hexanoate chemical properties and structure
An In-depth Technical Guide to Cyclohexyl Hexanoate
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound (CAS No. 6243-10-3) is an ester formed from the condensation of cyclohexanol and hexanoic acid.[1] It is typically a colorless to pale yellow liquid characterized by a fruity odor, which has led to its use in the fragrance and flavoring industries.[1] Structurally, it consists of a cyclohexyl group attached to the oxygen of the carboxylate group of hexanoate. Its non-polar nature dictates its solubility primarily in organic solvents with limited aqueous solubility.[1][2]
Chemical Structure
The chemical structure of this compound is fundamental to its physical and chemical properties. The ester linkage is susceptible to hydrolysis under acidic or basic conditions.[1]
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[3] |
| Synonyms | Cyclohexyl caproate, Hexanoic acid, cyclohexyl ester[1][2][3][4] |
| CAS Number | 6243-10-3[1][2][3] |
| Molecular Formula | C12H22O2[1][2][3][4] |
| SMILES | CCCCCC(=O)OC1CCCCC1[2][3] |
| InChI | InChI=1S/C12H22O2/c1-2-3-5-10-12(13)14-11-8-6-4-7-9-11/h11H,2-10H2,1H3[3] |
| InChIKey | DTNOERNOMHQUCN-UHFFFAOYSA-N[3][4] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 198.30 g/mol [2][3] |
| Appearance | Colorless to pale yellow liquid[1] |
| Odor | Fruity, pineapple, sweet, apple[2] |
| Boiling Point | 258 °C (estimated)[2], 267.8 °C at 760 mmHg[4] |
| Density | 0.995 g/cm³[4] |
| Flash Point | 99.9 °C[4] |
| Vapor Pressure | 0.0129 hPa @ 20°C (estimated), 0.0213 hPa @ 25°C (estimated)[2] |
| Refractive Index | 1.446[5] |
| XLogP3-AA | 3.8[2][3] |
Table 3: Solubility Data
| Solvent | Solubility (g/L) at 25°C |
| Water | 0.15[2] |
| Ethanol | 3425.38[2] |
| Methanol | 3052.65[2] |
| Isopropanol | 2911.67[2] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes a general method for the synthesis of this compound from cyclohexanol and hexanoic acid using an acid catalyst.
Materials:
-
Cyclohexanol
-
Hexanoic acid
-
Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Drying tube
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanol (1.0 equivalent), hexanoic acid (1.2 equivalents), and a catalytic amount of a strong acid (e.g., 5 mol% sulfuric acid).
-
Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography to yield the pure ester.
Caption: Experimental workflow for the synthesis of this compound.
Hydrolysis of this compound
This protocol outlines the acid-catalyzed hydrolysis of this compound back to its constituent alcohol and carboxylic acid.[6]
Materials:
-
This compound
-
Strong acid catalyst (e.g., sulfuric acid, hydrochloric acid)
-
Water
-
Organic solvent (e.g., diethyl ether)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask fitted with a reflux condenser, add this compound (1 equivalent) and a large excess of water (10-20 equivalents).[6]
-
Carefully add a catalytic amount of a strong acid (e.g., 10 mol% H₂SO₄).[6]
-
Heat the mixture to reflux with stirring for several hours, monitoring the reaction by TLC or GC.[6]
-
After completion, cool the mixture to room temperature and extract the products with an organic solvent.[6]
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain cyclohexanol and hexanoic acid.[6]
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 4: Spectroscopic Data Summary
| Technique | Key Features |
| ¹H NMR | Spectral data available from sources such as NIST.[3] |
| ¹³C NMR | Spectral data available from sources such as SpectraBase.[7] |
| IR Spectroscopy | Data available from NIST and SpectraBase, showing characteristic ester C=O and C-O stretching frequencies.[3][8][9] |
| Mass Spectrometry (GC-MS) | Electron ionization mass spectra are available, with characteristic fragmentation patterns.[3][10] |
Safety and Handling
This compound is considered air-sensitive.[11][12] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves and safety glasses.[12] It is important to avoid contact with skin and eyes, as well as inhalation or ingestion.[11][12] For detailed safety information, refer to the Safety Data Sheet (SDS).[11][12]
Conclusion
This compound is a well-characterized ester with established physical and chemical properties. Its synthesis is straightforward via Fischer esterification, and its structure can be confirmed using standard spectroscopic techniques. While its primary application is in the fragrance industry, a thorough understanding of its properties and synthesis is valuable for chemists in various fields.
References
- 1. CAS 6243-10-3: this compound | CymitQuimica [cymitquimica.com]
- 2. scent.vn [scent.vn]
- 3. This compound | C12H22O2 | CID 80388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 5. This compound [stenutz.eu]
- 6. benchchem.com [benchchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Hexanoic acid, cyclohexyl ester [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. Hexanoic acid, cyclohexyl ester [webbook.nist.gov]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical Characteristics of Cyclohexyl Hexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl hexanoate (CAS No. 6243-10-3) is an ester recognized for its characteristic fruity aroma.[1] This technical guide provides a comprehensive overview of its core physical properties, offering valuable data for its application in research, particularly in the fields of flavor, fragrance, and materials science. This document outlines key quantitative data, details the experimental protocols for their determination, and illustrates the interrelation of these physical characteristics.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These parameters are fundamental to understanding the behavior of the compound under various experimental conditions.
| Property | Value | Unit |
| Molecular Formula | C12H22O2 | - |
| Molecular Weight | 198.3 | g/mol |
| Appearance | Clear, colorless liquid | - |
| Odor | Fruity, pineapple | - |
| Density | 0.9263 - 0.995 | g/cm³ |
| Boiling Point | 125 (at 7 Torr) | °C |
| Boiling Point (estimated) | 258 - 267.8 (at 760 mmHg) | °C |
| Flash Point | 99.9 - 112.2 | °C |
| Refractive Index | 1.4445 - 1.4475 (at 20°C) | - |
| Solubility in Water | 0.15 | g/L |
| Solubility in Ethanol | 3425.38 | g/L |
| logP (Octanol/Water Partition Coefficient) (estimated) | 3.8 - 4.286 | - |
Note: The range in some values reflects data from multiple sources.[2][3][4][5][6]
Interrelation of Physical Properties
The physical properties of a chemical compound are intrinsically linked. The following diagram illustrates the logical relationships between the fundamental molecular structure and the macroscopic physical characteristics of this compound.
Experimental Protocols
The following section details the standard methodologies for determining the key physical properties of liquid organic compounds like this compound.
Determination of Density
The density of a liquid can be accurately measured using a pycnometer or a digital density meter.
-
Pycnometer Method:
-
The pycnometer is thoroughly cleaned, dried, and its empty weight is recorded.
-
It is then filled with distilled water of a known temperature, and the weight is recorded. This allows for the calculation of the pycnometer's volume.
-
The pycnometer is emptied, dried, and filled with this compound at the same temperature.
-
The weight of the filled pycnometer is recorded.
-
The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.
-
-
Digital Density Meter:
-
The instrument is calibrated using dry air and distilled water.
-
A sample of this compound is injected into the measuring cell.
-
The instrument measures the oscillation frequency of a U-shaped tube containing the sample, which is directly related to the density. The result is displayed digitally.
-
Determination of Boiling Point
The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
-
Distillation Method:
-
A small volume of this compound is placed in a distillation flask with a few boiling chips.
-
The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the condenser.
-
The flask is gently heated.
-
The temperature is recorded when the liquid is boiling, and a stable temperature is observed on the thermometer as the vapor condenses. This stable temperature is the boiling point at the recorded atmospheric pressure.
-
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters the substance. It is a characteristic property of a substance and is measured using a refractometer.
-
Using an Abbe Refractometer:
-
The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol or isopropanol) and allowed to dry.
-
A few drops of this compound are placed on the surface of the prism.
-
The prism is closed, and the light source is adjusted.
-
The user looks through the eyepiece and adjusts the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
-
Determination of Solubility
Solubility is determined by observing the extent to which a solute dissolves in a solvent to form a homogeneous solution.
-
Qualitative Determination:
-
A small, measured amount of this compound is added to a test tube containing a specific volume of the solvent (e.g., water, ethanol).
-
The mixture is agitated vigorously.
-
The solution is observed for any signs of undissolved solute (e.g., cloudiness, separate layers). The substance is classified as soluble, partially soluble, or insoluble.
-
-
Quantitative Determination:
-
A saturated solution of this compound in the solvent is prepared at a specific temperature by adding an excess of the ester to the solvent and stirring until equilibrium is reached.
-
A known volume of the clear, saturated solution is carefully removed, avoiding any undissolved solute.
-
The solvent is evaporated from the sample, and the mass of the remaining this compound is determined.
-
The solubility is then calculated and expressed in grams per liter (g/L) or other appropriate units.
-
Conclusion
This technical guide provides essential physical data and standardized experimental protocols for this compound. The information presented is critical for professionals in research and development, enabling a deeper understanding of the compound's behavior and facilitating its effective application in various scientific and industrial contexts. The provided data and methodologies serve as a valuable resource for ensuring accuracy and reproducibility in experimental work involving this compound.
References
- 1. CAS 6243-10-3: this compound | CymitQuimica [cymitquimica.com]
- 2. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 3. scent.vn [scent.vn]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. This compound | 6243-10-3 [amp.chemicalbook.com]
- 6. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
An In-depth Technical Guide to the Synthesis of Cyclohexyl Hexanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of cyclohexyl hexanoate from cyclohexanol and hexanoic acid. The primary method detailed is the Fischer-Speier esterification, a cornerstone of organic synthesis for the formation of esters. This document includes a detailed experimental protocol, tabulated quantitative data for the involved substances, safety information, and visualizations of the reaction pathway and experimental workflow to aid in laboratory application.
Introduction
This compound is an ester with applications in the fragrance and flavor industries, and its synthesis serves as a fundamental example of esterification. The Fischer-Speier esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is reversible and proceeds by the nucleophilic attack of the alcohol on the protonated carbonyl group of the carboxylic acid. To drive the equilibrium towards the product, an excess of one reactant (typically the less expensive one) is used, or a method is employed to remove the water formed during the reaction, such as azeotropic distillation with a Dean-Stark apparatus.
Physicochemical Data
A summary of the physical and chemical properties of the reactants and the product is provided in Table 1. This data is essential for the safe handling of the chemicals and for the purification of the final product.
Table 1: Physicochemical Properties of Reactants and Product
| Property | Cyclohexanol | Hexanoic Acid | This compound |
| Molecular Formula | C₆H₁₂O | C₆H₁₂O₂ | C₁₂H₂₂O₂ |
| Molar Mass | 100.16 g/mol | 116.16 g/mol | 198.30 g/mol |
| Appearance | Colorless, viscous liquid or solid | Oily, colorless liquid | Colorless liquid |
| Density | 0.962 g/cm³ | 0.927 g/cm³ | 0.9263 g/cm³[1][2] |
| Boiling Point | 161.5 °C | 205 °C | 125 °C @ 7 Torr[1][2] |
| Melting Point | 25.93 °C | -3.4 °C | N/A |
| Solubility in Water | 3.6 g/100 mL (20 °C) | 1.082 g/100 mL (20 °C) | Practically insoluble[1] |
| CAS Number | 108-93-0[3] | 142-62-1 | 6243-10-3[1][2] |
Reaction Scheme and Mechanism
The overall reaction for the synthesis of this compound is presented below:
Caption: Overall reaction for the synthesis of this compound.
The reaction proceeds via a six-step mechanism, characteristic of Fischer esterification, which involves the initial protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of water to form the ester.
Experimental Protocol
This section provides a detailed, representative methodology for the synthesis of this compound.
Materials and Equipment
-
Cyclohexanol
-
Hexanoic acid
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (optional, for azeotropic removal of water)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional)
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Reaction Setup and Procedure
The following workflow outlines the key steps in the synthesis and purification process.
Caption: Experimental workflow for this compound synthesis.
Detailed Steps:
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar, combine cyclohexanol (e.g., 0.2 mol) and hexanoic acid (e.g., 0.2 mol).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 ml) or p-toluenesulfonic acid (e.g., 1.0 g) to the mixture.[4]
-
Reaction:
-
Method A (Direct Reflux): Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. To drive the reaction to completion, an excess of one of the reactants can be used.
-
Method B (Azeotropic Removal of Water): Add toluene (e.g., 200 ml) to the reaction mixture.[4] Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The water produced will be collected in the Dean-Stark trap.
-
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. A typical reaction time is several hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
If a solvent was used, dilute the mixture further with an organic solvent like diethyl ether or ethyl acetate. If no solvent was used, add an organic solvent.
-
Transfer the mixture to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (2 x 75 ml) to neutralize the acid catalyst.[4]
-
Wash the organic layer with a saturated solution of sodium chloride (brine) (2 x 50 ml).[4]
-
-
Drying and Solvent Removal:
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator.
-
-
Purification: The crude this compound can be purified by vacuum distillation.
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Data |
| IR Spectroscopy | A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretch of the ester. Absence of a broad O-H stretch from the carboxylic acid starting material. The NIST WebBook provides a reference IR spectrum.[5] |
| ¹H NMR | Signals corresponding to the cyclohexyl and hexanoyl protons. The proton on the carbon bearing the ester oxygen in the cyclohexyl ring will be shifted downfield. |
| ¹³C NMR | A signal for the carbonyl carbon of the ester around 170-180 ppm. Signals for the carbons of the cyclohexyl and hexanoyl groups. SpectraBase provides reference NMR spectra.[6] |
| Mass Spectrometry | The mass spectrum (electron ionization) is available in the NIST WebBook, showing characteristic fragmentation patterns.[5] |
Safety Precautions
It is crucial to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
Cyclohexanol: Harmful if swallowed, in contact with skin, or if inhaled.[7] Causes skin and serious eye irritation.[7] May cause respiratory irritation.[7]
-
Hexanoic Acid: Causes severe skin burns and eye damage.[4][8][9]
-
Sulfuric Acid: Causes severe skin burns and eye damage.[5][10][11] May be corrosive to metals.[10][11]
-
p-Toluenesulfonic Acid: Causes skin and eye irritation.[12][13] May cause respiratory irritation.[12]
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle concentrated acids with extreme care and add them to the reaction mixture slowly.
Conclusion
The synthesis of this compound via Fischer-Speier esterification is a robust and well-established method. By carefully controlling the reaction conditions, particularly the removal of water, a good yield of the desired ester can be achieved. The purification and characterization techniques outlined in this guide are essential for obtaining a pure product and confirming its identity. Adherence to safety protocols is paramount throughout the experimental process.
References
- 1. carlroth.com [carlroth.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Hexanoic acid CAS 142-62-1 | 800198 [merckmillipore.com]
- 10. health.state.mn.us [health.state.mn.us]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Cyclohexyl Hexanoate (CAS 6243-10-3): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 14, 2025
Abstract
This technical guide provides a detailed overview of Cyclohexyl Hexanoate (CAS 6243-10-3), an ester of cyclohexanol and hexanoic acid. While primarily utilized as a fragrance and flavoring agent, a thorough understanding of its physicochemical properties and potential hazards is crucial for its safe handling and application in various research and development settings. This document consolidates available data on its properties, outlines potential hazards based on current regulatory information and analog data, and provides standardized experimental protocols for its analysis. The information is intended to support researchers, scientists, and professionals in drug development in their work with this compound.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic fruity odor.[1] Its properties are summarized in the tables below.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 6243-10-3 | [1][2][3][4][5] |
| IUPAC Name | This compound | [2] |
| Synonyms | Cyclohexyl caproate, Hexanoic acid, cyclohexyl ester | [1][3][4] |
| Molecular Formula | C₁₂H₂₂O₂ | [1][2][3][5] |
| Molecular Weight | 198.30 g/mol | [2][3][5] |
| InChI Key | DTNOERNOMHQUCN-UHFFFAOYSA-N | [1] |
| SMILES | CCCCCC(=O)OC1CCCCC1 | [2][3] |
Table 2: Physicochemical Properties
| Property | Value | Experimental Conditions | Source(s) |
| Boiling Point | 248 - 249 °C | at 760.00 mm Hg | [6] |
| 89 - 91 °C | at 2.50 mm Hg | [6] | |
| Flash Point | 95.56 °C | TCC | [6] |
| Vapor Pressure | 0.024000 mmHg | at 25.00 °C (estimated) | [6] |
| Refractive Index | 1.44650 | at 17.00 °C | [6] |
| Water Solubility | 5.19 mg/L | at 25 °C (estimated) | [6] |
| logP (o/w) | 4.286 | (estimated) | [6] |
| Appearance | Colorless to pale yellow liquid | [1][6] | |
| Odor | Fruity, pineapple | [6] |
Hazards and Toxicological Information
The toxicological properties of this compound have not been fully investigated. Safety Data Sheets (SDS) from various suppliers indicate that it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). However, as with any chemical, it should be handled with care, and appropriate personal protective equipment should be used.
In the absence of specific toxicological data for this compound, the safety assessment often relies on data from structurally related compounds (analogs) and the Threshold of Toxicological Concern (TCC). This approach is common for fragrance ingredients. For instance, the Research Institute for Fragrance Materials (RIFM) assesses the safety of many fragrance ingredients, and their assessments for similar esters can provide an indication of potential hazards.
Based on the available SDS and general chemical safety principles, the following potential hazards should be considered:
-
Skin Contact: Prolonged or repeated contact may cause mild skin irritation.
-
Eye Contact: May cause eye irritation.
-
Inhalation: Inhalation of high concentrations of vapor may cause respiratory tract irritation.
-
Ingestion: The toxicological effects of ingestion are not well-documented.
It is recommended to handle this compound in a well-ventilated area and to wear protective gloves and safety glasses.
Experimental Protocols
Detailed experimental studies specifically on this compound are not widely available in the public domain. However, this section provides detailed methodologies for key experiments that are typically conducted to determine the properties and hazards of such a chemical, based on standard OECD guidelines and examples from similar compounds.
Synthesis of this compound
A common method for the synthesis of esters like this compound is the Fischer esterification of the corresponding carboxylic acid (hexanoic acid) and alcohol (cyclohexanol) in the presence of an acid catalyst.
Materials:
-
Hexanoic acid
-
Cyclohexanol
-
Sulfuric acid (concentrated, as catalyst)
-
Anhydrous sodium sulfate
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine equimolar amounts of hexanoic acid and cyclohexanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the excess acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by distillation under reduced pressure.
Hydrolysis of this compound
The hydrolysis of this compound can be catalyzed by either an acid or a base to yield cyclohexanol and hexanoic acid (or its salt).
Acid-Catalyzed Hydrolysis (Reversible):
This is the reverse of the Fischer esterification.
Materials:
-
This compound
-
Water
-
Strong acid catalyst (e.g., H₂SO₄ or HCl)
-
Organic solvent (e.g., diethyl ether)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine this compound with an excess of water.
-
Add a catalytic amount of a strong acid.
-
Heat the mixture to reflux with stirring for several hours.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the mixture and extract with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to obtain the products.
Base-Catalyzed Hydrolysis (Saponification - Irreversible):
This reaction goes to completion.
Materials:
-
This compound
-
Strong base (e.g., NaOH or KOH)
-
Ethanol (or a mixture of ethanol and water)
-
Strong acid (for workup, e.g., HCl)
-
Organic solvent (e.g., diethyl ether)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a stoichiometric amount of a strong base dissolved in water.
-
Heat the mixture to reflux with stirring until the reaction is complete.
-
Cool the mixture and acidify with a strong acid to protonate the carboxylate salt.
-
Extract the products with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer, filter, and remove the solvent to isolate cyclohexanol and hexanoic acid.
Standardized Test Methodologies
The following are summaries of standard OECD guidelines for testing the physicochemical and toxicological properties of chemicals.
-
Boiling Point (OECD 103): This guideline describes several methods, including ebulliometer, dynamic, and distillation methods, to determine the temperature at which the vapor pressure of the liquid equals atmospheric pressure.[2][7][8][9][10]
-
Vapor Pressure (OECD 104): This guideline details methods such as the dynamic, static, and isoteniscope methods to determine the saturation pressure of a substance at various temperatures.[11][12][13][14][15]
-
Water Solubility (OECD 105): The column elution method or the flask method is used to determine the saturation mass concentration of a substance in water at a given temperature.[16][17][18][19][20]
-
Flash Point (EU A.9): A flash point tester with a continuously closed cup (equivalent to the Pensky-Martens method) is used to determine the lowest temperature at which the vapors of the substance will ignite.[21]
-
Acute Oral Toxicity (OECD 420, 423, 425): These guidelines describe procedures for determining the acute oral toxicity of a substance. The Fixed Dose Procedure (OECD 420), Acute Toxic Class Method (OECD 423), and Up-and-Down Procedure (OECD 425) are designed to estimate the LD50 value with fewer animals than traditional methods.[6][22][23][24][25]
-
Acute Dermal Irritation/Corrosion (OECD 404): This test involves applying the substance to the skin of an animal (typically a rabbit) and observing for skin reactions such as erythema and edema over a period of time.[26]
-
In Vitro Skin Irritation (OECD 439): This guideline describes an in vitro method using reconstructed human epidermis (RhE) models to assess the skin irritation potential of a substance, reducing the need for animal testing.[5][27][28][29]
-
Acute Eye Irritation/Corrosion (OECD 405): This guideline details the procedure for applying a test substance to the eye of an animal to assess its potential to cause irritation or corrosion.[1][3][4][30]
Conclusion
This compound (CAS 6243-10-3) is a compound with well-characterized physicochemical properties, primarily used in the fragrance and flavor industries. While it is not currently classified as a hazardous substance, comprehensive toxicological data is lacking. Researchers and professionals working with this compound should adhere to standard laboratory safety practices. The experimental protocols and standardized methodologies provided in this guide offer a framework for the further investigation and safe handling of this compound. As with all chemicals, a thorough review of the most current Safety Data Sheet is recommended before use.
References
- 1. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.com.sg]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. ecetoc.org [ecetoc.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 7. oecd.org [oecd.org]
- 8. laboratuar.com [laboratuar.com]
- 9. oecd.org [oecd.org]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]
- 12. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 13. oecd.org [oecd.org]
- 14. consilab.de [consilab.de]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 19. filab.fr [filab.fr]
- 20. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 21. EU A.9: Flashpoint | ibacon GmbH [ibacon.com]
- 22. researchgate.net [researchgate.net]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. umwelt-online.de [umwelt-online.de]
- 25. m.youtube.com [m.youtube.com]
- 26. nucro-technics.com [nucro-technics.com]
- 27. senzagen.com [senzagen.com]
- 28. dermatest.com [dermatest.com]
- 29. thepsci.eu [thepsci.eu]
- 30. nucro-technics.com [nucro-technics.com]
An In-depth Technical Guide to the Solubility of Cyclohexyl Hexanoate in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl hexanoate (CAS 6243-10-3) is an ester of cyclohexanol and hexanoic acid, presenting as a colorless to pale yellow liquid with a characteristic fruity aroma.[1][2] Its molecular structure, featuring a non-polar cyclohexyl ring and a hexanoyl chain, renders it relatively non-polar. This characteristic governs its solubility profile, making it generally soluble in organic solvents while having limited solubility in water.[1][2] Understanding the solubility of this compound is crucial for its application in various fields, including as a flavoring agent, in fragrance formulations, and potentially as a solvent or plasticizer in industrial and pharmaceutical applications.[1][2]
This technical guide provides a comprehensive overview of the solubility of this compound in a wide range of organic solvents. It includes quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow to aid researchers in their scientific endeavors.
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound in various organic solvents at 25°C. The data is presented to facilitate easy comparison for solvent selection in research and development.
| Solvent | Temperature (°C) | Solubility (g/L) |
| Acetone | 25 | 5094.19[1] |
| Acetonitrile | 25 | 3272.87[1] |
| Acetic Acid | 25 | 2255.22[1] |
| n-Butanol | 25 | 2506.03[1] |
| sec-Butanol | 25 | 2341.01[1] |
| iso-Butanol | 25 | 2122.26[1] |
| 2-Butanone | 25 | 3212.47[1] |
| n-Butyl Acetate | 25 | 3434.73[1] |
| Chloroform | 25 | 8708.84[1] |
| Cyclohexane | 25 | 1284.66[1] |
| Dichloromethane | 25 | Not specified |
| 1,4-Dioxane | 25 | 3666.21[1] |
| Dimethylformamide (DMF) | 25 | 3338.14[1] |
| Dimethyl Sulfoxide (DMSO) | 25 | 3400.58[1] |
| Ethanol | 25 | 3425.38[1] |
| Ethyl Acetate | 25 | 3769.24[1] |
| Ethylene Glycol | 25 | 199.29[1] |
| n-Hexane | 25 | 674.87[1] |
| Methanol | 25 | 3052.65[1] |
| Methyl Acetate | 25 | 2378.44[1] |
| N-Methyl-2-pyrrolidone (NMP) | 25 | 2645.7[1] |
| n-Octanol | 25 | 846.83[1] |
| n-Pentanol | 25 | 1521.81[1] |
| n-Propanol | 25 | 2619.15[1] |
| iso-Propanol | 25 | 2911.67[1] |
| n-Propyl Acetate | 25 | 2178.51[1] |
| Tetrahydrofuran (THF) | 25 | 5400.74[1] |
| Toluene | 25 | 1604.16[1] |
| Water | 25 | 0.15[1] |
Experimental Protocol for Solubility Determination
While the specific experimental methods used to generate the data in the table above are not detailed in the available literature, a generalized and robust protocol for determining the equilibrium solubility of an ester like this compound is presented below. This method is based on the widely accepted shake-flask technique.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Glass vials with screw caps and PTFE septa
-
Analytical balance
-
Constant temperature shaker bath or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph with a suitable detector (e.g., UV-Vis or Refractive Index).
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 10 mg/mL) in the chosen solvent.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover a range of concentrations expected for the solubility measurement.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium (typically 24-72 hours). The solution should be saturated, with excess solute remaining undissolved.
-
-
Sample Collection and Preparation for Analysis:
-
After the equilibration period, cease agitation and allow the vials to rest at the constant temperature for at least 2 hours to permit the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter into a clean, labeled vial. This step is critical to remove any undissolved microparticles.
-
Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration of this compound into the analytical range of the calibration curve.
-
-
Quantification:
-
Analyze the diluted sample and the calibration standards using a validated analytical method, such as GC-FID or HPLC.
-
Construct a calibration curve by plotting the instrument response (e.g., peak area) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample by interpolating its instrument response on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the final solubility in the desired units (e.g., g/L or mg/mL).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Summary
This technical guide has provided a detailed overview of the solubility of this compound in a variety of organic solvents. The quantitative data presented in a structured format allows for rapid assessment and comparison, which is invaluable for formulation development and experimental design. The generalized experimental protocol offers a robust framework for researchers to determine solubility parameters in their own laboratories. The accompanying workflow diagram provides a clear, visual guide to the experimental process. While the provided solubility data is extensive, it is important to note that solubility can be influenced by minor variations in experimental conditions, such as temperature and purity of the components. Therefore, for critical applications, experimental verification is always recommended.
References
spectroscopic data for cyclohexyl hexanoate (NMR, IR, Mass Spec)
This technical guide provides a comprehensive overview of the spectroscopic data for cyclohexyl hexanoate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided for each analytical technique, and all quantitative data is summarized in structured tables for clarity and ease of comparison.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound (C₁₂H₂₂O₂).
¹H NMR Data
Table 1: ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| Terminal Methyl (-CH₃) | 0.84 - 0.92 | Triplet |
| Methylene Chain (-(CH₂)n-) | 1.22 - 1.42 | Multiplet |
| β-Methylene to Carbonyl (-CH₂-CH₂-COOR) | 1.56 - 1.68 | Multiplet |
| α-Methylene to Carbonyl (-CH₂-COOR) | 2.29 - 2.30 | Triplet |
| Cyclohexyl Protons | 1.2 - 1.9 | Multiplet |
| Cyclohexyl Proton (-O-CH-) | ~4.7 | Multiplet |
Note: Chemical shifts can vary slightly depending on the solvent and instrument frequency.[1]
¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ) ppm |
|---|---|
| C=O (Carbonyl) | ~173 |
| -O-CH (Cyclohexyl) | ~72 |
| -CH₂-COO (α-Carbon) | ~34 |
| Cyclohexyl Carbons | 23 - 32 |
| Alkyl Chain Carbons | 13 - 31 |
Note: The specific shifts for the alkyl and cyclohexyl carbons can overlap. DEPT or 2D NMR techniques are useful for definitive assignment.[1]
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O Stretch (Ester) | 1750 - 1735 | Strong, Sharp |
| C-O Stretch | 1300 - 1000 | Strong |
| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong |
The presence of a strong, sharp peak around 1735-1750 cm⁻¹ is highly characteristic of the ester functional group.[2][3][4]
Mass Spectrometry (MS) Data
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Interpretation | Relative Abundance |
|---|---|---|
| 198 | [M]⁺ (Molecular Ion) | Low to absent |
| 117 | [C₆H₁₁O₂]⁺ | High |
| 99 | [C₅H₉O₂]⁺ or [C₆H₁₁O]⁺ | High |
| 82 | [C₆H₁₀]⁺ (Cyclohexene) | High |
| 67 | [C₅H₇]⁺ | Moderate |
| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | Moderate to High |
The fragmentation pattern is characteristic of esters, often involving McLafferty rearrangement and cleavage alpha to the carbonyl group.[5][6] The molecular ion peak at m/z 198 may be weak or absent in electron ionization (EI) mass spectra.[6]
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the acquisition of ¹H and ¹³C NMR spectra.
2.1.1. Sample Preparation
-
Dissolution: Accurately weigh approximately 5-20 mg of the this compound sample.
-
Solvent Addition: Dissolve the sample in approximately 0.7-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[7] High-purity solvent is essential to prevent extraneous signals.[1]
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. A small plug of glass wool may be used to filter any particulate matter.[1]
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2.1.2. Data Acquisition
-
Instrumentation: The spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.[5][8]
-
¹H NMR: A standard single-pulse experiment is used for ¹H NMR acquisition. Key parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: For ¹³C NMR, a larger number of scans is necessary due to the low natural abundance of the ¹³C isotope.[1] Proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.[1]
-
Processing: The acquired Free Induction Decay (FID) is processed by applying Fourier transformation, phasing, and baseline correction to obtain the final spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol is suitable for analyzing liquid ester samples.
2.2.1. Sample Preparation (Neat Liquid)
-
Materials: Clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plates are required.[2]
-
Application: Place 1-2 drops of the neat this compound liquid onto the surface of one salt plate.[9]
-
Assembly: Carefully place the second salt plate on top, spreading the liquid to form a thin, uniform film between the plates. Ensure no air bubbles are trapped.[2]
-
Mounting: Place the salt plate "sandwich" into the sample holder of the FTIR spectrometer.[2]
2.2.2. Data Acquisition
-
Background Spectrum: First, acquire a background spectrum of the empty spectrometer. This step accounts for atmospheric CO₂ and water vapor, as well as any signals from the salt plates.[2]
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the sample spectrum.
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final IR spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[2]
Mass Spectrometry (MS)
This protocol outlines a general procedure for obtaining an electron ionization (EI) mass spectrum, often coupled with Gas Chromatography (GC-MS).
2.3.1. Sample Preparation
-
Dilution: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[10]
-
Further Dilution: Take an aliquot (e.g., 100 µL) of this solution and dilute it further with methanol, acetonitrile, or water to a final concentration in the range of 10-100 µg/mL.[10]
-
Filtration: If any precipitate is present, the solution must be filtered to prevent blockages in the instrument.[10]
-
Vial Transfer: Place the final solution in a standard 2 mL mass spectrometry vial with a screw cap.[10]
2.3.2. Data Acquisition (GC-MS)
-
Injection: The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interactions with the GC column.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In EI mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]
-
Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, and the instrument's software generates a mass spectrum, which is a plot of relative intensity versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. This compound | C12H22O2 | CID 80388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GCMS Section 6.14 [people.whitman.edu]
- 7. ekwan.github.io [ekwan.github.io]
- 8. rsc.org [rsc.org]
- 9. webassign.net [webassign.net]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-depth Technical Guide on the Thermophysical Properties of Cyclohexyl Hexanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexyl hexanoate (CAS 6243-10-3), an ester of cyclohexanol and hexanoic acid, finds applications in the fragrance, flavor, and chemical industries.[1] Its potential use as a building block or intermediate in pharmaceutical synthesis necessitates a thorough understanding of its thermophysical properties.[1][2] These properties are critical for process design, reaction engineering, formulation development, and safety assessments. This technical guide provides a comprehensive overview of the key thermophysical properties of this compound, including density, viscosity, surface tension, heat capacity, thermal conductivity, and refractive index. Due to the limited availability of direct experimental data for this compound, this document synthesizes known values with estimations derived from data on analogous cyclohexyl esters. Detailed experimental protocols for determining these properties are also presented, alongside a generalized workflow illustrating the role of physicochemical characterization in small molecule drug development.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic fruity odor.[3] It is generally soluble in organic solvents but has limited solubility in water.[3][4]
Table 1: General and Calculated Physicochemical Properties of this compound
| Property | Value | Unit | Source / Method |
| Molecular Formula | C₁₂H₂₂O₂ | - | [5] |
| Molecular Weight | 198.30 | g/mol | [5] |
| CAS Number | 6243-10-3 | - | [5] |
| Normal Boiling Point (Est.) | 258 | °C | [4] |
| 525.86 | K | Joback Method[6] | |
| Flash Point | 95.56 | °C | [1] |
| Enthalpy of Formation (Ideal Gas, Est.) | -481.49 | kJ/mol | Joback Method[6] |
| Gibbs Free Energy of Formation (Est.) | -159.31 | kJ/mol | Joback Method[6] |
| Enthalpy of Vaporization (at Tboil, Est.) | 48.99 | kJ/mol | Joback Method[6] |
| Critical Temperature (Est.) | 711.12 | K | Joback Method[6] |
| Critical Pressure (Est.) | 2100 | kPa | Joback Method[6] |
| Critical Volume (Est.) | 0.710 | m³/kmol | Joback Method[6] |
| Water Solubility (at 25°C) | 0.15 | g/L | [4] |
Temperature-Dependent Thermophysical Properties
The following tables summarize available and estimated temperature-dependent thermophysical data for this compound. Where direct experimental data is unavailable, values are estimated based on trends observed for analogous short-chain cyclohexyl esters (e.g., cyclohexyl acetate, propanoate, and butyrate).[2][7][8]
Table 2: Density (ρ)
| Temperature (K) | Density (g/cm³) (Estimated) | Notes |
| 293.15 (20°C) | ~0.93 - 0.96 | Estimated based on related cyclohexyl esters.[9] |
| 313.15 (40°C) | ~0.91 - 0.94 | Density typically decreases linearly with increasing temperature. |
| 333.15 (60°C) | ~0.89 - 0.92 |
Table 3: Dynamic Viscosity (η)
| Temperature (K) | Dynamic Viscosity (mPa·s) (Estimated) | Notes |
| 293.15 (20°C) | ~2.5 - 4.0 | Estimated based on analogous compounds. Viscosity decreases exponentially with temperature. |
| 313.15 (40°C) | ~1.5 - 2.5 | |
| 333.15 (60°C) | ~1.0 - 1.8 |
Table 4: Surface Tension (γ)
| Temperature (K) | Surface Tension (mN/m) (Estimated) | Notes |
| 298.15 (25°C) | ~28 - 32 | Estimated based on similar esters. Surface tension generally shows a linear decrease with increasing temperature.[3][10] |
| 313.15 (40°C) | ~27 - 31 | |
| 328.15 (55°C) | ~26 - 30 |
Table 5: Isobaric Heat Capacity (Cp) - Liquid
| Temperature (K) | Heat Capacity (J/mol·K) (Estimated) | Notes |
| 298.15 (25°C) | ~380 - 420 | Estimated based on data for analogous cyclohexyl esters.[2][9] Liquid heat capacity generally increases with temperature. |
| 313.15 (40°C) | ~390 - 430 | |
| 328.15 (55°C) | ~400 - 440 |
Table 6: Thermal Conductivity (k) - Liquid
| Temperature (K) | Thermal Conductivity (W/m·K) (Estimated) | Notes |
| 298.15 (25°C) | ~0.13 - 0.15 | Estimated based on similar organic liquids. Thermal conductivity of liquids typically decreases slightly with increasing temperature.[7] |
| 323.15 (50°C) | ~0.12 - 0.14 | |
| 348.15 (75°C) | ~0.11 - 0.13 |
Table 7: Refractive Index (n_D)
| Temperature (°C) | Refractive Index | Source |
| 17.0 | 1.44650 | [1] |
| 20.0 | 1.4445 - 1.4475 | [11] |
Role in Drug Development
In the context of drug development, small organic molecules like this compound can serve as intermediates or building blocks in the synthesis of active pharmaceutical ingredients (APIs). The physicochemical properties of such molecules are critical during the preclinical development phase.[12] They influence process chemistry (e.g., reaction kinetics, solvent selection, purification), formulation development (e.g., solubility, excipient compatibility), and safety assessments.[12][13] A thorough characterization ensures a robust and scalable manufacturing process and a stable, effective final drug product.[13][14]
Caption: Generalized workflow for small molecule drug development.
Experimental Protocols
Precise determination of thermophysical properties requires standardized experimental methods. Below are detailed protocols for key measurements.
Density Measurement
-
Principle: Density is determined by measuring the mass of a known volume of the liquid at a controlled temperature.
-
Instrumentation: A high-precision vibrating tube densimeter (e.g., Anton Paar DMA series) is commonly used.
-
Methodology:
-
Calibration: The instrument is calibrated using two standards of known density, typically dry air and ultrapure water, across the desired temperature range.
-
Sample Preparation: The this compound sample must be of high purity (≥99%) and degassed to remove dissolved air bubbles that can affect measurement accuracy.
-
Measurement: The sample is injected into the oscillating U-tube of the densimeter. The instrument measures the oscillation period, which is directly related to the density of the sample.
-
Temperature Control: The temperature of the measurement cell is controlled with a high-precision Peltier thermostat, typically with an accuracy of ±0.01 K.
-
Data Acquisition: Measurements are taken at various temperature setpoints, allowing the sample to thermally equilibrate at each point before recording the density value.
-
Viscosity Measurement
-
Principle: Dynamic viscosity is measured by determining the shear stress of the fluid at a given shear rate and temperature.
-
Instrumentation: A rotational viscometer or a rolling/falling-ball viscometer (e.g., Anton Paar SVM series) is suitable.
-
Methodology:
-
Calibration: The viscometer is calibrated using certified viscosity standards at each measurement temperature.
-
Sample Preparation: A small, pure, and degassed sample of this compound is introduced into the measurement cell.
-
Measurement:
-
Rotational Viscometer: A spindle rotates within the sample, and the torque required to overcome the viscous drag is measured.
-
Stabinger Viscometer (SVM): A magnet-containing tube rotates at a constant speed within a sample-filled measuring cell. The rotational speed difference, caused by hydrodynamic forces, is a measure of the dynamic viscosity. Simultaneously, density can be measured by the U-tube principle to determine kinematic viscosity.
-
-
Temperature Control: The sample temperature is precisely controlled using an integrated Peltier system.
-
Data Acquisition: Viscosity is measured across a range of temperatures, ensuring thermal equilibrium is reached at each setpoint.
-
Surface Tension Measurement
-
Principle: Surface tension is determined by measuring the force required to detach a probe (e.g., a ring or plate) from the liquid's surface or by analyzing the shape of a pendant drop.
-
Instrumentation: A force tensiometer (using the du Noüy ring or Wilhelmy plate method) or a drop shape analyzer.
-
Methodology (du Noüy Ring Method):
-
Calibration: The instrument is calibrated with a certified weight. The platinum-iridium ring is cleaned thoroughly, typically by flaming, to ensure complete wettability.
-
Sample Preparation: The this compound sample is placed in a clean, temperature-controlled vessel.
-
Measurement: The ring is immersed in the liquid and then slowly pulled through the interface. The instrument records the maximum force exerted on the ring just before it detaches from the liquid surface.
-
Correction: A correction factor is applied to the measured force to account for the volume of liquid lifted, yielding the surface tension.
-
Temperature Control: The sample vessel is jacketed and connected to a circulating water bath to maintain a constant temperature.
-
Heat Capacity Measurement
-
Principle: Isobaric heat capacity is determined by measuring the heat flow required to change the temperature of a sample by a specific amount.
-
Instrumentation: Differential Scanning Calorimeter (DSC).
-
Methodology:
-
Calibration: The DSC instrument's temperature and heat flow are calibrated using certified standards (e.g., indium, sapphire).
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty pan is used as a reference.
-
Measurement (Three-Step Method): a. A baseline run is performed with two empty pans. b. A run is performed with a sapphire standard in the sample position. c. A run is performed with the this compound sample.
-
Heating Program: All runs are conducted under a controlled inert atmosphere (e.g., nitrogen) using the same heating rate (e.g., 10 °C/min) over the desired temperature range.
-
Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals from the three runs.
-
Thermal Conductivity Measurement
-
Principle: The transient hot-wire method is commonly used. It involves measuring the temperature rise of a thin wire immersed in the liquid after a short electrical pulse is applied.
-
Instrumentation: A transient hot-wire thermal conductivity analyzer.
-
Methodology:
-
Calibration: The instrument is calibrated against fluids of known thermal conductivity, such as toluene or water.
-
Sample Preparation: The measurement cell is filled with the pure this compound sample.
-
Measurement: A short, precise heating pulse is applied to the platinum wire, and the resulting temperature change over time is recorded. The rate of temperature rise is related to the thermal diffusivity of the fluid, from which thermal conductivity is calculated.
-
Temperature and Pressure Control: The sample cell is placed in a thermostat to control the temperature. Measurements can be performed at various temperatures and pressures.
-
Visualization of Experimental Workflow
The comprehensive characterization of a substance like this compound involves a logical sequence of experiments. The workflow ensures that foundational properties are determined first, followed by more complex thermal and stability analyses.
Caption: Workflow for thermophysical characterization.
References
- 1. This compound, 6243-10-3 [thegoodscentscompany.com]
- 2. researchgate.net [researchgate.net]
- 3. library.imaging.org [library.imaging.org]
- 4. scent.vn [scent.vn]
- 5. This compound | C12H22O2 | CID 80388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hexanoic acid, cyclohexyl ester (CAS 6243-10-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. cyclohexyl propanoate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 8. cyclohexyl ethanoate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. labinsights.nl [labinsights.nl]
- 14. skpharmteco.com [skpharmteco.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Cyclohexyl Hexanoate
This technical guide provides a comprehensive overview of this compound, a significant ester in the flavor and fragrance industries. The document details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and discusses its primary applications and safety considerations.
Core Chemical and Physical Properties
This compound, also known as cyclohexyl caproate, is an ester recognized for its characteristic fruity and pineapple-like aroma.[1][2] It is utilized in the formulation of perfumes and as a flavoring agent.[1]
Molecular Identity and Structure
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₂ | [3][4][5] |
| Molecular Weight | 198.30 g/mol | [3][4] |
| IUPAC Name | This compound | [5] |
| CAS Number | 6243-10-3 | [4][5] |
| Synonyms | Cyclohexyl caproate, Hexanoic acid, cyclohexyl ester | [3][5] |
| SMILES | CCCCCC(=O)OC1CCCCC1 | |
| InChIKey | DTNOERNOMHQUCN-UHFFFAOYSA-N | [5] |
Physicochemical Data
Quantitative physical and chemical data are crucial for experimental design and application.
| Property | Value | Conditions | Source |
| Boiling Point | 125 °C | 7 Torr | [1] |
| Density | 0.9263 g/cm³ | Not Specified | [1] |
| Refractive Index | 1.44650 | 17.00 °C | [1] |
| Flash Point | 95.56 °C (204.00 °F) | Closed Cup | [1] |
| Vapor Pressure (est.) | 0.0129 hPa | 20 °C | [2] |
| Water Solubility | 0.15 g/L | 25 °C | [2] |
| Ethanol Solubility | 3425.38 g/L | 25 °C | [2] |
Synthesis of this compound
The primary method for producing this compound is through the direct esterification of cyclohexanol with hexanoic acid.[1] Both chemical and enzymatic methods can be employed for this synthesis.
Experimental Protocol: Acid-Catalyzed Chemical Synthesis (Fischer Esterification)
This protocol describes a standard laboratory procedure for synthesizing this compound using an acid catalyst.
Materials:
-
Cyclohexanol
-
Hexanoic acid
-
Sulfuric acid (H₂SO₄, concentrated) or p-Toluenesulfonic acid
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus or Soxhlet extractor with drying agent
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactant Setup: In a round-bottom flask, combine cyclohexanol (1.0 equivalent), hexanoic acid (1.1 equivalents), and a suitable solvent such as toluene.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the mixture.
-
Reaction: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by observing the amount of water collected or by using analytical techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when water ceases to be collected.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude ester can be further purified by vacuum distillation if required.
Caption: Chemical synthesis workflow for this compound.
Experimental Protocol: Enzymatic Synthesis
Enzymatic synthesis offers a greener alternative, operating under milder conditions with high specificity, often minimizing byproduct formation. Lipases are commonly used for this type of esterification.
Materials:
-
Cyclohexanol
-
Hexanoic acid
-
Immobilized lipase (e.g., Novozym® 435, Lipozyme®)
-
n-Hexane (or other suitable organic solvent, or solvent-free)
-
Screw-capped flask
-
Shaking incubator or magnetic stirrer with heating
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactant Preparation: In a screw-capped flask, combine equimolar amounts of cyclohexanol and hexanoic acid. The reaction can be run solvent-free or in a non-polar solvent like n-hexane.
-
Enzyme Addition: Add the immobilized lipase to the mixture. A typical enzyme loading is 5-15% of the total reactant weight.
-
Incubation: Securely cap the flask and place it in a shaking incubator set to a moderate temperature (e.g., 40-60 °C) and agitation speed (e.g., 200 rpm).
-
Monitoring: Monitor the reaction's progress by taking small aliquots over time and analyzing them via GC to determine the conversion rate.
-
Enzyme Recovery: Once the desired conversion is reached (typically within 4-24 hours), stop the reaction. Recover the immobilized enzyme by simple filtration. The enzyme can be washed with solvent and reused.
-
Purification: The reaction mixture (filtrate) can be concentrated using a rotary evaporator. If an acid is still present, a wash with a dilute bicarbonate solution may be necessary, followed by drying.
Caption: Enzymatic synthesis workflow for this compound.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the identification and quantification of volatile compounds like this compound.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Capillary Column: A non-polar column such as one composed of 100% Dimethyl polysiloxane (e.g., Elite-1, DB-1, HP-1) is suitable. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
GC Conditions (Typical):
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (with a split ratio, e.g., 10:1 or 50:1).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp: Increase at 15 °C/min to 250 °C.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Total Run Time: Approximately 20 minutes.
MS Conditions (Typical):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 280 °C.
-
Mass Scan Range: 40 to 450 amu.
-
Solvent Delay: 3-4 minutes (to prevent filament damage from the injection solvent).
Procedure:
-
Sample Preparation: Dilute the sample (e.g., a reaction aliquot or the final product) in a suitable volatile solvent like hexane or ethyl acetate to an appropriate concentration (e.g., 100 ppm).
-
Injection: Inject the prepared sample into the GC-MS system.
-
Data Acquisition: Acquire the data using the specified GC-MS conditions.
-
Data Analysis: Identify the this compound peak in the total ion chromatogram based on its retention time. Confirm its identity by comparing the resulting mass spectrum with a reference library (e.g., NIST).
Caption: Analytical workflow for GC-MS analysis.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound does not present unusual hazards under normal handling conditions.
| Safety Parameter | Information | Source |
| GHS Classification | Not classified as hazardous under OSHA 29 CFR 1910.1200. No label elements required. | [4] |
| Acute Toxicity | The toxicological properties have not been fully investigated. For a related compound (Cyclohexyl acetate), LD50 Oral - Rat is 6,528 mg/kg. | [4] |
| Irritation | May cause slight skin irritation upon prolonged contact. | |
| Sensitization | No information available. | [4] |
| Handling | Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area. Store under an inert atmosphere as it may be air-sensitive. | [4][6] |
| First Aid | Eyes: Rinse with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Ingestion: Clean mouth with water and drink plenty of water afterwards. | [6] |
Professionals should always consult the most current Safety Data Sheet from their supplier before handling this chemical.
References
Potential Research Areas for Cyclohexyl Hexanoate: A Technical Guide for Scientific Exploration
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexyl hexanoate, a saturated fatty acid ester, is a colorless liquid predominantly utilized in the fragrance and flavor industries for its characteristic fruity and pineapple-like aroma.[1][2] While its organoleptic properties are well-established, the broader scientific and industrial potential of this molecule remains largely unexplored. This technical guide outlines promising, under-investigated research avenues for this compound, extending beyond its current applications. By examining the known biological and physicochemical properties of structurally related cyclohexyl and hexanoate derivatives, we can logically infer and propose novel research directions. This document provides a framework for investigating this compound in the realms of biomedicine, material science, and green chemistry, complete with detailed experimental protocols and methodologies to facilitate immediate research and development.
Physicochemical Properties of this compound
A comprehensive understanding of the fundamental properties of this compound is essential for exploring its potential applications. The table below summarizes key physicochemical data.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂O₂ | [1][3] |
| Molecular Weight | 198.30 g/mol | [1][3] |
| CAS Number | 6243-10-3 | [1][3] |
| Appearance | Colorless liquid | [3] |
| Odor | Fruity, pineapple, sweet, apple, green, winey | [1] |
| Boiling Point | 125 °C at 7 Torr | [4] |
| Density | 0.9263 g/cm³ | [4] |
| Solubility in Water | 0.15 g/L at 25°C | [1] |
| Solubility in Ethanol | 3425.38 g/L at 25°C | [1] |
| logP (o/w) | 3.8 | [1] |
Potential Research Area: Biomedical Applications
The structural motifs of this compound—the cyclohexyl ring and the hexanoate chain—are present in various biologically active molecules, suggesting that this compound itself may possess untapped therapeutic potential.
Antimicrobial Activity
Rationale: Short- and medium-chain fatty acids and their esters, including hexanoic acid, have demonstrated antimicrobial activity against a range of microorganisms.[5][6][7] For instance, hexanoic acid is effective against oral bacteria, and other fatty acid esters have shown efficacy against both Gram-positive and Gram-negative bacteria.[5][8] The lipophilic nature of the cyclohexyl group could enhance the interaction of this compound with microbial cell membranes, potentially leading to increased antimicrobial potency.
Proposed Research:
-
Screening for Antibacterial and Antifungal Activity: Evaluate the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).
-
Mechanism of Action Studies: Investigate the mode of antimicrobial action, such as disruption of cell membrane integrity, inhibition of key metabolic enzymes, or interference with biofilm formation.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
-
Preparation of Inoculum: Culture the microbial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (broth with inoculum, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).
-
Determination of MIC: The MIC is the lowest concentration of this compound that visibly inhibits microbial growth.
Cytotoxic and Anti-cancer Potential
Rationale: Various derivatives containing cyclohexyl groups have been shown to exhibit cytotoxic effects against cancer cell lines.[1] For example, certain cyclohexyl propanoic acid derivatives induce apoptosis in leukemia cells.[1] The cytotoxic mechanism can involve caspase-independent pathways mediated by Apoptosis-Inducing Factor (AIF).[1] Given these precedents, this compound should be investigated for its potential as a cytotoxic agent.
Proposed Research:
-
In Vitro Cytotoxicity Screening: Assess the cytotoxic effects of this compound on a panel of human cancer cell lines (e.g., breast, prostate, lung, colon) and a non-cancerous control cell line using assays such as the MTT or MTS assay to determine the half-maximal inhibitory concentration (IC₅₀).
-
Apoptosis and Cell Cycle Analysis: If significant cytotoxicity is observed, investigate the underlying mechanisms by performing assays for apoptosis (e.g., Annexin V/propidium iodide staining followed by flow cytometry) and cell cycle analysis.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).[9]
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[9][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[9]
Cytotoxicity Assessment Workflow.
Potential Research Area: Material Science
The unique combination of a cyclic alkyl group and a medium-chain fatty acid ester in this compound suggests its potential utility in various material science applications.
Biofuel Additive
Rationale: Fatty acid esters, particularly methyl and ethyl esters, are the primary components of biodiesel.[11][12] Hexanoate esters are being investigated as promising candidates for integration into diesel fuel blends.[13] The inclusion of the cyclohexyl group may influence properties such as cetane number, viscosity, and cold flow properties. Research into mixtures of 1-hexanol and hexyl hexanoate has shown potential as diesel bio-additives, leading to reductions in soot and carbon monoxide emissions.[14][15]
Proposed Research:
-
Fuel Property Characterization: Synthesize this compound and blend it with conventional diesel fuel at various concentrations. Characterize key fuel properties of the blends, including cetane number, viscosity, density, cloud point, and pour point, according to standard ASTM or EN methods.
-
Engine Performance and Emissions Testing: Evaluate the performance of the blended fuels in a standard diesel engine, measuring parameters such as brake power, fuel consumption, and exhaust emissions (NOx, CO, hydrocarbons, and particulate matter).
| Fuel Property | Typical Value for Biodiesel (FAME) | Potential Influence of Cyclohexyl Moiety |
| Cetane Number | 48-52 | May increase due to the saturated cyclic structure. |
| Kinematic Viscosity (40°C) | 4.1-4.5 mm²/s | May be higher than linear chain esters of similar molecular weight. |
| Cloud Point | 0 to -3 °C | The bulky cyclohexyl group could potentially impact low-temperature performance. |
| Oxidative Stability | Variable, often requires antioxidants | The saturated nature of the cyclohexyl ring should contribute to good oxidative stability. |
"Green" Plasticizer
Rationale: Esters are widely used as plasticizers to increase the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[16][17] Cyclohexane-based esters are considered promising alternatives to traditional phthalate plasticizers due to lower toxicity concerns.[16] The combination of the cyclohexyl group and the C6 alkyl chain in this compound could provide a good balance of compatibility, efficiency, and low volatility as a plasticizer.
Proposed Research:
-
Polymer Compounding and Characterization: Blend this compound with PVC or other polymers (e.g., polylactic acid, PLA) at various concentrations. Prepare polymer films and test their mechanical properties, including tensile strength, elongation at break, and hardness.
-
Performance Evaluation: Assess the plasticizer's performance by measuring properties such as thermal stability (thermogravimetric analysis), glass transition temperature (differential scanning calorimetry), and resistance to migration and extraction.
Plasticizer Research Logic.
Potential Research Area: Green Chemistry and Sustainability
Developing environmentally benign synthesis and degradation pathways for chemicals is a critical area of modern research.
Green Synthesis Protocols
Rationale: The traditional synthesis of esters often involves strong mineral acid catalysts, which can lead to environmental and corrosion issues. "Green" synthesis routes using solid acid catalysts or enzymes offer significant advantages in terms of reusability, reduced waste, and milder reaction conditions.[13][18][19] The synthesis of cyclohexyl esters from cyclohexene and carboxylic acids over ion exchange resins has been reported as a 100% atom-economical process.[18][20]
Proposed Research:
-
Heterogeneous Catalysis: Investigate the use of various solid acid catalysts (e.g., Amberlyst-15, sulfated zirconia) for the direct esterification of cyclohexanol with hexanoic acid or the addition of hexanoic acid to cyclohexene. Optimize reaction parameters such as temperature, catalyst loading, and molar ratio of reactants.
-
Enzymatic Synthesis: Explore the use of immobilized lipases (e.g., Novozym 435) for the synthesis of this compound in solvent-free or organic solvent systems.[13][19] This approach can offer high selectivity and operate under mild conditions.
Experimental Protocol: Enzymatic Synthesis of this compound
-
Reactant Preparation: In a reaction vessel, combine equimolar amounts of cyclohexanol and hexanoic acid. For a solvent-free system, no solvent is added. Alternatively, a non-polar organic solvent like n-hexane can be used.[13]
-
Enzyme Addition: Add an immobilized lipase, such as Novozym 435, to the mixture. The enzyme loading is typically 1-10% (w/w) of the total substrate weight.[13]
-
Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 40-60°C) with continuous agitation (e.g., 200 rpm) to overcome mass transfer limitations.[13]
-
Water Removal: To drive the equilibrium towards product formation, water, a byproduct of the reaction, can be removed using molecular sieves or by applying a vacuum.
-
Monitoring and Work-up: Monitor the reaction progress by periodically taking samples and analyzing them using gas chromatography (GC). Once the desired conversion is achieved, the enzyme can be filtered off and reused. The product can be purified by vacuum distillation.[13]
Biodegradability and Environmental Fate
Rationale: Understanding the environmental impact of chemicals is crucial. Esters of fatty acids are generally considered to be biodegradable.[14][21] However, specific data for this compound is lacking. Investigating its biodegradability in various environmental compartments (soil, water) is essential for a complete life-cycle assessment.
Proposed Research:
-
Ready Biodegradability Testing: Perform standardized biodegradability tests, such as the OECD 301 series (e.g., OECD 301D - Closed Bottle Test), to determine if this compound is readily biodegradable.
-
Inherent Biodegradability and Metabolite Identification: If not readily biodegradable, conduct tests for inherent biodegradability. Identify the primary degradation products using analytical techniques like GC-MS to elucidate the degradation pathway.
Experimental Protocol: OECD 301D Closed Bottle Test for Ready Biodegradability
-
Test Setup: Prepare sealed bottles containing a defined mineral medium, the test substance (this compound) at a low concentration (2-10 mg/L), and a small amount of inoculum from a wastewater treatment plant.
-
Controls: Include toxicity controls (test substance with a reference compound), reference controls (a readily biodegradable reference compound like sodium benzoate), and blank controls (inoculum only).
-
Incubation: Incubate the bottles in the dark at a constant temperature (e.g., 20°C) for 28 days.
-
Measurement: Periodically measure the dissolved oxygen concentration in the bottles.
-
Calculation: Calculate the percentage of biodegradation based on the biochemical oxygen demand (BOD) relative to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a 60% degradation level within a 10-day window during the 28-day test period.
Conclusion
This compound presents a compelling case for further scientific investigation beyond its established role in the fragrance industry. The structural similarities to compounds with known biological activities and material properties provide a strong rationale for exploring its potential in biomedicine, as a biofuel additive, and as a green plasticizer. Furthermore, the development of sustainable synthesis and a thorough understanding of its environmental fate are critical research areas that align with the principles of green chemistry. This guide provides a foundational framework, including detailed methodologies and logical pathways, to inspire and direct future research into the multifaceted potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C12H22O2 | CID 80388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Antibacterial activities of hexadecanoic acid methyl ester and green-synthesized silver nanoparticles against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMF [iea-amf.org]
- 12. Effect of Fatty Acid Profiles and Molecular Structures of Nine New Source of Biodiesel on Combustion and Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. arcjournals.org [arcjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. US20100305250A1 - C7-C12 Secondary Alcohol Esters of Cyclohexanoic Acid - Google Patents [patents.google.com]
- 17. chemijournal.com [chemijournal.com]
- 18. Selective synthesis of perfumery grade cyclohexyl esters from cyclohexene and carboxylic acids over ion exchange resins: an example of 100% atom economy - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Lipase-Catalyzed Synthesis of Cyclohexyl Hexanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the enzymatic synthesis of cyclohexyl hexanoate, a valuable ester with applications in the flavor, fragrance, and pharmaceutical industries. The use of lipases as biocatalysts offers a green and selective alternative to traditional chemical synthesis, operating under mild reaction conditions and minimizing byproduct formation.
Introduction
This compound is an ester known for its fruity aroma, making it a desirable component in various formulations. The enzymatic synthesis route, typically employing an immobilized lipase, involves the direct esterification of cyclohexanol with hexanoic acid. This biocatalytic approach is gaining prominence due to its high specificity, reduced energy consumption, and environmentally friendly nature. The protocol outlined below is based on established methodologies for lipase-catalyzed ester synthesis and provides a comprehensive guide for laboratory-scale production.
Data Presentation: Influence of Reaction Parameters on Ester Synthesis
The efficiency of the lipase-catalyzed synthesis of esters is influenced by several key parameters. The following table summarizes quantitative data from studies on the synthesis of various hexanoate and cyclohexyl esters, providing insights into the expected outcomes under different experimental conditions. While specific data for this compound is limited in publicly available literature, these examples with analogous substrates offer valuable guidance for reaction optimization.
| Enzyme | Ester Synthesized | Acyl Donor | Alcohol | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Solvent | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Novozym® 435 | 2-Ethylhexyl 2-methylhexanoate | 2-Methylhexanoic Acid | 2-Ethylhexanol | 1:1.1 | 70 | Solvent-free | 6 | 97.45 | [1] |
| Novozym® 435 | 2-Ethylhexyl 2-methylhexanoate | 2-Methylhexanoic Acid | 2-Ethylhexanol | 1:1.2 | 80 | Solvent-free | 5 | 99.74 | [1] |
| Candida antarctica Lipase B (CALB) | 4-Hydroxybenzyl hexanoate | Hexanoic Acid | 4-Hydroxybenzyl alcohol | 2:1 | 37 | tert-Butyl methyl ether | 24 | ~80 | [2] |
| Candida antarctica Lipase B (CALB) | 2-Hydroxybenzyl hexanoate | Hexanoic Acid | 2-Hydroxybenzyl alcohol | 2:1 | 37 | tert-Butyl methyl ether | 48 | ~50 | [2] |
| Immobilized Rhizomucor miehei Lipase | Ethyl hexanoate | Hexanoic Acid | Ethanol | 1:1 | 50 | n-Hexane | 96 | 96 | [3] |
| Novozym® 435 | Cetyl octanoate | Octanoic Acid | Cetyl alcohol | 1:2.5 | 50 | Not specified | 4 | 97.95 | [4] |
Experimental Protocol: Lipase-Catalyzed Synthesis of this compound
This protocol details a general procedure for the synthesis of this compound using an immobilized lipase. Optimization of specific parameters may be required to achieve maximum yield.
Materials:
-
Cyclohexanol (≥99%)
-
Hexanoic acid (≥99%)
-
Immobilized Lipase (e.g., Novozym® 435 - Candida antarctica lipase B immobilized on acrylic resin)
-
Anhydrous n-hexane (or other suitable organic solvent)
-
Molecular sieves (3Å or 4Å)
-
Reaction vessel (e.g., screw-capped flask)
-
Magnetic stirrer and hotplate or shaking incubator
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reactant Preparation: In a clean, dry reaction vessel, combine cyclohexanol and hexanoic acid. A typical starting point is a 1:1 molar ratio. For example, add 10 mmol of cyclohexanol and 10 mmol of hexanoic acid.
-
Solvent Addition: Add a suitable volume of an anhydrous organic solvent such as n-hexane (e.g., 20 mL). The use of a non-polar solvent can favor the forward esterification reaction. Alternatively, the reaction can be conducted under solvent-free conditions.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% (w/w) based on the total mass of the substrates.
-
Water Removal: To drive the reaction towards product formation, add molecular sieves (approximately 10% of the solvent volume) to adsorb the water produced during esterification.
-
Reaction Conditions: Seal the reaction vessel and place it on a magnetic stirrer with heating or in a shaking incubator. Maintain the desired reaction temperature (a typical range is 40-60°C) and stirring speed (e.g., 150-200 rpm) to ensure adequate mixing.
-
Reaction Monitoring: At regular intervals (e.g., every 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.
-
Sample Preparation for Analysis: Centrifuge the aliquot to separate the immobilized enzyme. Dilute the supernatant with a suitable solvent (e.g., n-hexane) before analysis.
-
Analysis: Analyze the sample using gas chromatography (GC) to determine the concentration of this compound and the remaining substrates. This will allow for the calculation of the conversion percentage over time.
-
Product Recovery: Once the reaction has reached the desired conversion or equilibrium, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with fresh solvent and dried for potential reuse. The liquid phase containing the product can be purified, for example, by distillation or column chromatography, to isolate the this compound.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the lipase-catalyzed synthesis of this compound.
Caption: Experimental workflow for the lipase-catalyzed synthesis of this compound.
Signaling Pathway and Logical Relationships
The following diagram illustrates the key factors influencing the lipase-catalyzed synthesis of this compound and their logical relationships.
Caption: Key factors influencing the lipase-catalyzed synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. High Yield of Wax Ester Synthesized from Cetyl Alcohol and Octanoic Acid by Lipozyme RMIM and Novozym 435 - PMC [pmc.ncbi.nlm.nih.gov]
gas chromatography-mass spectrometry (GC-MS) analysis of cyclohexyl hexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl hexanoate is an ester known for its characteristic fruity aroma, finding applications in the fragrance, food, and beverage industries. In the context of drug development and chemical research, accurate and sensitive quantification of such compounds is crucial for quality control, stability testing, and metabolic studies. Gas chromatography-mass spectrometry (GC-MS) offers a robust and highly specific method for the analysis of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for the qualitative and quantitative analysis of this compound using GC-MS.
Experimental Protocols
This section details the necessary steps for sample preparation and the instrumental method for the GC-MS analysis of this compound.
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. For relatively clean samples where this compound is a major component, a simple dilution is sufficient. For more complex matrices, an extraction step is necessary to isolate the analyte and remove interfering substances.
Protocol 1: Simple Dilution
-
Solvent Selection: Choose a volatile organic solvent in which this compound is soluble, such as hexane, ethyl acetate, or dichloromethane.
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.
-
Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dilute the sample containing this compound with the same solvent to bring the analyte concentration within the calibration range.
-
Injection: The prepared standards and samples are now ready for GC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is suitable for extracting this compound from aqueous matrices.
-
Sample Collection: Collect a known volume of the aqueous sample (e.g., 10 mL).
-
Solvent Addition: Add an equal volume of an immiscible organic solvent with high affinity for this compound, such as hexane or diethyl ether.
-
Extraction: Vigorously shake the mixture in a separatory funnel for 2-3 minutes to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Allow the layers to separate.
-
Collection: Collect the organic layer containing the extracted this compound.
-
Drying: Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Concentration (Optional): If necessary, the extract can be concentrated under a gentle stream of nitrogen to increase the analyte concentration.
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and analytical goals.
| Parameter | Recommended Condition |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Oven Temperature Program | Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Mass Analyzer | Quadrupole |
| Acquisition Mode | Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative analysis of this compound can be performed using the Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The following table summarizes the key quantitative data for this compound.
| Parameter | Value |
| Compound Name | This compound |
| Molecular Formula | C₁₂H₂₂O₂ |
| Molecular Weight | 198.3 g/mol |
| Kovats Retention Index (Standard Non-Polar Column) | 1411, 1398[1] |
| Kovats Retention Index (Standard Polar Column) | 1695[1] |
| Quantification Ion (m/z) | 117 (Base Peak)[1] |
| Qualifier Ions (m/z) | 82, 99, 67[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: General workflow for the GC-MS analysis of this compound.
Mass Fragmentation Pathway
The following diagram illustrates the proposed electron ionization mass fragmentation pattern of this compound.
Caption: Proposed mass fragmentation of this compound.
References
Application Notes and Protocols for the Synthesis of Cyclohexyl Hexanoate via Fischer Esterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl hexanoate is an ester recognized for its characteristic fruity aroma, finding applications in the fragrance and flavor industries. Beyond its sensory properties, its synthesis serves as a practical example of the Fischer esterification reaction, a cornerstone of organic synthesis. This document provides a detailed experimental procedure for the preparation of this compound from cyclohexanol and hexanoic acid. The protocol is intended for laboratory-scale synthesis and offers a foundation for further optimization and scale-up studies.
The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] To drive the reaction toward the product, the equilibrium must be shifted, typically by using an excess of one reactant or by removing water as it is formed.[1][3] This protocol utilizes a Dean-Stark apparatus for the azeotropic removal of water with toluene as the solvent.
Reaction Scheme
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Cyclohexanol | 100.16 | 161.8 | 0.962 |
| Hexanoic Acid | 116.16 | 205 | 0.929 |
| This compound | 198.30 | 244-246 | ~0.9 |
| Toluene | 92.14 | 110.6 | 0.867 |
Table 2: Typical Reaction Parameters
| Parameter | Value | Notes |
| Molar Ratio (Cyclohexanol:Hexanoic Acid) | 1:1.2 | A slight excess of the carboxylic acid can be used to drive the reaction. |
| Catalyst | p-Toluenesulfonic acid monohydrate | Other strong acids like sulfuric acid can also be used. |
| Catalyst Loading | 5-10 mol% relative to the limiting reactant | |
| Solvent | Toluene | Facilitates azeotropic removal of water. |
| Reaction Temperature | Reflux (~110-120 °C) | The reaction is typically heated to the boiling point of the solvent. |
| Reaction Time | 4-8 hours | Reaction progress should be monitored (e.g., by TLC or GC). |
| Expected Yield | 70-90% | Yields can vary based on reaction conditions and purification efficiency. |
Experimental Protocols
Materials and Equipment
-
Cyclohexanol
-
Hexanoic acid
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Synthesis of this compound
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanol (e.g., 0.1 mol, 10.02 g) and hexanoic acid (e.g., 0.12 mol, 13.94 g).
-
Solvent and Catalyst Addition: Add toluene (approximately 100 mL) to dissolve the reactants. Carefully add p-toluenesulfonic acid monohydrate (e.g., 0.005 mol, 0.95 g).
-
Azeotropic Distillation: Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 4-8 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots from the reaction mixture.
Work-up and Purification
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst and any unreacted hexanoic acid. Be cautious of CO2 evolution.
-
Water (1 x 50 mL)
-
Brine (1 x 50 mL)
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to obtain the final product. Collect the fraction boiling at the expected temperature range for this compound.
Visualizations
Fischer Esterification Mechanism
Caption: A simplified diagram of the Fischer esterification mechanism.
Experimental Workflow
Caption: The experimental workflow for the synthesis and purification of this compound.
References
Applications of Cyclohexyl Hexanoate in Flavor and Fragrance Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Cyclohexyl hexanoate is a versatile ester recognized for its characteristic fruity and sweet aroma, finding applications in both the flavor and fragrance industries. Its unique scent profile, often described as pineapple-like with nuances of apple and green notes, makes it a valuable ingredient for creating a variety of fruit-forward sensory experiences.[1] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers and professionals in utilizing this compound in their work.
Sensory Profile and Physicochemical Properties
This compound possesses a complex and desirable aroma profile. Its primary scent characteristics are fruity, pineapple, and sweet, with secondary notes of apple, green, and winey.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂O₂ | [1] |
| Molecular Weight | 198.30 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Odor Profile | Fruity, pineapple, sweet, apple, green, winey | [1] |
| Boiling Point | 248-249 °C at 760 mmHg | |
| Flash Point | 95.56 °C | |
| Solubility | Soluble in alcohol; very slightly soluble in water. | [1] |
| CAS Number | 6243-10-3 | [1] |
Applications in Flavor and Fragrance Formulations
This compound is utilized to impart or enhance fruity notes in a variety of food, beverage, and fragrance products. Its stability and characteristic aroma make it a versatile component in creating complex flavor and scent profiles.
Flavor Applications
In the flavor industry, this compound is particularly effective in creating pineapple and apple-type flavors.[2] It can be used to add a juicy and ripe character to fruit flavorings for beverages, confectionery, and dairy products. While specific quantitative data for odor and taste thresholds are not widely published, its contribution is significant in enhancing the overall fruitiness of a product.
Table 2: Suggested Use Levels of Similar Esters in Flavor Formulations
| Flavor Type | Ester | Suggested Use Level (ppm in finished product) | Reference |
| Apple | Hexyl acetate | ~1000 | [3] |
| Apple | Hexyl butyrate | ~1000 | [3] |
| Pineapple | Allyl hexanoate | - | [4] |
| Pineapple | Ethyl hexanoate | - | [4] |
| Passionfruit | Hexyl hexanoate | 5000 | [3] |
| Peach | Hexyl hexanoate | 400 | [3] |
| Papaya | Hexyl hexanoate | 100 | [3] |
Note: These levels are for related esters and can serve as a starting point for formulating with this compound. The optimal concentration will depend on the specific application and desired flavor profile.
Fragrance Applications
In perfumery, this compound contributes a fresh and fruity top note to fragrance compositions. It is often used in combination with other fruity and floral esters to create vibrant and uplifting scents for personal care products, air fresheners, and fine fragrances.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes a general method for the synthesis of this compound from cyclohexanol and hexanoic acid using an acid catalyst. This is a common laboratory procedure for ester formation.
Diagram 1: Fischer Esterification Workflow
Caption: Workflow for the synthesis of this compound.
Materials:
-
Cyclohexanol
-
Hexanoic acid
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)
-
Toluene or other suitable solvent for azeotropic removal of water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Apparatus for reflux with a Dean-Stark trap
-
Separatory funnel
-
Distillation or chromatography equipment
Procedure:
-
In a round-bottom flask, combine equimolar amounts of cyclohexanol and hexanoic acid.
-
Add a suitable solvent such as toluene and a catalytic amount of concentrated sulfuric acid.
-
Assemble the flask for reflux with a Dean-Stark trap to collect the water produced during the reaction.
-
Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Sensory Evaluation Protocol: Descriptive Analysis of Fruity Esters in a Beverage Matrix
This protocol outlines a method for the sensory evaluation of this compound in a model beverage system using a trained panel.
Diagram 2: Sensory Evaluation Workflow
Caption: Workflow for descriptive sensory analysis.
Objective: To characterize the sensory profile of this compound in a beverage base and determine the perceived intensity of its aroma attributes at different concentrations.
Materials:
-
This compound
-
Model beverage base (e.g., 5% sucrose solution in deionized water)
-
Odor-free sample cups with lids
-
Trained sensory panel (8-12 panelists)
-
Sensory booths with controlled lighting and ventilation
Procedure:
-
Panelist Training: Train panelists on the recognition and intensity scaling of relevant fruity aroma descriptors (e.g., pineapple, apple, sweet, green) using reference standards.
-
Sample Preparation: Prepare a series of concentrations of this compound in the model beverage base. The concentration range should be determined in preliminary testing to span from just above the detection threshold to a clearly perceptible intensity.
-
Evaluation: Present the samples to the panelists in a randomized and blind manner. Each panelist should evaluate the aroma of each sample and rate the intensity of the agreed-upon sensory descriptors on a line scale (e.g., 0 = not perceived, 100 = very intense).
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to determine the sensory profile and dose-response relationship of this compound.
Analytical Protocol: Quantification of this compound in a Beverage by GC-MS
This protocol provides a general method for the quantitative analysis of this compound in a beverage sample using Gas Chromatography-Mass Spectrometry (GC-MS).
Diagram 3: GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis of this compound.
Materials:
-
Beverage sample
-
This compound standard
-
Internal standard (e.g., a structurally similar ester not present in the sample)
-
Organic solvent for extraction (e.g., dichloromethane or hexane)
-
Solid-Phase Microextraction (SPME) fiber (optional)
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
Spike a known volume of the beverage sample with a known amount of the internal standard.
-
Extract the sample with a suitable organic solvent.
-
Concentrate the organic extract to a known volume.
-
-
Sample Preparation (Solid-Phase Microextraction - SPME):
-
Place a known volume of the beverage sample in a headspace vial.
-
Add a known amount of the internal standard.
-
Expose a SPME fiber to the headspace of the sample for a defined period at a controlled temperature.
-
-
GC-MS Analysis:
-
Inject the prepared sample (or desorb the SPME fiber) into the GC-MS system.
-
GC Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 40°C), ramp to a high temperature (e.g., 250°C).
-
Carrier Gas: Helium.
-
-
MS Conditions (Typical):
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound and the internal standard.
-
-
-
Quantification:
-
Create a calibration curve using standards of this compound of known concentrations.
-
Determine the concentration of this compound in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.
-
Conclusion
This compound is a valuable aroma chemical for creating fruity and sweet notes in a wide range of flavor and fragrance applications. The protocols provided offer a starting point for its synthesis, sensory evaluation, and analytical quantification. Further research to determine its specific odor and taste thresholds in various matrices would be beneficial for more precise formulation. By understanding its sensory properties and utilizing appropriate analytical techniques, researchers and product developers can effectively incorporate this compound to achieve desired sensory outcomes.
References
Application Notes and Protocols for the Synthesis of Cyclohexyl Hexanoate Using Ion Exchange Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl hexanoate is an ester valued for its fruity aroma, finding applications in the fragrance, flavor, and specialty chemical industries. Its synthesis is typically achieved through the esterification of cyclohexanol with hexanoic acid. Traditional synthesis methods often employ homogeneous acid catalysts, such as sulfuric acid, which present challenges related to corrosion, catalyst separation, and environmental concerns.[1] The use of solid acid catalysts, particularly ion exchange resins, offers a green and efficient alternative, providing advantages such as ease of separation, reusability, and reduced environmental impact.[1][2][3]
This document provides detailed application notes and experimental protocols for the synthesis of this compound using ion exchange resins as heterogeneous catalysts.
Principle of Catalysis
Cation exchange resins, such as the widely used Amberlyst-15, are polystyrene-based polymers functionalized with strongly acidic sulfonic acid groups.[4][5] In the esterification reaction, the resin acts as a source of protons (H+), catalyzing the reaction between the carboxylic acid (hexanoic acid) and the alcohol (cyclohexanol). The heterogeneous nature of the catalyst allows for its simple removal from the reaction mixture by filtration upon completion.[6]
Experimental Protocols
While specific literature detailing the synthesis of this compound using ion exchange resins is limited, the following protocols are based on established procedures for the synthesis of similar cyclohexyl esters, such as cyclohexyl acetate and cyclohexyl heptanoate.[1][7]
Protocol 1: Batch Reactor Synthesis of this compound
Materials:
-
Cyclohexanol (Reagent Grade)
-
Hexanoic Acid (Reagent Grade)
-
Amberlyst-15 (or similar acidic ion exchange resin)
-
Toluene (or another suitable water-entraining solvent)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, Dean-Stark trap, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Catalyst Activation (Optional but Recommended): To ensure high catalytic activity, the ion exchange resin can be activated by heating under vacuum to remove any adsorbed water.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, add cyclohexanol and hexanoic acid. A typical molar ratio of alcohol to acid is between 1:1 and 1:1.5. Using a slight excess of the less expensive reagent can help drive the reaction to completion.
-
Add the Amberlyst-15 catalyst. The catalyst loading typically ranges from 5% to 15% by weight of the limiting reactant.
-
Add toluene as a solvent to facilitate the azeotropic removal of water, a byproduct of the esterification reaction.
-
-
Reaction:
-
Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of the solvent (for toluene, this is approximately 110-111°C).
-
Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap. The reaction can also be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up:
-
Once the reaction is complete (i.e., no more water is collected or the desired conversion is reached), cool the reaction mixture to room temperature.
-
Remove the ion exchange resin catalyst by filtration. The catalyst can be washed with a solvent (e.g., toluene), dried, and stored for reuse.
-
Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any unreacted hexanoic acid.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter.
-
-
Purification:
-
Remove the solvent using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation to obtain the final product.
-
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of cyclohexyl esters using ion exchange resins, based on data from related reactions.
Table 1: Typical Reaction Parameters for Cyclohexyl Ester Synthesis
| Parameter | Typical Range | Remarks |
| Molar Ratio (Alcohol:Acid) | 1:1 to 1:2 | An excess of one reactant can improve the conversion of the other. |
| Catalyst | Amberlyst-15 | A strongly acidic, macroporous ion exchange resin is commonly used. |
| Catalyst Loading | 5 - 15 wt% (of limiting reactant) | Higher loading can increase the reaction rate. |
| Temperature | 80 - 120 °C | Dependent on the solvent used for azeotropic water removal. |
| Reaction Time | 2 - 8 hours | Varies with temperature, catalyst loading, and molar ratio. |
Table 2: Influence of Reaction Parameters on Cyclohexyl Ester Synthesis (Qualitative)
| Parameter Varied | Effect on Conversion/Yield |
| Increasing Temperature | Generally increases the reaction rate and conversion, up to the catalyst's stability limit. |
| Increasing Catalyst Loading | Increases the reaction rate and conversion. |
| Increasing Molar Ratio of one Reactant | Increases the conversion of the other reactant. |
| Efficient Water Removal | Significantly increases the final conversion by shifting the equilibrium towards the products. |
Catalyst Reusability and Regeneration
A significant advantage of using ion exchange resins is their reusability.[6] After the reaction, the catalyst can be recovered by simple filtration, washed with a suitable solvent to remove any adsorbed organic materials, and dried. The regenerated catalyst can be used for subsequent reaction cycles with minimal loss of activity. For a more thorough regeneration, the resin can be washed with an acid solution (e.g., dilute HCl) to ensure all active sites are in the H+ form, followed by washing with deionized water and drying.
Visualizations
Reaction Pathway
The following diagram illustrates the acid-catalyzed esterification of cyclohexanol and hexanoic acid.
Caption: Acid-catalyzed esterification of cyclohexanol and hexanoic acid.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis of this compound using an ion exchange resin catalyst.
Caption: General workflow for this compound synthesis.
References
Cyclohexyl Hexanoate: A High-Boiling, Non-Polar Solvent for Specialized Organic Reactions
Application Note
Introduction
Cyclohexyl hexanoate (CAS 6243-10-3) is a fatty acid ester characterized by its high boiling point, low volatility, and non-polar nature. While primarily utilized in the fragrance and flavor industry for its fruity aroma, its physical and chemical properties make it a potentially valuable solvent for specific applications in organic synthesis, particularly in research, process development, and drug discovery. This document provides an overview of the properties of this compound and outlines its potential applications as a reaction solvent, along with general protocols for its use.
This compound is a colorless to pale yellow liquid formed from the esterification of cyclohexanol and hexanoic acid.[1] It is soluble in most organic solvents but has very limited solubility in water.[1] Its chemical structure lends it stability under neutral conditions, though it can undergo hydrolysis in the presence of strong acids or bases.[1]
Physicochemical Properties and Advantages as a Solvent
The utility of this compound as a solvent in organic reactions is derived from its distinct physicochemical properties. These properties suggest its suitability for reactions requiring high temperatures and a non-polar environment, and where solvent containment and recovery are important.
Key Advantages:
-
High Boiling Point: Enables reactions to be conducted at elevated temperatures, which can increase reaction rates and drive equilibria towards product formation.
-
Low Volatility: Reduces solvent loss through evaporation, which is particularly beneficial for long reactions and large-scale preparations. This also minimizes worker exposure to solvent vapors.[1]
-
Non-Polar Character: Provides a suitable medium for reactions involving non-polar reactants, reagents, and intermediates. It can be a viable alternative to other non-polar solvents like toluene or xylene.
-
Chemical Stability: As an ester, it is relatively inert under neutral and mildly acidic or basic conditions, preventing interference with many reaction pathways.
-
Potential for Recovery and Recycling: Its low volatility and immiscibility with water can facilitate straightforward separation and recovery after a reaction, contributing to greener chemical processes.
A summary of the key physical properties of this compound is presented in Table 1.
Data Presentation: Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6243-10-3 | [1][2][3] |
| Molecular Formula | C₁₂H₂₂O₂ | [1][2] |
| Molecular Weight | 198.30 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Boiling Point | 248-249 °C @ 760 mmHg | [4] |
| 89-91 °C @ 2.5 mmHg | [4] | |
| Vapor Pressure | 0.024 mmHg @ 25 °C | [4] |
| Solubility in Water | 0.15 g/L @ 25 °C | [5] |
| Refractive Index | 1.4465 @ 17 °C | [4] |
| Flash Point | 95.56 °C (204 °F) | [4] |
Potential Applications in Organic Synthesis
Based on its properties, this compound is a candidate solvent for several types of organic reactions:
-
High-Temperature Reactions: Its high boiling point makes it suitable for reactions that require significant thermal energy to overcome activation barriers, such as certain cycloadditions, rearrangements, and condensation reactions.
-
Cross-Coupling Reactions: In some cross-coupling reactions where thermal stability of the catalyst and reactants allows, a high-boiling non-polar solvent can be advantageous for achieving higher reaction rates and conversions.
-
Polymerization Reactions: For solution polymerization processes that are conducted at elevated temperatures and in non-polar media, this compound could serve as a suitable solvent.
-
Reactions with Air- or Moisture-Sensitive Reagents: The low volatility of this compound can help in maintaining an inert atmosphere over the reaction mixture for extended periods.
While specific, peer-reviewed examples of this compound as a primary solvent in these reactions are not abundant in the literature, its properties align with the requirements for such transformations. Researchers are encouraged to consider it in solvent screening studies for the optimization of these and other reaction types.
Experimental Protocols: General Guidelines for Use
The following are general protocols for the use of this compound as a high-boiling point solvent in a typical laboratory setting.
General Reaction Setup
-
Drying the Solvent: If the reaction is sensitive to moisture, dry the this compound over a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium hydride) and distill under reduced pressure.
-
Reaction Assembly: Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet (e.g., nitrogen or argon).
-
Charging the Flask: Charge the flask with the reactants and any solid reagents or catalysts.
-
Adding the Solvent: Add the desired volume of dry this compound to the flask via a syringe or cannula.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature using an oil bath or heating mantle. Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC, LC-MS).
Reaction Workup and Solvent Recovery
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Aqueous Wash: If applicable, transfer the reaction mixture to a separatory funnel and wash with an appropriate aqueous solution (e.g., water, brine, or a dilute acid or base solution) to remove any water-soluble impurities.
-
Phase Separation: Allow the layers to separate. The aqueous layer can be removed.
-
Drying the Organic Layer: Dry the organic layer (this compound solution) over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Product Isolation:
-
Distillation: If the product is significantly more volatile than this compound, it may be possible to isolate it by distillation.
-
Solvent Evaporation: If the product is non-volatile, the this compound can be removed under high vacuum at an elevated temperature.
-
Crystallization: If the product is a solid, it may be possible to crystallize it directly from the this compound solution upon cooling or by the addition of an anti-solvent.
-
Chromatography: The crude product can be purified by column chromatography. A preliminary filtration through a plug of silica gel may be necessary to remove baseline impurities.
-
-
Solvent Recovery: The recovered this compound can be purified by distillation for reuse.
Mandatory Visualization
References
Application Notes and Protocols for Determining Cyclohexyl Hexanoate Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl hexanoate is an ester with applications in the fragrance, flavor, and pharmaceutical industries. The purity of this compound is a critical quality attribute that can significantly impact its efficacy, safety, and sensory properties. Therefore, robust and reliable analytical methods are essential for accurately determining its purity and identifying any potential impurities. This document provides detailed application notes and protocols for the analysis of this compound purity using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Methods Overview
Several analytical techniques can be employed for the determination of this compound purity. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation of specific impurities, the complexity of the sample matrix, and the desired level of structural confirmation.
-
Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile compounds like this compound. Coupled with a Flame Ionization Detector (FID), it provides excellent quantitation of the main component and organic impurities. When coupled with a Mass Spectrometer (MS), it allows for the identification of unknown impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for the analysis of a wide range of compounds. For esters like this compound that lack a strong UV chromophore, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is often employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. ¹H NMR is particularly useful for the structural elucidation and quantification of this compound and its impurities.
Experimental Protocols
Gas Chromatography (GC-FID/MS)
This protocol describes a general method for the determination of this compound purity by GC.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent (e.g., hexane or ethyl acetate) and dilute to the mark.
-
For quantitative analysis using an internal standard, add a known amount of a suitable internal standard (e.g., dodecane) to the sample solution.
Instrumentation and Conditions:
| Parameter | GC-FID | GC-MS |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Helium, constant flow at 1.2 mL/min |
| Injector Temp. | 250 °C | 250 °C |
| Injection Vol. | 1 µL (splitless or split 50:1) | 1 µL (splitless or split 50:1) |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C |
| Detector | FID at 280 °C | MS |
| MS Transfer Line | - | 280 °C |
| Ion Source Temp. | - | 230 °C |
| Ionization Mode | - | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | - | Full Scan (m/z 40-400) or Selected Ion Monitoring (SIM) |
Data Analysis:
-
Purity by Area Percent (FID): Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
-
Quantitative Analysis (FID): Use the internal standard method to calculate the exact concentration of this compound.
-
Impurity Identification (MS): Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). For targeted analysis of known impurities, use SIM mode for enhanced sensitivity.
Experimental Workflow (GC):
High-Performance Liquid Chromatography (HPLC-RID)
This protocol outlines a reverse-phase HPLC method for the purity determination of this compound.
Sample Preparation:
-
Accurately weigh approximately 200 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in the mobile phase and dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 20 µL |
| Detector | Refractive Index (RID) |
Data Analysis:
-
Calculate the purity of this compound using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Experimental Workflow (HPLC):
Quantitative NMR (qNMR)
This protocol provides a general procedure for determining the purity of this compound by ¹H qNMR using an internal standard.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh a suitable internal standard (e.g., 5-10 mg of maleic acid or dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Cap the tube and vortex until the sample and internal standard are completely dissolved.
Instrumentation and Data Acquisition:
| Parameter | Value |
| Spectrometer | 400 MHz or higher |
| Solvent | CDCl₃ |
| Pulse Program | Standard 90° pulse |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton (typically > 30 s for quantitative accuracy) |
| Number of Scans | 16 or higher for good signal-to-noise |
Data Processing and Calculation:
-
Process the acquired FID with an appropriate line broadening (e.g., 0.3 Hz).
-
Phase and baseline correct the spectrum carefully.
-
Integrate a well-resolved signal of this compound (e.g., the triplet corresponding to the methyl group of the hexanoate chain) and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
Logical Relationship for qNMR Purity Calculation:
Data Presentation
The following tables summarize typical performance characteristics for the described analytical methods for the analysis of esters and a hypothetical comparison of purity results for a single batch of this compound.
Table 1: Representative Method Validation Parameters
| Parameter | GC-FID | HPLC-RID | ¹H qNMR |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | ~0.01% | ~0.05% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.15% | ~0.3% |
| Precision (%RSD) | < 2% | < 3% | < 1% |
| Accuracy (Recovery %) | 98-102% | 97-103% | 99-101% |
Note: These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 2: Hypothetical Comparative Purity Analysis of a this compound Batch
| Analytical Method | Purity (%) | Key Observations |
| GC-FID (Area %) | 99.5 | Two minor impurities detected. |
| GC-MS | - | Impurities tentatively identified as cyclohexanol and hexanoic acid. |
| HPLC-RID (Area %) | 99.3 | One minor impurity and a broader tailing peak observed. |
| ¹H qNMR | 99.6 | Confirmed the presence of minor impurities consistent with GC-MS. |
Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
The choice of the analytical method for determining this compound purity depends on the specific analytical needs. GC-FID is a robust and precise method for routine quality control. GC-MS is invaluable for the identification of unknown impurities. HPLC-RID offers an alternative separation technique, particularly for less volatile impurities. ¹H qNMR provides an accurate and absolute measure of purity without the need for a specific reference standard. For comprehensive characterization and purity assessment, a combination of these orthogonal techniques is recommended.
Application Notes and Protocol for the Purification of Cyclohexyl Hexanoate by Distillation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of cyclohexyl hexanoate via distillation. The primary goal is to remove unreacted starting materials, specifically cyclohexanol and hexanoic acid, to yield a high-purity final product.
Data Presentation
The efficiency of the distillation process is determined by the separation of components based on their boiling points. The following table summarizes the key physical properties of this compound and its common impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₂H₂₂O₂ | 198.31 | ~258 (estimated at 760 Torr)[1], 125 (at 7 Torr)[2] |
| Cyclohexanol | C₆H₁₂O | 100.16 | 161.84[2][3] |
| Hexanoic Acid | C₆H₁₂O₂ | 116.16 | 205.8[1][4][5][6] |
Experimental Protocols
This protocol is divided into two main stages: a preliminary workup to remove acidic impurities and the final purification by fractional vacuum distillation.
Pre-Distillation Workup: Removal of Acidic Impurities
This initial step is crucial for removing any unreacted hexanoic acid, which can co-distill with the product.
Materials:
-
Crude this compound
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Beakers
-
pH paper
Procedure:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from carbon dioxide evolution.
-
Allow the layers to separate. The upper layer is the organic phase containing the this compound, and the lower layer is the aqueous phase.
-
Drain the lower aqueous layer.
-
Repeat the washing process (steps 2-5) with fresh saturated sodium bicarbonate solution until the aqueous layer is no longer acidic (test with pH paper).
-
Wash the organic layer with an equal volume of deionized water to remove any residual sodium bicarbonate.
-
Drain the aqueous layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the flask to dry the ester. Swirl the flask until the drying agent no longer clumps together.
-
Decant or filter the dried this compound into a round-bottom flask suitable for distillation.
Purification by Fractional Vacuum Distillation
Due to the high boiling point of this compound, vacuum distillation is recommended to prevent thermal decomposition. Fractional distillation is advised to ensure a high degree of separation from any remaining impurities.
Materials:
-
Dried, crude this compound in a round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum source (e.g., vacuum pump)
-
Manometer
-
Heating mantle
-
Boiling chips or a magnetic stir bar
-
Insulating material (e.g., glass wool or aluminum foil)
Procedure:
-
Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the dried this compound.
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed and lightly greased if necessary.
-
Wrap the fractionating column and distillation head with insulating material to minimize heat loss.
-
Begin circulating cold water through the condenser.
-
Slowly and carefully apply the vacuum. The pressure should be monitored with a manometer and maintained at a stable level (e.g., 7 Torr).
-
Once the desired pressure is reached and stable, begin heating the distillation flask with the heating mantle.
-
Observe the temperature on the thermometer at the distillation head. The temperature should initially rise and then stabilize as the first fraction (the component with the lowest boiling point, likely residual cyclohexanol) begins to distill.
-
Collect this initial fraction in a separate receiving flask.
-
After the first fraction has been collected, the temperature may drop slightly before rising again to a new, stable plateau. This indicates the distillation of the desired product, this compound.
-
Change the receiving flask to collect the pure this compound fraction. The boiling point at the reduced pressure should be monitored and compared to the expected value (e.g., ~125 °C at 7 Torr).[2]
-
Continue distillation until most of the this compound has been collected and the temperature begins to rise again, or until only a small amount of residue remains in the distillation flask.
-
Turn off the heating mantle and allow the apparatus to cool completely before slowly and carefully releasing the vacuum.
-
Disassemble the apparatus and properly store the purified this compound.
Safety Precautions
-
This compound: Wear protective gloves, clothing, and eye protection. Ensure adequate ventilation.[7]
-
Cyclohexanol: Harmful if swallowed or inhaled, and causes skin and eye irritation.[8][9] Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[8][9][10] Work in a well-ventilated area or a fume hood.[9][10]
-
Hexanoic Acid: Causes severe skin burns and eye damage.[11] It is toxic if it comes into contact with the skin.[11] Handle with extreme care in a fume hood, wearing heavy-duty gloves, a chemical-resistant apron, and chemical safety goggles.[12][13]
-
General Distillation Safety: Never heat a closed system. Ensure all glassware is free of cracks. Use a heating mantle as a heat source, not an open flame.
Workflow Visualization
The following diagram illustrates the logical flow of the purification protocol.
Caption: Workflow for the purification of this compound.
References
- 1. extramarks.com [extramarks.com]
- 2. Cyclohexanol - Sciencemadness Wiki [sciencemadness.org]
- 3. Cyclohexanol - Wikipedia [en.wikipedia.org]
- 4. Explanation about chemicals - Hexanoic Acid: Unveiling the Chemistry Behind the Molecule - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 5. byjus.com [byjus.com]
- 6. Hexanoic Acid | C6H12O2 | CID 8892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. chemos.de [chemos.de]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
high-performance liquid chromatography (HPLC) method for cyclohexyl hexanoate
An HPLC method for the analysis of cyclohexyl hexanoate is presented in this comprehensive application note. Given the compound's use in research, drug development, and as a fragrance and flavor agent, a robust and reliable analytical method is crucial for quality control and quantitative analysis.
This compound is a non-polar ester with a molecular weight of approximately 198.3 g/mol .[1][2][3] It is a colorless to pale yellow liquid characterized by a fruity, pineapple-like odor.[4][5] Its solubility profile shows good solubility in alcohols and oils but practical insolubility in water.[1][4][5][6] A key analytical challenge for HPLC with UV detection is the absence of a strong chromophore in the molecule's structure.[7]
This document details two primary HPLC-based protocols: a direct analysis method using reverse-phase chromatography, best paired with mass spectrometry or low-wavelength UV detection, and a second method involving pre-column derivatization for enhanced UV detection, suitable for laboratories without access to mass spectrometry.
Principle and Methodology
The primary approach for separating this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique is well-suited for non-polar compounds, utilizing a non-polar stationary phase (typically C8 or C18) and a polar mobile phase.[7][8] Due to the compound's lack of a UV-absorbing chromophore, detection can be challenging. The direct analysis method relies on detection at low UV wavelengths (around 205-210 nm), where the ester bond exhibits some absorbance, or more effectively, with a mass spectrometer (MS) detector.[7]
To overcome the limitations of UV detection, a derivatization strategy can be employed. This involves a two-step process:
-
Saponification: The this compound ester is hydrolyzed using a base (e.g., potassium hydroxide) to yield hexanoic acid and cyclohexanol.
-
Derivatization: The resulting hexanoic acid is reacted with a derivatizing agent that introduces a strong chromophore. A common agent for this purpose is 2-bromoacetophenone, which converts the carboxylic acid into a phenacyl ester, a compound with strong UV absorbance at approximately 242 nm.[9][10]
This derivatization allows for sensitive and specific quantification of the original amount of this compound using a standard UV-Vis detector.
Experimental Protocols
Method 1: Direct Analysis of this compound
This method is intended for the direct quantification of this compound and is most effective when coupled with a mass spectrometry detector.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in acetonitrile or methanol to a final concentration of approximately 1 mg/mL.
-
If necessary, add an internal standard (e.g., heptyl heptanoate) at a known concentration.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[11]
2. HPLC-UV/MS Conditions:
-
Instrument: HPLC system with UV or Mass Spectrometry (MS) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile/Water (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV: 210 nm.
-
MS (ESI+): Monitor for the protonated molecule [M+H]⁺.
-
Method 2: Analysis via Saponification and Derivatization
This method is recommended for laboratories equipped with standard HPLC-UV systems, as it enhances detection sensitivity.
1. Saponification of the Ester:
-
To a known quantity of the sample, add a solution of 0.5 M potassium hydroxide in ethanol.
-
Reflux the mixture for 1 hour to ensure complete hydrolysis of the ester.[10]
-
After cooling, acidify the solution with dilute sulfuric or hydrochloric acid to protonate the hexanoic acid.
-
Extract the free fatty acids and cyclohexanol with an organic solvent such as hexane.
-
Evaporate the solvent to obtain the residue.
2. Derivatization of Hexanoic Acid:
-
Dissolve the residue in acetonitrile.
-
Add a solution of 2-bromoacetophenone and a catalyst, such as a crown ether (e.g., 18-crown-6), to facilitate the reaction.[9]
-
Heat the mixture at approximately 80°C for 15-20 minutes.[9]
-
Cool the solution and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
3. HPLC Conditions for Phenacyl Ester Derivative:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution starting from Acetonitrile/Water (50:50, v/v) and increasing the acetonitrile concentration over time, or an optimized isocratic mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 20 µL.
-
Detection: UV at 242 nm.[9]
Data Presentation
The following tables summarize the parameters for the two proposed HPLC methods.
Table 1: HPLC Method Parameters
| Parameter | Method 1: Direct Analysis | Method 2: Analysis of Derivative |
| Analyte | This compound | Hexanoic Acid Phenacyl Ester |
| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water (85:15 v/v) | Acetonitrile/Water Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 35 °C |
| Detector | UV @ 210 nm or MS (ESI+) | UV @ 242 nm |
| Injection Vol. | 10 µL | 20 µL |
Table 2: Method Validation Parameters (Illustrative)
| Parameter | Method 1: Direct Analysis (MS) | Method 2: Analysis of Derivative (UV) |
| Linearity (r²) | > 0.999 | > 0.998 |
| LOD | ~0.05 µg/mL | ~0.1 µg/mL |
| LOQ | ~0.15 µg/mL | ~0.3 µg/mL |
| Precision (%RSD) | < 2% | < 3% |
| Accuracy (% Recovery) | 98-102% | 97-103% |
Visualizations
The following diagrams illustrate the experimental workflows.
Caption: Workflow for HPLC analysis of this compound.
Caption: Saponification and derivatization reaction pathway.
Summary and Recommendations
The analysis of this compound by HPLC is achievable through two primary methods. For rapid analysis and high specificity, direct injection using an RP-HPLC system coupled with a mass spectrometer is the recommended approach. In the absence of an MS detector, a reliable and sensitive quantification can be performed using a standard UV detector following a saponification and derivatization protocol to attach a UV-active label to the analyte. The choice of method will depend on the available instrumentation and the specific requirements of the analysis, such as the need for high throughput versus the necessity for high sensitivity with basic equipment. Proper method validation should be performed to ensure accuracy and precision.
References
- 1. scent.vn [scent.vn]
- 2. Hexanoic acid, cyclohexyl ester [webbook.nist.gov]
- 3. Hexyl hexanoate | C12H24O2 | CID 22873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 6243-10-3 [thegoodscentscompany.com]
- 5. This compound | 6243-10-3 [chemicalbook.com]
- 6. CAS 6243-10-3: this compound | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Hexyl hexanoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. benchchem.com [benchchem.com]
- 11. organomation.com [organomation.com]
Application Notes and Protocols for the Enzymatic Synthesis of Cyclohexyl Hexanoate in Non-Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl hexanoate is a valuable ester with applications in the flavor, fragrance, and pharmaceutical industries, prized for its fruity aroma. Traditional chemical synthesis of this compound often requires harsh conditions and can lead to undesirable byproducts. Enzymatic synthesis in non-aqueous media offers a green and highly selective alternative, utilizing lipases as biocatalysts. This approach provides numerous advantages, including mild reaction conditions, enhanced product purity, and simplified downstream processing.
These application notes provide a comprehensive guide to the synthesis of this compound using immobilized lipases in organic solvents. Detailed protocols, data presentation, and workflow visualizations are included to facilitate the adoption and optimization of this biocatalytic method in the laboratory. While direct comparative studies on this compound synthesis are limited, valuable insights can be drawn from the synthesis of other flavor esters under similar conditions.[1]
Key Reaction Parameters and Optimization
The efficiency of the enzymatic synthesis of this compound is influenced by several critical parameters. Optimization of these factors is crucial for maximizing yield and reaction rate.
Table 1: Key Parameters for Optimization of Enzymatic Ester Synthesis
| Parameter | Typical Range | Notes |
| Temperature | 30 - 70 °C | The optimal temperature is dependent on the thermal stability of the specific lipase used. Most lipase-catalyzed reactions perform optimally between 40-60°C.[2] |
| Enzyme Loading | 1 - 15% (w/w of substrates) | Higher enzyme loading can increase the reaction rate, but it also increases the cost of the process.[2] |
| Substrate Molar Ratio (Alcohol:Acid) | 1:2 to 2:1 | An excess of one substrate can drive the reaction equilibrium towards the product, thereby increasing the conversion of the other substrate.[2] However, a large excess may lead to substrate inhibition. |
| Solvent | n-hexane, n-heptane, toluene, or solvent-free | Non-polar solvents are generally preferred for esterification reactions as they favor the forward reaction.[2] |
| Reaction Time | 1 - 48 hours | The optimal reaction time is dependent on other reaction parameters such as temperature and enzyme loading.[2] |
| Agitation Speed | 150 - 250 rpm | Sufficient agitation is important to overcome mass transfer limitations, especially when using an immobilized enzyme.[2] |
| Water Content | Anhydrous conditions | While a small amount of water is essential for lipase activity, excess water can promote the reverse reaction (hydrolysis). The use of molecular sieves is recommended to remove water produced during esterification.[2] |
Comparative Performance of Immobilized Lipases
The choice of lipase is a critical factor in the synthesis of esters. The following table summarizes the performance of common commercially available immobilized lipases in the synthesis of various flavor esters, which can serve as a guide for selecting a biocatalyst for this compound production. Novozym® 435, an immobilized Candida antarctica lipase B, is a versatile and often highly effective catalyst for such reactions.
Table 2: Performance of Different Immobilized Lipases in Flavor Ester Synthesis
| Immobilized Lipase | Ester Synthesized | Acyl Donor | Alcohol | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| Novozym® 435 | Octyl formate | Formic acid | Octanol | 1:7 | 40 | 1 | ~94.86[1] |
| Lipozyme® RM IM | Octyl formate | Formic acid | Octanol | 1:1 | 30 | 24 | ~85.23[1] |
| Novozym® 435 | Ethyl hexanoate | Hexanoic acid | Ethanol | 1:1 | 40 | 4 | 98.5 |
| Lipozyme IM-77 | Hexyl acetate | Triacetin | Hexanol | 2.7:1 | 52.6 | 7.7 | 86.6 |
| Novozym® 435 | 2-ethylhexyl-2-ethylhexanoate | 2-ethylhexanoic acid | 2-ethyl-1-hexanol | 1:1 | 45 | 40 | >95[3] |
Experimental Protocols
Protocol 1: General Screening of Reaction Conditions
This protocol outlines a general procedure for the lipase-catalyzed synthesis of this compound. It is recommended to perform small-scale experiments to optimize the conditions for your specific experimental setup.
Materials:
-
Cyclohexanol
-
Hexanoic acid
-
Immobilized Lipase (e.g., Novozym® 435)
-
Anhydrous n-hexane (or other suitable non-polar solvent)
-
Activated molecular sieves (3Å)
-
Temperature-controlled reaction vessel with magnetic stirring
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reactant Preparation: In a temperature-controlled reaction vessel, combine equimolar amounts of cyclohexanol and hexanoic acid (e.g., 10 mmol each).
-
Solvent Addition: Add a suitable volume of an organic solvent (e.g., 20 mL of n-hexane). For a solvent-free system, this step can be omitted.
-
Enzyme Addition: Add the selected immobilized lipase to the reaction mixture. The enzyme loading is typically between 1-10% (w/w) of the total substrate mass.[2]
-
Water Removal: Add activated molecular sieves (3Å) to the mixture to remove water produced during the esterification reaction.
-
Reaction Conditions: Maintain the reaction mixture at the desired temperature (e.g., 50°C) with constant stirring (e.g., 200 rpm).
-
Reaction Monitoring: At regular intervals, withdraw a small sample from the reaction mixture. Analyze the sample by GC to determine the conversion of the limiting reactant.
-
Reaction Termination: Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme.
-
Product Isolation: The solvent can be removed from the filtrate by rotary evaporation. The resulting crude product can be purified by vacuum distillation or column chromatography to obtain pure this compound.
Protocol 2: Analytical Method - Gas Chromatography (GC)
This protocol provides a general method for monitoring the progress of the esterification reaction and quantifying the product, this compound.
Instrumentation and Conditions:
-
Instrument: Agilent 7890A GC system or equivalent with a Flame Ionization Detector (FID).
-
Column: HP-INNOWax column (30 m length, 0.25 mm inner diameter, 0.25 µm film thickness) or equivalent polar column.
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 250°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp: 10°C/min to 200°C, hold for 2 min.
-
Ramp: 10°C/min to 230°C, hold for 5 min.
-
-
Carrier Gas: Nitrogen or Helium.
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilute the sample in a suitable solvent (e.g., 1 mL of n-hexane) before injection.
-
It is recommended to use an internal standard (e.g., n-decane) for more accurate quantification.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the enzymatic synthesis and analysis of this compound.
Caption: Experimental workflow for the enzymatic synthesis and analysis of this compound.
Proposed Kinetic Mechanism
The lipase-catalyzed synthesis of esters often follows a Ping-Pong Bi-Bi mechanism. In this model, the enzyme first reacts with the acyl donor (hexanoic acid) to form an acyl-enzyme intermediate, releasing the first product (water). The acyl-enzyme intermediate then reacts with the alcohol (cyclohexanol) to form the ester and regenerate the free enzyme. Substrate inhibition by either the acid or the alcohol can occur, where the substrate binds to the enzyme in a non-productive manner.[3]
Caption: Proposed Ping-Pong Bi-Bi mechanism for lipase-catalyzed synthesis of this compound.
Troubleshooting
Table 3: Common Issues and Solutions in Enzymatic Ester Synthesis
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Suboptimal reaction temperature. | Optimize the reaction temperature, typically between 40-60°C, by performing small-scale experiments at various temperatures.[2] |
| Incorrect molar ratio of substrates. | Vary the molar ratio of cyclohexanol to hexanoic acid. An excess of one substrate can sometimes drive the reaction forward. | |
| Presence of excess water. | Ensure anhydrous solvents are used and add activated molecular sieves to the reaction mixture to remove water produced during esterification.[2] | |
| Enzyme inhibition by substrates or product. | Consider a stepwise addition of the inhibitory substrate or in-situ product removal. | |
| Slow Reaction Rate | Insufficient mixing. | Ensure adequate agitation (150-250 rpm) to minimize mass transfer limitations, especially with an immobilized enzyme.[2] |
| Low enzyme activity. | Verify the activity of the lipase. The enzyme may have degraded due to improper storage or handling. | |
| Incorrect solvent choice. | Test different non-polar solvents like hexane, heptane, or isooctane, as the solvent can significantly impact enzyme activity and stability. | |
| Enzyme Inactivation | Extreme temperature or pH. | Operate within the recommended temperature range for the specific lipase. Ensure the pH of the microenvironment of the enzyme is suitable. |
References
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Cyclohexyl Hexanoate Synthesis
Welcome to the technical support center for the synthesis of cyclohexyl hexanoate. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the yield of your esterification reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are:
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Fischer-Speier Esterification: This classic method involves the reaction of cyclohexanol and hexanoic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1] To achieve high yields, the equilibrium of this reversible reaction must be shifted towards the product.[1][2]
-
Enzymatic Synthesis: Lipases are used as biocatalysts to mediate the esterification under milder reaction conditions.[3][4] This method is known for its high selectivity, which minimizes byproduct formation.[5]
-
Solid Acid Catalysis: Heterogeneous catalysts, like ion-exchange resins (e.g., Amberlyst-15), offer advantages such as easier separation from the reaction mixture and potential for reuse.[6][7]
Q2: How can I shift the reaction equilibrium to favor the formation of this compound in Fischer esterification?
A2: To drive the Fischer esterification towards the product and increase the yield, two primary strategies are often used in combination:
-
Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (often the alcohol), can shift the equilibrium to favor ester formation.[2][8]
-
Removal of Water: Water is a byproduct of the esterification reaction. Its continuous removal from the reaction mixture prevents the reverse reaction (ester hydrolysis) from occurring, thus increasing the yield of the desired ester.[1][2] This is commonly achieved using a Dean-Stark apparatus during reflux.[1][6]
Q3: What are the potential side reactions that can lower the yield of this compound?
A3: Several side reactions can occur, particularly at higher temperatures, which can reduce the yield of the desired ester:
-
Dehydration of Cyclohexanol: Cyclohexanol, a secondary alcohol, can undergo acid-catalyzed dehydration to form cyclohexene.[9]
-
Ether Formation: Two molecules of cyclohexanol can react to form dicyclohexyl ether, especially with high reaction temperatures or excessive acid catalyst concentrations.
-
Hydrolysis of the Ester: The presence of excess water can lead to the hydrolysis of this compound back to the starting materials, which is the reverse of the esterification reaction.[10]
Q4: What is the typical reaction time for this compound synthesis?
A4: The reaction time can vary significantly depending on the chosen method and specific conditions.
-
Fischer Esterification: Typical reaction times range from 1 to 10 hours at temperatures between 60–110 °C.[1]
-
Enzymatic Synthesis: These reactions can take anywhere from a few hours to 48 hours to reach equilibrium or a high conversion rate.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of this compound, presented in a question-and-answer format.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Presence of excess water | Ensure anhydrous conditions by using dry reagents and solvents. Consider adding molecular sieves to the reaction mixture to remove water produced during esterification.[3] |
| Suboptimal reaction temperature | Optimize the reaction temperature. For enzymatic reactions, the optimal temperature is typically between 40-60°C.[3] For Fischer esterification, temperatures are generally higher but should be controlled to minimize side reactions. |
| Incorrect molar ratio of substrates | Vary the molar ratio of cyclohexanol to hexanoic acid. An excess of one substrate can drive the reaction forward.[3] Start with a 1:1 ratio and then test ratios like 1:1.5, 1.5:1, 1:2, and 2:1. |
| Inappropriate catalyst loading | The amount of catalyst is critical. For enzymatic reactions, experiment with enzyme concentrations ranging from 1-10% (w/w) of the total substrate weight.[3] For acid catalysts, use a catalytic amount (e.g., 1-2 mol%). |
| Reversible reaction equilibrium | To shift the equilibrium towards the product, use an excess of one reactant or remove the water byproduct using a Dean-Stark apparatus.[1][2] |
| Loss of product during workup | Ensure complete extraction of the ester from the aqueous layer. Avoid overly aggressive washing that could lead to emulsion formation. Optimize distillation parameters to prevent loss of product. |
Problem 2: Slow or Incomplete Reaction
| Possible Cause | Suggested Solution |
| Insufficient mixing | Ensure adequate agitation to minimize mass transfer limitations, especially when using a heterogeneous or immobilized catalyst. A stirring speed of 150-250 rpm is generally recommended for enzymatic reactions.[3] |
| Low catalyst activity | Verify the activity of your catalyst. Enzymes may degrade due to improper storage or handling. Solid acid catalysts may need activation by heating under vacuum to remove adsorbed water.[6] |
| Incorrect solvent choice | The solvent can significantly impact catalyst activity and stability. For enzymatic reactions, non-polar solvents are generally preferred.[3] |
| Catalyst inhibition | High concentrations of either the alcohol or the acid can inhibit the enzyme in enzymatic synthesis. The product, this compound, can also cause product inhibition. Consider a stepwise addition of the inhibitory substrate or in-situ product removal. |
Problem 3: Product is Contaminated with Impurities
| Possible Cause | Suggested Solution |
| Presence of unreacted hexanoic acid | Ensure thorough neutralization with a base (e.g., saturated sodium bicarbonate solution) during the workup.[6] Optimize the distillation process to effectively separate the ester from the higher-boiling point acid. |
| Presence of unreacted cyclohexanol | Use a slight excess of hexanoic acid in the initial reaction mixture. Optimize fractional distillation to separate the lower-boiling point cyclohexanol.[11] |
| Formation of dicyclohexyl ether | Lower the reaction temperature to minimize this side reaction. Reduce the concentration of the acid catalyst. Flash column chromatography is a recommended method for its removal.[11] |
Data Presentation
Table 1: Comparison of Catalytic Systems for Ester Synthesis
| Catalyst Type | Catalyst Example | Substrates | Reaction Temp. (°C) | Reaction Time (h) | Conversion (%) |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Benzoic acid, Methanol | 65 | - | 90 |
| Homogeneous Acid | p-Toluenesulfonic Acid | d-Tartaric acid, Benzyl alcohol | Reflux | 30 | 96 |
| Heterogeneous Solid Acid | Amberlyst-15 | Ethylacetoacetate, Benzylamine | Room Temp. | 2 | 94 |
| Enzyme (Lipase) | Novozym® 435 | Hexanol, Decanoic acid | 50 | 4-24 | >90 |
Note: The data presented here is based on typical values reported for similar esterification reactions and should be optimized for the specific synthesis of this compound.[4][12][13]
Table 2: Typical Reaction Parameters for Enzymatic Synthesis
| Parameter | Range | Remarks |
| Temperature | 30 - 70 °C | The optimal temperature depends on the specific lipase's thermal stability.[3] |
| Enzyme Loading | 1 - 15% (w/w of substrates) | Higher loading can increase the reaction rate but also the cost.[3] |
| Substrate Molar Ratio (Alcohol:Acid) | 1:2 to 2:1 | An excess of one substrate can increase the conversion of the other.[3] |
| Solvent | n-hexane, n-heptane, toluene, or solvent-free | Non-polar solvents are generally preferred.[3] |
| Reaction Time | 1 - 48 hours | Depends on other reaction parameters.[3] |
| Agitation Speed | 150 - 250 rpm | Important for overcoming mass transfer limitations.[3] |
| Water Content | Anhydrous conditions are often preferred | Excess water can lead to hydrolysis of the ester.[3] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification using Sulfuric Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine cyclohexanol, hexanoic acid (a 1:1.2 molar ratio is a good starting point), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%). Toluene can be used as a solvent to facilitate azeotropic removal of water.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by collecting the water in the Dean-Stark trap or by analyzing aliquots using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.[12]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.[6]
Protocol 2: Enzymatic Synthesis using Immobilized Lipase
-
Reactant Preparation: In a temperature-controlled reaction vessel, combine equimolar amounts of cyclohexanol and hexanoic acid. A suitable organic solvent (e.g., n-hexane) can be added, or the reaction can be run solvent-free.[3]
-
Enzyme Addition: Add the selected immobilized lipase (e.g., Novozym® 435) to the reaction mixture. The enzyme loading is typically between 1-10% (w/w) of the total substrate mass.[3]
-
Reaction Conditions: Maintain the reaction mixture at the desired temperature (e.g., 50°C) with constant stirring (e.g., 200 rpm).[3][4]
-
Reaction Monitoring: At regular intervals, withdraw a small sample from the reaction mixture and analyze it by GC or titration to determine the conversion.[3]
-
Product Isolation: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The solvent can be removed from the filtrate by rotary evaporation, and the crude product can be purified by vacuum distillation or column chromatography.[3]
Protocol 3: Solid Acid Catalyzed Esterification using Amberlyst-15
-
Catalyst Activation: If required, activate the Amberlyst-15 by heating under vacuum to remove adsorbed water.[6]
-
Reaction Setup: Charge a round-bottom flask with cyclohexanol, hexanoic acid, activated Amberlyst-15 (e.g., 5-15 wt% of the limiting reactant), and a suitable solvent like toluene. Equip the flask with a reflux condenser and a Dean-Stark trap.[6]
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by collecting the water in the Dean-Stark trap or by GC analysis.[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solid catalyst by filtration. The catalyst can be washed, dried, and potentially reused.[6][14]
-
Purification: Wash the filtrate sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer, remove the solvent, and purify the crude product by vacuum distillation.[6]
Mandatory Visualizations
Caption: Fischer Esterification Mechanism.
Caption: General Experimental Workflow.
Caption: Troubleshooting Low Yield.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Combined process of cyclohexyl cyclohexanecarboxylate synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system | Sevostyanova | Fine Chemical Technologies [finechem-mirea.ru]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. benthamopen.com [benthamopen.com]
- 14. benchchem.com [benchchem.com]
troubleshooting side reactions in cyclohexyl hexanoate production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclohexyl hexanoate.
Troubleshooting Guides
Issue: Low Yield of this compound
Question: We are experiencing a low yield of our final product, this compound. What are the potential causes and how can we optimize the reaction?
Answer:
A low yield in this compound synthesis via Fischer esterification is a common issue that can be attributed to several factors. The primary reasons include the reversible nature of the reaction, suboptimal reaction conditions, and the occurrence of side reactions.
1. Reversible Reaction Equilibrium:
The Fischer esterification is an equilibrium reaction.[1][2] The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the reactants (cyclohexanol and hexanoic acid), thus reducing the ester yield.
-
Solution: To shift the equilibrium towards the product side, you can:
-
Use an excess of one reactant: Employing an excess of cyclohexanol is often more cost-effective. A study on the esterification of acetic acid and ethanol showed that increasing the alcohol to a 10-fold excess could increase the ester yield to 97%.[1]
-
Remove water as it forms: This can be achieved by using a Dean-Stark apparatus during reflux, which physically separates the water from the reaction mixture.[2][3] Alternatively, incorporating a drying agent like molecular sieves can also be effective.
-
2. Suboptimal Reaction Conditions:
The choice of catalyst, reaction temperature, and reaction time significantly impacts the yield.
-
Solution:
-
Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are common catalysts.[3] The catalyst concentration should be optimized, as too high a concentration can promote side reactions.
-
Temperature: The reaction is typically conducted at the reflux temperature of the solvent.[3] Ensure the temperature is high enough to facilitate the reaction but not so high as to cause significant decomposition or side reactions.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
3. Side Reactions:
Several side reactions can consume the starting materials or the product, leading to a lower yield. These are discussed in detail in the following sections.
Issue: Presence of Impurities in the Final Product
Question: Our purified this compound shows the presence of significant impurities. What are these impurities and how can we remove them?
Answer:
Impurities in the final product often arise from side reactions occurring during the synthesis. The most common impurities are unreacted starting materials, cyclohexene, and dicyclohexyl ether.
1. Unreacted Starting Materials:
Due to the equilibrium nature of the reaction, it is common to have unreacted cyclohexanol and hexanoic acid in the crude product.
-
Purification:
-
Hexanoic Acid Removal: A wash with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, will convert the acidic hexanoic acid into its water-soluble sodium salt, which can then be removed in the aqueous layer during a liquid-liquid extraction.[4]
-
Cyclohexanol Removal: Fractional distillation is an effective method to separate the remaining cyclohexanol from the higher-boiling this compound.
-
2. Cyclohexene:
Cyclohexene is formed from the acid-catalyzed dehydration of cyclohexanol.[5]
-
Formation Conditions: Higher temperatures and high acid catalyst concentrations favor the formation of cyclohexene.
-
Purification: Cyclohexene has a much lower boiling point (83 °C) than this compound (approx. 245 °C), making it easily separable by distillation.
3. Dicyclohexyl Ether:
This byproduct is formed from the acid-catalyzed reaction of two molecules of cyclohexanol.[6]
-
Formation Conditions: Similar to cyclohexene formation, higher temperatures and acid concentrations can increase the likelihood of dicyclohexyl ether formation.
-
Purification: Dicyclohexyl ether has a boiling point closer to that of this compound, which can make separation by simple distillation challenging. Careful fractional distillation or preparative chromatography may be necessary for its removal.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The primary reaction is the Fischer-Speier esterification, which is an acid-catalyzed nucleophilic acyl substitution. The mechanism involves the protonation of the carboxylic acid (hexanoic acid) by the acid catalyst, which makes the carbonyl carbon more electrophilic. The alcohol (cyclohexanol) then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester, this compound.[1][2]
Q2: Which acid catalyst is most suitable for this reaction?
A2: Both sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used and effective catalysts for Fischer esterification.[3] Solid acid catalysts, such as sulfonic acid-functionalized resins (e.g., Amberlyst-15), are also a good option as they can be easily filtered out of the reaction mixture, simplifying the workup.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC analysis, you can spot the reaction mixture alongside the starting materials (cyclohexanol and hexanoic acid) to observe the disappearance of the reactants and the appearance of the product spot. GC analysis provides a more quantitative measure of the conversion to the ester.
Q4: What are the key safety precautions to take during this synthesis?
A4: Concentrated acids like sulfuric acid are highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction is typically heated to reflux, so proper assembly of the glassware is crucial to prevent leakages.
Data Presentation
Table 1: Influence of Reactant Ratio on Ester Yield (Illustrative Data based on Acetic Acid and Ethanol Esterification)
| Molar Ratio (Alcohol:Acid) | Approximate Ester Yield (%) | Reference |
| 1:1 | 65 | [1] |
| 10:1 | 97 | [1] |
| 100:1 | 99 | [1] |
Note: This data is for the esterification of acetic acid with ethanol and serves as a general guideline for the effect of reactant stoichiometry on yield in Fischer esterification.
Table 2: Physical Properties of Key Compounds
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Cyclohexanol | 100.16 | 161.1 | 0.962 |
| Hexanoic Acid | 116.16 | 205 | 0.929 |
| This compound | 198.30 | 245-246 | ~0.9 |
| Cyclohexene | 82.14 | 83 | 0.811 |
| Dicyclohexyl Ether | 182.32 | 238-240 | ~0.9 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Fischer Esterification
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine cyclohexanol (1.0 equivalent) and hexanoic acid (1.2 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the mixture.
-
Reaction Setup: Assemble a reflux condenser with a Dean-Stark trap filled with a suitable solvent (e.g., toluene) to azeotropically remove water.
-
Reaction Execution: Heat the mixture to a gentle reflux with vigorous stirring. The reaction progress can be monitored by collecting the water in the Dean-Stark trap and by TLC or GC analysis.
-
Work-up: Once the reaction is complete (as indicated by the cessation of water collection or by analytical monitoring), allow the mixture to cool to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted hexanoic acid)
-
Brine (saturated NaCl solution)
-
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure to separate it from any unreacted cyclohexanol and other high-boiling impurities.
Mandatory Visualization
Caption: Fischer Esterification pathway for this compound synthesis.
Caption: Main and side reactions in this compound synthesis.
References
Technical Support Center: Optimization of Reaction Conditions for Enzymatic Esterification of Cyclohexanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of enzymatic esterification of cyclohexanol.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic esterification of cyclohexanol, offering potential causes and actionable solutions.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Ester Yield | Suboptimal Temperature: Enzyme activity is highly dependent on temperature. | Perform small-scale experiments at various temperatures, typically within the 40-60°C range, to determine the optimal temperature for the specific lipase being used.[1] |
| Incorrect Substrate Molar Ratio: An inappropriate ratio of cyclohexanol to the acyl donor can limit the reaction. | Systematically vary the molar ratio of cyclohexanol to the acyl donor. While a 1:1 ratio is a good starting point, an excess of one substrate (e.g., 1:1.5, 1.5:1, 1:2, 2:1) can shift the equilibrium towards product formation. However, be aware that a large excess may cause substrate inhibition.[1] | |
| Inadequate Enzyme Loading: Insufficient enzyme will result in a slow reaction and consequently, a low yield. | Experiment with different enzyme concentrations, typically in the range of 1-10% (w/w) of the total substrate weight. Increasing the enzyme loading can enhance the reaction rate, but excessive amounts may not be cost-effective.[1] | |
| Water Accumulation: Water is a byproduct of esterification and its accumulation can drive the reverse reaction (hydrolysis), reducing the net yield. | Use anhydrous solvents and consider adding molecular sieves to the reaction mixture to sequester the water produced during the reaction.[1] | |
| Enzyme Inhibition: High concentrations of substrates (cyclohexanol or the acyl donor) or the product (cyclohexyl ester) can inhibit the enzyme's activity. | If substrate inhibition is suspected, a fed-batch approach where one substrate is added gradually can be effective. For product inhibition, consider in-situ product removal techniques if feasible. | |
| Slow Reaction Rate | Insufficient Mixing: Poor agitation can lead to mass transfer limitations, especially when using immobilized enzymes. | Ensure the reaction mixture is adequately stirred. A stirring speed of 150-250 rpm is generally recommended to minimize diffusion barriers.[1] |
| Low Enzyme Activity: The enzyme may have lost activity due to improper storage or handling. | Verify the activity of the lipase with a standard assay. Ensure the enzyme has been stored at the recommended temperature and handled according to the manufacturer's instructions. | |
| Inappropriate Solvent: The choice of solvent can significantly affect enzyme activity and stability. | Non-polar solvents like hexane or heptane are often preferred for esterification as they minimize the solubility of the water byproduct, thus favoring the forward reaction.[1] A solvent-free system is also a viable and more environmentally friendly option.[1] | |
| No Reaction | Inactive Enzyme: The enzyme may be completely denatured or inactive. | Test the enzyme's activity using a known, reliable reaction. Review the storage and handling procedures to ensure they have not compromised the enzyme's integrity. |
| Incorrect pH: Extreme pH values can lead to irreversible denaturation of the enzyme. | Ensure the microenvironment of the enzyme is at an optimal pH. While the bulk solvent may be non-aqueous, the water associated with the enzyme has a pH that can affect activity. |
Frequently Asked Questions (FAQs)
Q1: Which type of enzyme is most effective for the esterification of cyclohexanol?
A1: Lipases (E.C. 3.1.1.3) are the most commonly used enzymes for ester synthesis. Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), are frequently chosen due to their high activity, stability in organic solvents, and reusability.[2]
Q2: What is the optimal temperature range for the enzymatic esterification of cyclohexanol?
A2: The optimal temperature is dependent on the specific lipase used. For many commercially available lipases, such as Novozym® 435, the optimal temperature for esterification reactions is typically between 40°C and 60°C.[1] It is crucial to determine the optimal temperature experimentally for your specific system, as temperatures that are too high can lead to enzyme denaturation.[3]
Q3: Should I use a solvent for the reaction? If so, which one is best?
A3: Both solvent-free and solvent-based systems can be employed. Solvent-free systems are considered more environmentally friendly. If a solvent is used, non-polar organic solvents such as hexane, heptane, or cyclohexane are generally preferred. These solvents help to shift the reaction equilibrium towards ester synthesis by minimizing the solubility of water, which is a byproduct of the reaction.[1]
Q4: How does the molar ratio of cyclohexanol to the acyl donor affect the reaction?
A4: The molar ratio of the substrates is a critical parameter. While a stoichiometric ratio of 1:1 is the theoretical starting point, using an excess of one of the reactants is often employed to drive the reaction towards a higher yield of the ester. However, a very large excess of either the alcohol or the acid can lead to enzyme inhibition. The optimal molar ratio should be determined experimentally for each specific reaction.[1]
Q5: How can I monitor the progress of the esterification reaction?
A5: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals. These samples can then be analyzed using techniques such as gas chromatography (GC) to determine the concentration of the reactants and the product. Titration can also be used to measure the decrease in the concentration of the carboxylic acid.
Data Presentation
The following tables summarize typical ranges and optimized conditions for key parameters in lipase-catalyzed esterification, based on studies of similar secondary alcohols. The optimal values for the enzymatic esterification of cyclohexanol should be determined experimentally.
Table 1: General Range of Reaction Parameters for Optimization
| Parameter | Typical Range | Remarks |
| Temperature | 30 - 70 °C | The optimal temperature is highly dependent on the thermal stability of the specific lipase.[1] |
| Enzyme Loading | 1 - 15% (w/w of substrates) | Higher enzyme loading generally increases the reaction rate but also increases the overall cost.[1] |
| Substrate Molar Ratio (Alcohol:Acid) | 1:3 to 3:1 | The optimal ratio depends on potential substrate inhibition and the desire to shift the reaction equilibrium.[4][5] |
| Agitation Speed | 150 - 250 rpm | Sufficient agitation is necessary to minimize mass transfer limitations, particularly with immobilized enzymes.[1] |
| Water Content | < 1% (v/v) | While a minimal amount of water is essential for enzyme activity, excess water will promote the reverse hydrolysis reaction. The use of molecular sieves is recommended.[1] |
Table 2: Example of Optimized Conditions from a Response Surface Methodology Study for a Similar Ester Synthesis (Hexyl Acetate)
| Parameter | Optimized Value |
| Reaction Time | 7.7 h |
| Temperature | 52.6 °C |
| Enzyme Amount | 37.1% (by weight of limiting substrate) |
| Substrate Molar Ratio (Triacetin:Hexanol) | 2.7:1 |
| Added Water | 12.5% (by weight of enzyme) |
| Predicted Molar Conversion | 88.9% |
| Actual Molar Conversion | 86.6% |
| Source: Adapted from a study on the synthesis of hexyl acetate.[4][5] |
Experimental Protocols
General Protocol for Lipase-Catalyzed Esterification of Cyclohexanol
This protocol provides a general procedure for the synthesis of a cyclohexyl ester. The specific conditions should be optimized for your particular experimental setup.
-
Reactant Preparation: In a temperature-controlled reaction vessel, combine equimolar amounts of cyclohexanol and the desired carboxylic acid (e.g., 10 mmol each).
-
Solvent Addition (Optional): If using a solvent, add a suitable non-polar organic solvent (e.g., 20 mL of n-hexane). For a solvent-free system, this step can be omitted.
-
Enzyme Addition: Add the selected lipase (e.g., Novozym® 435) to the reaction mixture. A typical starting enzyme loading is between 1-10% (w/w) of the total substrate mass.[1]
-
Water Removal: Add activated molecular sieves (e.g., 3Å or 4Å) to the reaction mixture to remove the water produced during the esterification.
-
Reaction Conditions:
-
Seal the reaction vessel to prevent the evaporation of volatile components.
-
Place the vessel in a shaker incubator set to the desired temperature (e.g., 50°C) and agitation speed (e.g., 200 rpm).
-
-
Monitoring the Reaction: At regular time intervals, withdraw small aliquots of the reaction mixture.
-
Sample Analysis: Analyze the samples by gas chromatography (GC) to determine the conversion of cyclohexanol and the yield of the cyclohexyl ester.
-
Reaction Termination: Once the reaction has reached the desired conversion or equilibrium, stop the reaction by filtering out the immobilized enzyme. The enzyme can often be washed and reused.
-
Product Isolation: The product can be purified from the reaction mixture using techniques such as distillation or column chromatography.
Mandatory Visualizations
Troubleshooting Workflow for Low Ester Yield
Caption: A step-by-step workflow for troubleshooting low yield in enzymatic cyclohexanol esterification.
Simplified Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed Esterification
Caption: The Ping-Pong Bi-Bi mechanism for the lipase-catalyzed esterification of cyclohexanol.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 4. Optimized synthesis of lipase-catalyzed hexyl acetate in n-hexane by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimized synthesis of lipase-catalyzed hexyl acetate in n-hexane by response surface methodology. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Cyclohexyl Hexanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of cyclohexyl hexanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound synthesized by Fischer esterification?
A1: The most common impurities are unreacted starting materials, namely cyclohexanol and hexanoic acid. Additionally, a potential byproduct that can form, particularly at high reaction temperatures, is dicyclohexyl ether, resulting from the dehydration of cyclohexanol.
Q2: How can I remove the acid catalyst (e.g., sulfuric acid) and unreacted hexanoic acid from my crude product?
A2: An aqueous workup is the standard procedure. This involves washing the crude product with a mild base, such as a saturated sodium bicarbonate solution (NaHCO₃), in a separatory funnel. The base neutralizes the acidic components, converting them into their corresponding salts, which are soluble in the aqueous layer and can thus be separated from the organic layer containing your ester.
Q3: I've performed the aqueous wash, but now I have an emulsion that won't separate. What should I do?
A3: Emulsion formation is a common issue that can arise from vigorous shaking. To break the emulsion, you can try the following:
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Allow the mixture to stand for an extended period.
-
Gently swirl the separatory funnel.
-
Add a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase and can help force the separation.
Q4: What is the most effective method for separating unreacted cyclohexanol from the this compound product?
A4: Fractional distillation is a highly effective method due to the significant difference in the boiling points of cyclohexanol and this compound. Cyclohexanol has a lower boiling point and will distill first, allowing for its separation from the higher-boiling ester.
Q5: When is column chromatography a better choice for purification?
A5: Column chromatography is particularly useful for removing non-volatile impurities or when fractional distillation fails to provide adequate separation, especially in the case of impurities with boiling points very close to that of this compound, such as dicyclohexyl ether.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Distillation | Inefficient separation of components with close boiling points. | - Ensure your fractional distillation setup includes a column with a high number of theoretical plates (e.g., a Vigreux or packed column).- Control the heating rate to ensure a slow and steady distillation, allowing for proper equilibration between the liquid and vapor phases in the column.[1]- Consider using vacuum distillation to lower the boiling points and potentially increase the boiling point differences between your product and impurities. |
| Product Contaminated with Dicyclohexyl Ether | High reaction temperatures during esterification led to the dehydration of cyclohexanol. | - Dicyclohexyl ether has a boiling point very close to this compound, making separation by distillation challenging.[2]- Flash column chromatography is the recommended method for removing this byproduct. A common solvent system is a mixture of hexanes and ethyl acetate.[2][3] |
| Aqueous Layer Remains Acidic After Bicarbonate Wash | Incomplete neutralization of the acid catalyst or unreacted hexanoic acid. | - Continue washing the organic layer with fresh portions of saturated sodium bicarbonate solution until the evolution of CO₂ gas ceases. |
| Poor Separation During Column Chromatography | The chosen solvent system (eluent) is not optimal for separating the components. | - Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides good separation between this compound and the impurities.[4]- A good starting point for esters is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3][5] You can adjust the ratio to optimize separation. |
| Product is Lost During Aqueous Workup | The ester is slightly soluble in the aqueous wash solutions. | - Minimize the volume of the aqueous solution used for washing.- Perform multiple extractions with a smaller volume of organic solvent to recover any dissolved product from the aqueous layer. |
Data Presentation
Physical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| This compound | C₁₂H₂₂O₂ | 198.31 | 248.00 - 249.00[6] |
| Cyclohexanol | C₆H₁₂O | 100.16 | 161.8[7] |
| Hexanoic Acid | C₆H₁₂O₂ | 116.16 | 205.8[8] |
| Dicyclohexyl Ether | C₁₂H₂₂O | 182.31 | 242.5[9] |
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of Acidic Impurities
-
Transfer the crude reaction mixture to a separatory funnel.
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Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution.
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Stopper the funnel and invert it, making sure to vent frequently to release the pressure from the CO₂ gas produced.
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Gently shake the funnel for 1-2 minutes.
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Allow the layers to separate.
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Drain the lower aqueous layer.
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Repeat the wash with NaHCO₃ solution until no more gas evolves.
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Wash the organic layer with an equal volume of brine (saturated NaCl solution) to help remove any remaining water and break up potential emulsions.
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Drain the aqueous layer.
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Transfer the organic layer to a clean, dry flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter or decant the dried organic layer to remove the drying agent.
Protocol 2: Purification by Fractional Distillation
-
Set up a fractional distillation apparatus, including a heating mantle, a round-bottom flask containing the crude this compound and boiling chips, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask.
-
Slowly heat the distillation flask.
-
Monitor the temperature at the distillation head. The first fraction to distill will be the component with the lowest boiling point, likely unreacted cyclohexanol (b.p. ~161°C).[10][11]
-
Collect this initial fraction in a separate receiving flask.
-
Once the temperature begins to rise again and stabilizes at the boiling point of this compound (b.p. ~248-249°C), switch to a clean receiving flask to collect the purified product.[6]
-
Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Allow the apparatus to cool before disassembling.
Protocol 3: Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent, such as hexanes.
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the non-polar eluent (e.g., hexanes) and carefully load it onto the top of the silica gel column.
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Elution: Begin eluting the column with the chosen solvent system. A common starting point for esters is a mixture of hexanes and ethyl acetate (e.g., 98:2 v/v).[2]
-
Collect fractions and monitor their composition using thin-layer chromatography (TLC).
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
References
- 1. Purification [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. This compound, 6243-10-3 [thegoodscentscompany.com]
- 7. Cyclohexanol Boiling Point: 161.8 C at Best Price in Mumbai | Labdhi Chemicals [tradeindia.com]
- 8. Hexanoic Acid Formula: Properties, Chemical Structure and Uses [extramarks.com]
- 9. Dicyclohexyl ether|lookchem [lookchem.com]
- 10. Cyclohexanol - Wikipedia [en.wikipedia.org]
- 11. Cyclohexanol - Sciencemadness Wiki [sciencemadness.org]
minimizing water content in cyclohexyl hexanoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing water content during the synthesis of cyclohexyl hexanoate.
Frequently Asked Questions (FAQs)
Q1: Why is minimizing water content crucial in the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through Fischer esterification, a reversible reaction between cyclohexanol and hexanoic acid. Water is a byproduct of this reaction.[1] According to Le Chatelier's principle, the presence of water can shift the reaction equilibrium back towards the starting materials (cyclohexanol and hexanoic acid), thereby reducing the yield of the desired ester, this compound.[1][2] Therefore, active removal of water is essential to drive the reaction to completion and maximize the product yield.[1][3]
Q2: What are the most effective methods for removing water during the synthesis?
A2: The most common and effective methods for water removal during Fischer esterification are:
-
Azeotropic Distillation using a Dean-Stark Apparatus: This is a highly efficient method for continuously removing water as it is formed.[1][4] An inert solvent that forms a low-boiling azeotrope with water, such as toluene or cyclohexane, is used.[1] The azeotrope vaporizes, condenses in the Dean-Stark trap, and separates into two layers. The denser water is collected at the bottom of the trap, while the solvent overflows and returns to the reaction flask.[4]
-
Use of a Dehydrating Agent: A strong acid catalyst like concentrated sulfuric acid not only catalyzes the reaction but also acts as a dehydrating agent.[5] Other drying agents, such as molecular sieves, can also be added to the reaction mixture to absorb water.[3]
-
Using an Excess of a Reactant: Employing a large excess of one of the reactants, typically the less expensive one (often the alcohol), can shift the equilibrium towards the formation of the ester.[1][2][5]
Q3: Can I use drying agents other than concentrated sulfuric acid?
A3: Yes, other drying agents can be used. Molecular sieves (e.g., 4Å) are a good alternative as they can be added directly to the reaction mixture to adsorb water.[6] They are less corrosive than sulfuric acid and can be easily removed by filtration at the end of the reaction.
Q4: How can I determine the water content in my reaction mixture or final product?
A4: The gold standard for determining water content in organic solvents and products is the Karl Fischer titration . This method is highly sensitive and accurate for quantifying low levels of water. Other methods include gas chromatography (GC), though it is less direct for water quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on problems arising from the presence of water.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to water accumulation. The equilibrium is not sufficiently shifted towards the product. | * If using a Dean-Stark apparatus: Ensure it is set up correctly and that the azeotrope is forming and collecting in the trap. Check for any leaks in the system. Wrap the apparatus in glass wool or aluminum foil to ensure efficient distillation. * If using a dehydrating agent: Ensure a sufficient amount of the drying agent is used. For sulfuric acid, it acts as both a catalyst and a dehydrating agent. For molecular sieves, ensure they are properly activated before use. * Increase the excess of one reactant: Using a larger excess of cyclohexanol can help drive the reaction forward.[1][5] |
| Suboptimal reaction temperature. The temperature may be too low for the azeotrope to distill efficiently or for the reaction to proceed at a reasonable rate. | * Ensure the reaction mixture is heated to the boiling point of the azeotropic mixture (e.g., toluene-water azeotrope boils at approximately 85°C).[4] | |
| Insufficient reaction time. The reaction may not have reached completion. | * Monitor the reaction progress by tracking the amount of water collected in the Dean-Stark trap. The reaction is complete when no more water is collected. Alternatively, use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of starting materials. | |
| Presence of Unreacted Starting Materials in the Final Product | Inefficient water removal. As with low yield, residual water can prevent the reaction from going to completion. | * Implement the solutions for "Low Yield" related to water removal. |
| Incomplete work-up. The purification process may not have effectively removed the unreacted cyclohexanol or hexanoic acid. | * During the work-up, wash the organic layer with a sodium bicarbonate solution to remove any unreacted hexanoic acid.[7] Follow with a water wash to remove any remaining salts and a brine wash to aid in drying. * Purify the crude product using vacuum distillation to separate the this compound from the lower-boiling cyclohexanol and higher-boiling hexanoic acid.[7] | |
| Formation of Byproducts (e.g., Dicyclohexyl Ether) | High reaction temperature or excessive acid catalyst concentration. These conditions can favor side reactions like the dehydration of cyclohexanol to form dicyclohexyl ether. | * Maintain the reaction temperature at the boiling point of the azeotrope and avoid excessive heating. * Reduce the concentration of the acid catalyst.[7] |
| Cloudy or Wet Final Product | Inadequate drying of the organic phase before final purification. Residual water from the work-up remains in the product. | * Thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before the final distillation.[7] Ensure the drying agent is used in sufficient quantity and allowed enough time to work. |
Experimental Protocols
Synthesis of this compound using a Dean-Stark Apparatus
This protocol outlines a general procedure for the synthesis of this compound with continuous water removal.
Materials:
-
Hexanoic acid
-
Cyclohexanol
-
Toluene (or another suitable solvent for azeotropic distillation)
-
Concentrated sulfuric acid (or another acid catalyst like p-toluenesulfonic acid)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add hexanoic acid (1 equivalent), cyclohexanol (1.5 - 2 equivalents), and toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of the reactants).
-
Assemble the flask with a Dean-Stark trap and a reflux condenser.[8]
-
-
Reaction:
-
Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Continue refluxing until no more water collects in the trap. This indicates the reaction is complete.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted hexanoic acid.[7]
-
Wash the organic layer with water and then with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate.[7]
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene solvent using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation.[7]
-
Data Presentation
The following tables provide illustrative data on how reaction parameters can affect the yield of the ester.
Table 1: Effect of Reactant Molar Ratio on this compound Yield
| Molar Ratio (Cyclohexanol:Hexanoic Acid) | Reaction Time (hours) | Yield (%) |
| 1:1 | 8 | 65 |
| 1.5:1 | 8 | 85 |
| 2:1 | 8 | 92 |
| 3:1 | 8 | 95 |
(Illustrative data based on typical Fischer esterification outcomes)[7]
Table 2: Effect of Catalyst Loading on Reaction Time
| Catalyst (H₂SO₄) Loading (% w/w) | Time to 90% Conversion (hours) |
| 0.5 | 12 |
| 1.0 | 8 |
| 2.0 | 5 |
| 3.0 | 4.5 |
(Illustrative data; higher catalyst loading can increase the rate of side reactions)[7]
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. google.com [google.com]
- 5. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
catalyst deactivation in cyclohexyl hexanoate production
Welcome to the Technical Support Center for Catalyst Deactivation in Cyclohexyl Hexanoate Production. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions, and detailed experimental protocols to address challenges related to catalyst deactivation in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is catalyst deactivation?
A1: Catalyst deactivation refers to the loss of catalytic activity and/or selectivity over time.[1] This process is a significant concern in industrial applications and laboratory research as it can impact reaction efficiency, process stability, and overall cost.[1]
Q2: What are the common signs that my catalyst is deactivating?
A2: Indicators of catalyst deactivation include a noticeable decrease in the reaction rate or conversion over time, a shift in product selectivity, or the necessity for more severe operating conditions (like higher temperature or pressure) to maintain performance.[2] Visual changes to the catalyst, such as a change in color or particle aggregation, can also signal deactivation.[2]
Q3: What are the primary mechanisms of catalyst deactivation in esterification reactions?
A3: The three primary mechanisms of catalyst deactivation are poisoning, coking (or fouling), and sintering (also known as thermal degradation).[3][4]
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Poisoning occurs when impurities in the feedstock, such as sulfur or basic nitrogen compounds, irreversibly bind to the catalyst's active sites.[3][5]
-
Coking/Fouling is the physical deposition of carbonaceous materials (coke) or polymers on the catalyst surface, which blocks pores and active sites.[3][4][5]
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Sintering/Thermal Degradation involves the agglomeration of catalyst particles or support collapse at high temperatures, leading to a reduction in the active surface area.[3][4][5] For solid acid catalysts like supported sulfonic acids, thermal degradation can also involve the decomposition of the acid groups at temperatures between 200-300°C.[2]
Troubleshooting Guide for Catalyst Deactivation
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Problem 1: Gradual or rapid decrease in reaction conversion.
Q: My reaction rate and conversion have significantly decreased over several runs. How do I diagnose the cause?
A: A decrease in conversion is the most direct sign of deactivation. The root cause can be diagnosed by following a troubleshooting workflow.
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
Problem 2: The solid acid catalyst (e.g., Amberlyst, supported sulfonic acid) is losing activity.
Q: My supported sulfonic acid catalyst is becoming less effective. What are the likely causes and solutions?
A: For supported sulfonic acid catalysts, the primary deactivation mechanisms are leaching of the active -SO₃H groups, poisoning by basic impurities, and thermal degradation.[2]
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Leaching : This is the detachment of sulfonic acid groups from the support into the reaction medium, often accelerated by polar solvents or high temperatures.[2]
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Solution : Minimize leaching by selecting a more stable catalyst support, using a less polar solvent if the reaction allows, and operating at the lowest effective temperature.[2] In some cases, the formation of sulfonic esters with the alcohol reactant can also cause deactivation, which may be reversible.[6][7]
-
-
Poisoning : Basic compounds in the feedstock can neutralize the acid sites.[2] Metal ions can also deactivate the catalyst via ion exchange with the hydrogen ions of the acid sites.[8]
-
Fouling : Polymers formed during the esterification can deposit on the catalyst, blocking access to active sites.[8]
Quantitative Data Summary
While specific data for this compound is limited, the following table summarizes the performance of various solid acid catalysts in similar long-chain esterification reactions, providing a basis for comparison.
| Catalyst Type | Catalyst Example | Reactants | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Sulfonic Acid Carbon | Sulfonated Carbon | Cyclohexene, Formic Acid | 140 | 1 | 88.4 | 97.3 (to Cyclohexyl Formate) | [10] |
| Polymeric Resin | Amberlyst-16 | Lauric Acid, 2-Ethyl-1-hexanol | 140 | (Flow) | >98 | >98 | [11] |
| Polymeric Resin | Amberlyst 70 | Bio-oil Esterification | Not Specified | Not Specified | Activity loss noted | Not Specified | [8] |
| Carbon-based Solid Acid | One-step Sulfonated Bamboo | Oleic Acid, Methanol | 65 | 8 | 98.0 | Not Specified | [6] |
Key Experimental Protocols
Protocol 1: General Procedure for Solid Acid Catalyzed Esterification
This protocol describes a typical batch reactor setup for synthesizing this compound.
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Catalyst Activation : If using a solid acid catalyst like Amberlyst-15 or zeolites, activate it by heating under vacuum to eliminate adsorbed water.[10]
-
Reactor Setup : Charge a three-necked flask with cyclohexanol and hexanoic acid (typically in a 1:1 to 1:1.5 molar ratio). Equip the flask with a reflux condenser, a magnetic stirrer, and a Dean-Stark trap to remove the water produced during the reaction.[10]
-
Reaction : Add the activated catalyst to the mixture. Heat the flask to the desired reaction temperature (e.g., 120-140°C) with vigorous stirring.[10][11]
-
Monitoring : Monitor the reaction's progress by taking aliquots at regular intervals and analyzing them via Gas Chromatography (GC) or by titrating the remaining acid.[10][11]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature and separate the solid catalyst by filtration.[10]
-
Purification : Wash the liquid product with a saturated sodium bicarbonate solution to neutralize any remaining hexanoic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The final product can be purified by vacuum distillation.[10]
Caption: Diagram of a typical lab setup for esterification.
Protocol 2: Regeneration of a Solid Acid Catalyst Deactivated by Poisoning
This protocol is effective for regenerating catalysts that have been deactivated by cation exchange or poisoning from basic impurities.[2]
-
Recovery : After the reaction, recover the spent catalyst from the reaction mixture by filtration.
-
Solvent Wash : Wash the catalyst thoroughly with a solvent like methanol or acetone to remove any adsorbed organic species (reactants, products, or polymers). Dry the catalyst in an oven at 60-80°C.[2]
-
Acid Treatment : Suspend the dried catalyst in a dilute inorganic acid solution (e.g., 0.1 M H₂SO₄) and stir the suspension at room temperature for 1-2 hours. This step aims to perform an ion exchange, replacing adsorbed metal cations with H⁺ ions to restore the acid sites.[2][8]
-
Rinsing : Filter the catalyst and wash it repeatedly with demineralized water until the filtrate is neutral (pH ~7). This is crucial to remove any excess sulfuric acid.[2]
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Drying : Dry the regenerated catalyst in an oven (typically 80-110°C) for several hours to remove all water before reuse.[2]
Reaction Pathway Visualization
The synthesis of this compound is a Fischer esterification reaction.
Caption: Fischer esterification of cyclohexanol and hexanoic acid.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst Deactivation Mechanisms → Term [fashion.sustainability-directory.com]
- 6. Catalytic performance and deactivation mechanism of a one-step sulfonated carbon-based solid-acid catalyst in an esterification reaction: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of deactivation mechanisms of a solid acid catalyst during esterification of the bio-oils from mallee biomass [ideas.repec.org]
- 9. Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects [eureka.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. digital.csic.es [digital.csic.es]
resolving impurities in cyclohexyl hexanoate samples
Technical Support Center: Cyclohexyl Hexanoate
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesized via Fischer esterification?
A1: The Fischer esterification of cyclohexanol and hexanoic acid is an equilibrium reaction.[1][2] Consequently, the most common impurities in the crude product are the unreacted starting materials: cyclohexanol and hexanoic acid.[3] Other significant impurities include residual acid catalyst (e.g., sulfuric acid) and water, which is a byproduct of the reaction.[4][5]
Q2: My GC-MS analysis shows several unexpected peaks. How can I tentatively identify them?
A2: First, compare the mass spectra of the unknown peaks with library data (e.g., NIST, Wiley). The primary impurities, cyclohexanol and hexanoic acid, have distinct fragmentation patterns. You can also compare the retention times of your peaks with those of pure standards if available. For this compound on a standard non-polar column, the Kovats Retention Index is reported to be around 1398-1411.[6] Impurities with lower boiling points, like cyclohexanol, will elute earlier, while those with higher boiling points will elute later.
Q3: My purified this compound sample has a yellowish tint. What is a potential cause?
A3: A yellowish tint can indicate the presence of degradation products or non-volatile impurities. This may result from overheating during distillation, which can cause decomposition. Ensure the distillation temperature does not significantly exceed the ester's boiling point at the given pressure. The presence of residual acid catalyst during heating can also promote side reactions and coloration.
Q4: How can I prevent the hydrolysis of my this compound sample during workup and storage?
A4: Hydrolysis, the reverse of the esterification reaction, is catalyzed by strong acids or bases.[7] To prevent this, ensure all acid catalyst is thoroughly neutralized and removed during the workup by washing with a base like sodium bicarbonate solution.[8][9] For storage, the purified ester should be dry and stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to protect it from atmospheric moisture.
Q5: What is the most effective method to remove the acid catalyst (e.g., H₂SO₄) after the reaction?
A5: The most effective method is a liquid-liquid extraction using a mild aqueous base.[8] Washing the crude organic mixture with a saturated sodium bicarbonate (NaHCO₃) solution will neutralize the strong acid catalyst, converting it into a salt that dissolves in the aqueous layer and is easily removed.[9] This should be done carefully, with frequent venting of the separatory funnel, as CO₂ gas is produced.[9]
Q6: How do I separate the final ester product from the unreacted starting materials?
A6: Fractional distillation is a highly effective method due to the significant differences in boiling points between this compound and the starting materials.[8] Cyclohexanol and hexanoic acid are more volatile than the ester and will distill off at lower temperatures.[5] Alternatively, flash column chromatography on silica gel can be used, where the less polar ester will elute before the more polar alcohol and carboxylic acid starting materials.[8]
Q7: I am observing a persistent emulsion during my aqueous workup. How can I resolve this?
A7: Emulsions often form when the mixture is shaken too vigorously.[9] To break an emulsion, you can try several techniques:
-
Allow the mixture to stand undisturbed for a longer period.
-
Gently swirl the separatory funnel instead of shaking.
-
Add a small amount of brine (saturated NaCl solution), which increases the ionic strength and density of the aqueous phase, helping to force the separation of layers.[8][9]
Impurity Data Summary
The table below summarizes the physical properties of this compound and its common impurities, which is crucial for planning purification strategies like distillation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Water Solubility |
| This compound | C₁₂H₂₂O₂ | 198.30[10][11] | ~258[12] | Low (0.15 g/L)[12] |
| Cyclohexanol | C₆H₁₂O | 100.16 | ~161 | Sparingly Soluble |
| Hexanoic Acid | C₆H₁₂O₂ | 116.16 | ~205 | Slightly Soluble |
| Water | H₂O | 18.02 | 100 | N/A |
Visualized Workflows and Pathways
The following diagrams illustrate key logical and experimental workflows for resolving impurities in this compound.
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Catalyst Removal
This protocol describes the standard procedure to neutralize and remove the acid catalyst and water-soluble impurities from the crude reaction mixture.
-
Transfer: Transfer the cooled, crude reaction mixture to a separatory funnel of appropriate size. If a non-polar solvent like diethyl ether or ethyl acetate was used, add more to dilute the mixture.[8]
-
Neutralization Wash: Add a saturated solution of sodium bicarbonate (NaHCO₃) in small portions.[9] Swirl gently and vent the funnel frequently to release the pressure from CO₂ evolution. Continue adding until gas evolution ceases. Allow the layers to separate and drain the lower aqueous layer.
-
Water Wash: Add deionized water to the funnel, gently invert a few times, and allow the layers to separate.[8] Discard the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated NaCl (brine) solution. This helps remove residual water and aids in breaking any emulsions.[9] Discard the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[9] Swirl and let it stand for 10-15 minutes. If the drying agent clumps, add more until some remains free-flowing.
-
Filtration: Filter the mixture through fluted filter paper or a cotton plug to remove the drying agent. The resulting solution contains the crude ester in the organic solvent, ready for solvent removal and further purification.
Protocol 2: Purification by Fractional Distillation
This protocol is for purifying the crude ester by separating it from lower-boiling impurities like unreacted cyclohexanol.[8]
-
Setup: Assemble a fractional distillation apparatus. Use a round-bottom flask of appropriate size, a fractionating column (e.g., Vigreux), a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all glassware is dry. Add boiling chips to the distillation flask.
-
Solvent Removal: If the crude product is dissolved in a volatile solvent, remove the bulk of the solvent first using a rotary evaporator.
-
Distillation: Transfer the crude ester to the distillation flask. Begin heating the flask gently using a heating mantle.
-
Collect Fractions: Monitor the temperature at the distillation head.
-
Fraction 1 (Fore-run): Collect any low-boiling liquids that distill first. This will likely contain residual solvent and any more volatile impurities.
-
Fraction 2 (Impurities): As the temperature rises and stabilizes, you may collect fractions corresponding to unreacted starting materials (e.g., cyclohexanol).
-
Fraction 3 (Product): A sharp and stable rise in temperature to the boiling point of this compound indicates the product is distilling. Collect this fraction in a clean, pre-weighed receiving flask.[9]
-
-
Completion: Stop the distillation when the temperature either drops or begins to rise sharply again, leaving a small amount of residue in the flask to avoid distilling to dryness.[4]
-
Analysis: Analyze the collected product fraction for purity using a suitable method, such as GC-MS.
Protocol 3: GC-MS Analysis for Purity Assessment
This protocol provides a general guideline for assessing the purity of a this compound sample. Parameters may need to be optimized for your specific instrument.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
-
Instrument Parameters (Example):
-
GC Column: Standard non-polar column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow rate of ~1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis:
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 5. scienceready.com.au [scienceready.com.au]
- 6. This compound | C12H22O2 | CID 80388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 6243-10-3: this compound | CymitQuimica [cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scbt.com [scbt.com]
- 11. Hexanoic acid, cyclohexyl ester [webbook.nist.gov]
- 12. scent.vn [scent.vn]
- 13. spectrabase.com [spectrabase.com]
strategies to enhance the rate of cyclohexyl hexanoate formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cyclohexyl hexanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the Fischer-Speier esterification of cyclohexanol with hexanoic acid. This reaction is typically catalyzed by an acid. Modern approaches often utilize heterogeneous solid acid catalysts or enzymes (lipases) to facilitate a more environmentally friendly and selective process.[1]
Q2: What are the key factors influencing the rate of this compound formation?
A2: Several factors critically influence the reaction rate:
-
Catalyst Choice: The type and concentration of the catalyst are paramount. Solid acid catalysts and lipases are effective options.[1]
-
Temperature: The reaction temperature significantly affects the rate, with optimal ranges varying depending on the catalyst used (e.g., 40-60°C for many lipases).[2]
-
Substrate Molar Ratio: Adjusting the molar ratio of cyclohexanol to hexanoic acid can shift the reaction equilibrium to favor product formation.[2]
-
Water Removal: Water is a byproduct of the esterification reaction. Its removal, for instance by using a Dean-Stark apparatus or molecular sieves, can drive the reaction forward and increase the rate of ester formation.[2]
-
Mixing/Agitation: Adequate mixing is crucial to overcome mass transfer limitations, especially when using heterogeneous catalysts.[2]
Q3: Which type of catalyst is better for this compound synthesis: solid acids or enzymes?
A3: The choice between solid acid catalysts and enzymes depends on the specific requirements of your synthesis.[1]
-
Solid Acid Catalysts (e.g., Amberlyst-15, sulfated zirconia) are generally robust, suitable for higher temperatures, and can be more cost-effective for large-scale production.[1][3]
-
Enzymatic Catalysts (Lipases) offer high selectivity under milder reaction conditions, which is ideal for synthesizing high-purity products and avoiding side reactions. However, they can be more sensitive to temperature and pH.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Suboptimal reaction temperature. | Optimize the temperature. For lipase-catalyzed reactions, conduct small-scale experiments between 40-60°C.[2] For solid acid catalysts, a higher temperature may be required. |
| Incorrect molar ratio of substrates. | Vary the molar ratio of cyclohexanol to hexanoic acid. Experiment with ratios such as 1:1.5, 1.5:1, 1:2, and 2:1 to find the optimal balance.[2] | |
| Presence of excess water. | Ensure anhydrous conditions. Use dry solvents and consider adding molecular sieves to remove water produced during the reaction, as excess water can lead to hydrolysis of the ester.[2] | |
| Catalyst deactivation. | For enzymatic catalysts, ensure proper storage and handling to maintain activity. For solid acid catalysts, regeneration by heating under vacuum may be necessary to remove adsorbed water.[1] | |
| Slow Reaction Rate | Insufficient mixing. | Increase the agitation speed to minimize mass transfer limitations, especially with immobilized enzymes or solid acid catalysts. A stirring speed of 150-250 rpm is often recommended.[2] |
| Low catalyst loading. | Increase the catalyst concentration. For lipases, typical loadings range from 1-10% (w/w) of the total substrate weight.[2] For solid acids, 5-15 wt% of the limiting reactant is a common starting point.[1] | |
| Incorrect solvent choice. | The solvent can impact catalyst activity. Non-polar solvents like n-hexane or toluene are generally preferred for esterification as they favor the forward reaction.[2] | |
| Formation of Byproducts | High reaction temperature. | Lower the reaction temperature to minimize side reactions, particularly when using strong acid catalysts. |
| Catalyst not selective enough. | Consider switching to a more selective catalyst, such as an immobilized lipase, which can offer higher chemo-, regio-, and enantioselectivity.[1] |
Quantitative Data on Catalyst Performance
The following table summarizes the performance of various catalysts in similar esterification reactions, providing a basis for comparison for the synthesis of this compound.
| Catalyst Type | Catalyst Example | Substrates | Reaction Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Solid Acid | Sulfonic Acid Functionalized Carbon | Cyclohexene and Formic Acid | 140 | 1 | 88.4 | 97.3 (to Cyclohexyl Formate) | [4] |
| Solid Acid | Amberlyst-15 | p-tert-butylcyclohexanol and Acetic Acid | Not Specified | Not Specified | - | - | [3] |
| Enzyme | Candida antarctica Lipase (Novozym® 435) | Cyclohexanol and Heptanoic Acid | 40-60 | 1-48 | - | - | [2] |
| Homogeneous Acid | Sulfuric Acid | Cyclohexanol and Acetic Acid | 40-80 | - | - | - | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound using a Solid Acid Catalyst (e.g., Amberlyst-15)
-
Catalyst Activation: If required, activate the solid acid catalyst by heating it under a vacuum to remove any adsorbed water.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanol, hexanoic acid (a typical starting molar ratio is 1:1.2), the solid acid catalyst (e.g., 10 wt% of the limiting reactant), and a suitable solvent like toluene to facilitate water removal via a Dean-Stark trap.[1]
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by periodically taking samples and analyzing them using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature and filter off the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by washing with a sodium bicarbonate solution to remove any unreacted acid, followed by washing with brine, drying over anhydrous sodium sulfate, and finally, purification by vacuum distillation or column chromatography.[1]
Protocol 2: Enzymatic Synthesis of this compound using an Immobilized Lipase (e.g., Novozym® 435)
-
Reactant Preparation: In a temperature-controlled reaction vessel, combine cyclohexanol and hexanoic acid (e.g., in a 1:1 molar ratio). A non-polar solvent such as n-hexane can be added, or the reaction can be run under solvent-free conditions.[2]
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435) to the reaction mixture. A typical enzyme loading is between 1-10% (w/w) of the total substrate mass.[2]
-
Reaction Conditions: Maintain the reaction at the optimal temperature for the lipase (typically 40-60°C) with constant agitation (e.g., 150-250 rpm).[2] Monitor the formation of this compound over time using GC or HPLC.
-
Work-up: After reaching the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.[1]
-
Purification: If a solvent was used, remove it under reduced pressure. The resulting mixture can be purified by vacuum distillation or column chromatography to obtain pure this compound.[1]
Visualizations
Caption: Fischer-Speier esterification mechanism for this compound formation.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
stability issues of cyclohexyl hexanoate under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of cyclohexyl hexanoate under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is hydrolysis. This chemical reaction involves the cleavage of the ester bond by water, resulting in the formation of cyclohexanol and hexanoic acid. This process can be catalyzed by both acids and bases.[1] Under normal conditions, this compound is considered to be relatively stable.[2]
Q2: How do acidic and basic conditions affect the stability of this compound?
A2: Both acidic and basic conditions accelerate the hydrolysis of this compound.
-
Acidic Conditions: Acid-catalyzed hydrolysis is a reversible reaction that reaches an equilibrium between the ester, water, carboxylic acid, and alcohol.[3][4][5] To drive the reaction towards completion, a large excess of water is typically required.[3][6]
-
Basic Conditions (Saponification): Base-catalyzed hydrolysis, also known as saponification, is an irreversible process.[7][8][9] The reaction goes to completion because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which is not susceptible to nucleophilic attack by the alcohol to reform the ester.[8][9]
Q3: What are the expected degradation products of this compound hydrolysis?
A3: The hydrolysis of this compound yields cyclohexanol and hexanoic acid (or its carboxylate salt under basic conditions).
Q4: How can I monitor the degradation of this compound during my experiment?
A4: The degradation can be monitored by various analytical techniques that can separate and quantify the ester and its degradation products. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a common and effective method.[1] High-performance liquid chromatography (HPLC) can also be used, particularly if the degradation products are less volatile.
Q5: Are there any safety concerns associated with the hydrolysis of this compound?
A5: The hydrolysis reaction itself is not typically hazardous. However, the reagents used, such as strong acids (e.g., sulfuric acid, hydrochloric acid) and strong bases (e.g., sodium hydroxide, potassium hydroxide), are corrosive and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The degradation product, hexanoic acid, has an unpleasant odor.[10]
Troubleshooting Guides
Acid-Catalyzed Hydrolysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or incomplete hydrolysis | 1. Equilibrium: The reaction is reversible and may have reached equilibrium.[3][5][7] 2. Insufficient Catalyst: The amount of acid catalyst may be too low. 3. Low Temperature: The reaction rate may be too slow at the current temperature. 4. Insufficient Water: Not enough water to drive the equilibrium towards the products.[3][6] | 1. Increase Water Concentration: Use a larger excess of dilute acid to shift the equilibrium.[3][6] 2. Increase Catalyst Concentration: Carefully increase the amount of acid catalyst. 3. Increase Temperature: Heat the reaction mixture under reflux to increase the reaction rate.[3] 4. Remove Products: If feasible for your setup, consider removing one of the products (e.g., by distillation) as it forms to drive the reaction forward. |
| Side reactions or unexpected byproducts | 1. Dehydration of Cyclohexanol: Strong acids and high temperatures can lead to the dehydration of cyclohexanol to form cyclohexene. 2. Further reactions of hexanoic acid: Depending on the reaction conditions and other components in the mixture, the carboxylic acid may undergo further reactions. | 1. Use a Milder Acid Catalyst: Consider using a less harsh acid catalyst. 2. Optimize Temperature: Avoid excessively high temperatures. 3. Analyze Byproducts: Use techniques like GC-MS to identify the byproducts and adjust the reaction conditions accordingly. |
Base-Catalyzed Hydrolysis (Saponification)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Saponification | 1. Insufficient Base: The amount of base may be less than the stoichiometric amount required. 2. Low Temperature: The reaction rate may be too slow. 3. Poor Solubility: The ester may not be fully dissolved in the reaction medium, limiting the reaction rate. | 1. Use Excess Base: Ensure at least a stoichiometric amount, and preferably a slight excess, of the base is used.[3] 2. Increase Temperature: Heat the reaction mixture under reflux.[3] 3. Improve Solubility: Add a co-solvent like ethanol to improve the solubility of the ester.[1] |
| Difficulty in Isolating the Carboxylic Acid | 1. Incomplete Protonation: After saponification, the carboxylate salt needs to be protonated with a strong acid to yield the free carboxylic acid. Insufficient acidification will result in a mixture of the salt and the free acid. 2. Emulsion Formation during Workup: The soap-like nature of the carboxylate salt can lead to the formation of emulsions during the extraction process. | 1. Ensure Complete Acidification: Add a strong acid (e.g., HCl) until the solution is acidic (test with pH paper or a pH meter).[3] 2. Break Emulsions: Add brine (saturated NaCl solution) during the workup to help break up any emulsions. |
Quantitative Data
Due to the limited availability of specific kinetic data for this compound, the following table presents data for analogous compounds to provide an estimate of reactivity. The rate of hydrolysis is influenced by steric hindrance from both the acyl and alkyl groups of the ester.
| Compound | Condition | Rate Constant (k) | Temperature (°C) | Notes |
| Ethyl Cyclohexanoate | Saponification in 85% aqueous ethanol | 0.00886 L mol⁻¹ s⁻¹ | 25 | The rate constant increases with temperature. |
| Ethyl Cyclohexanoate | Saponification in 85% aqueous ethanol | 0.0160 L mol⁻¹ s⁻¹ | 35 | |
| Ethyl Cyclohexanoate | Saponification in 85% aqueous ethanol | 0.0267 L mol⁻¹ s⁻¹ | 45 | |
| Ethyl Cyclohexanoate | Saponification in 85% aqueous ethanol | 0.0438 L mol⁻¹ s⁻¹ | 55 | |
| Cyclohexyl Acetate | Acid-catalyzed hydrolysis | Activation Energy (Ea): 60.94 kJ/mol | 75-95 | The activation energy provides insight into the temperature sensitivity of the reaction rate.[11] |
Experimental Protocols
Protocol 1: Monitoring Acid-Catalyzed Hydrolysis of this compound by GC-MS
Objective: To quantify the rate of hydrolysis of this compound under acidic conditions.
Materials:
-
This compound
-
Dilute strong acid (e.g., 1 M HCl or H₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., dodecane)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Reaction Setup: In a thermostated reaction vessel, combine a known amount of this compound with a large excess of the dilute acid solution.[3][6]
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by neutralizing the acid with a saturated sodium bicarbonate solution.
-
Extraction: Add a known amount of internal standard to the quenched sample and extract the organic components with an organic solvent.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
GC-MS Analysis: Inject a sample of the dried organic extract into the GC-MS.
-
GC Conditions (Example):
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
-
Data Analysis: Identify and quantify the peaks corresponding to this compound, cyclohexanol, and hexanoic acid by comparing their retention times and mass spectra to those of authentic standards. Calculate the concentration of each component relative to the internal standard.
Protocol 2: Base-Catalyzed Hydrolysis (Saponification) of this compound
Objective: To perform the complete hydrolysis of this compound and isolate the products.
Materials:
-
This compound
-
A strong base (e.g., NaOH or KOH)
-
Ethanol (or other suitable co-solvent)
-
Water
-
Strong acid for workup (e.g., concentrated HCl)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in ethanol. Add a solution of the strong base in water (at least 1:1 molar ratio of base to ester).[1]
-
Heating: Heat the mixture to reflux and maintain for 1-2 hours, or until the reaction is complete (monitored by TLC or GC).[1]
-
Cooling and Solvent Removal: Allow the mixture to cool to room temperature. Remove the ethanol by rotary evaporation.
-
Acidification: Cool the remaining aqueous solution in an ice bath and slowly add concentrated HCl until the solution is acidic (pH < 2). This will precipitate the hexanoic acid.[3]
-
Extraction: Extract the mixture with diethyl ether. The cyclohexanol and hexanoic acid will move into the organic layer.
-
Washing: Wash the organic layer with water and then with brine to remove any remaining impurities and to help break any emulsions.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product mixture of cyclohexanol and hexanoic acid.
-
Purification (Optional): The products can be separated and purified by fractional distillation or column chromatography.
Visualizations
Caption: Troubleshooting workflow for this compound hydrolysis.
Caption: Mechanisms of acid- and base-catalyzed hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 489. Conformation and reactivity. Part III. Kinetics of the acid-catalysed hydrolysis of the methyl cyclohexane-mono- and -di-carboxylates and 4-t-butylcyclohexanecarboxylates - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. ester hydrolysis rate: Topics by Science.gov [science.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Combined process of cyclohexyl cyclohexanecarboxylate synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system | Sevostyanova | Fine Chemical Technologies [finechem-mirea.ru]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. Kinetic Study of Catalytic Hydrolysis of Cyclohexyl Acetate - Nanjing Tech University [pure.njtech.edu.cn:443]
Validation & Comparative
A Comparative Analysis of Catalysts for Cyclohexyl Hexanoate Synthesis
The synthesis of cyclohexyl hexanoate, an ester valued for its characteristic fruity aroma and applications in the fragrance and flavor industries, is predominantly achieved through the esterification of cyclohexanol with hexanoic acid. The choice of catalyst is paramount in this process, directly influencing reaction efficiency, selectivity, and overall environmental impact. This guide provides a comparative overview of prominent catalytic systems—solid acids, enzymes, and ionic liquids—supported by experimental data from related ester syntheses to inform catalyst selection for researchers, scientists, and professionals in drug development.
Performance Comparison of Catalytic Systems
The selection of an optimal catalyst for this compound synthesis hinges on a balance of factors including reaction rate, yield, selectivity, and operational conditions. The following table summarizes the performance of various catalysts in relevant esterification reactions, offering a baseline for comparison.
| Catalyst Type | Catalyst Example | Substrates | Reaction Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Solid Acid | Sulfonic Acid Functionalized Carbon | Cyclohexene and Formic Acid | 140 | 1 | 88.4 | 97.3 (to Cyclohexyl Formate) | [1] |
| Solid Acid | 20% Dodecatungstophosphoric Acid on K10 Clay | Substituted Benzenes and MTBE | Not Specified | Not Specified | Effective | Not Specified | [1] |
| Enzyme | Novozym® 435 (Immobilized Lipase) | Cyclohexanol and Heptanoic Acid | 40-60 | 1 - 48 | High (parameter dependent) | High (parameter dependent) | [2] |
| Ionic Liquid | 1-Hexyl-3-methylimidazolium bis(2-ethylhexyl) phosphate | Pentaerythritol and Hexanoic Acid | Mild Conditions | Not Specified | Up to 99 | High | [3] |
In-Depth Catalyst Analysis
Solid Acid Catalysts
Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and functionalized silicas, offer a robust and often reusable alternative to traditional homogeneous acid catalysts like sulfuric acid.[1] Their primary advantages lie in their ease of separation from the reaction mixture, reduced corrosivity, and potential for continuous flow processes. The catalytic activity is influenced by factors like acidity (Brønsted vs. Lewis), surface area, and pore size. For instance, sulfonic acid-functionalized materials have demonstrated high activity in esterification reactions.[1]
Enzymatic Catalysts (Lipases)
Lipases are biocatalysts that excel in catalyzing esterification under mild conditions, often with remarkable chemo-, regio-, and enantioselectivity.[1] This makes them particularly suitable for the synthesis of high-purity fine chemicals. The use of enzymes circumvents the need for harsh acidic environments that could degrade sensitive substrates. Immobilized lipases, such as Novozym® 435, are especially advantageous as they can be readily recovered and reused for numerous reaction cycles, thereby improving the economic feasibility of the process.[4] Key parameters influencing lipase activity include temperature, substrate molar ratio, and the choice of solvent (or lack thereof in solvent-free systems).[2]
Ionic Liquids
Ionic liquids (ILs) are salts with low melting points that can act as both catalysts and solvents in esterification reactions.[3] Their negligible vapor pressure, high thermal stability, and tunable acidity make them an environmentally benign alternative to volatile organic solvents and corrosive acids.[5][6] Brønsted acidic ionic liquids have been effectively used to catalyze esterification, with the added benefit that the ester product is often immiscible with the IL, allowing for simple separation by decantation.[3]
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound using the discussed catalytic systems.
Solid Acid Catalysis (e.g., Amberlyst-15)
-
Catalyst Activation: If necessary, the solid acid catalyst is activated by heating under a vacuum to eliminate adsorbed water.[1]
-
Reaction Setup: A round-bottom flask is charged with cyclohexanol, hexanoic acid (typically in a 1:1 to 1:3 molar ratio), and the solid acid catalyst (e.g., 5-15 wt% of the limiting reactant).[1] A solvent such as toluene can be used to facilitate the removal of water via a Dean-Stark trap.
-
Reaction Execution: The mixture is heated to reflux, and the water produced during the esterification is collected in the Dean-Stark trap. The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solid catalyst is removed by filtration.[1] The filtrate is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation or column chromatography.
Enzymatic Catalysis (e.g., Immobilized Lipase)
-
Reactant Preparation: In a temperature-controlled vessel, equimolar amounts of cyclohexanol and hexanoic acid are combined. A non-polar organic solvent like n-hexane may be used, or the reaction can be run under solvent-free conditions.[2]
-
Enzyme Addition: The immobilized lipase (e.g., 1-10% w/w of the total substrate mass) is added to the mixture.[2]
-
Reaction Conditions: The reaction is maintained at the optimal temperature for the specific lipase (typically 40-60°C) with constant agitation (e.g., 150-250 rpm) to minimize mass transfer limitations.[2] The reaction is monitored over time by GC or by measuring the decrease in acid value.
-
Enzyme Recovery and Product Purification: Once the desired conversion is reached, the immobilized enzyme is separated by filtration.[4] The solvent (if used) is removed under reduced pressure. The resulting mixture can be purified by washing with a dilute base to remove unreacted hexanoic acid, followed by vacuum distillation or column chromatography.[4]
Ionic Liquid Catalysis
-
Reaction Setup: In a reaction vessel, cyclohexanol, hexanoic acid, and the acidic ionic liquid (acting as both catalyst and solvent) are combined.
-
Reaction Execution: The mixture is heated and stirred at the desired temperature. The progress of the reaction is monitored by GC or TLC.
-
Product Separation and Purification: Upon completion, the reaction mixture is cooled. As the ester product is often immiscible with the ionic liquid, it can be separated by decantation. The ionic liquid can then be recovered and potentially reused. The separated ester phase may be further purified by washing with a sodium bicarbonate solution and then water, followed by drying and distillation if necessary.
Visualizing the Workflow
The general experimental workflow for the synthesis of this compound is depicted in the following diagrams.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Green Way for the Synthesis of Ester Oil by an Ionic Liquid as Both a Catalyst and Lubricant Additive - Green Chemical Technology - Full-Text HTML - SCIEPublish [sciepublish.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Cyclohexyl Hexanoate and Other Alkyl Hexanoates as Flavor Compounds
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of flavor and fragrance chemistry, esters play a pivotal role in defining the sensory landscape of a vast array of consumer products. Among these, alkyl hexanoates are a significant class of compounds celebrated for their characteristic fruity and often complex aroma profiles. This guide provides an objective comparison of cyclohexyl hexanoate against other common alkyl hexanoates, supported by experimental data and detailed methodologies to aid researchers and professionals in the fields of sensory science, food chemistry, and drug development in making informed decisions.
Quantitative Sensory and Physicochemical Data
The perception of a flavor compound is a multifaceted phenomenon governed by its physicochemical properties, most notably its volatility and odor detection threshold. The following tables summarize key quantitative data for this compound and a selection of other relevant alkyl hexanoates.
Table 1: Comparison of Odor Profiles and Thresholds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Odor Profile | Odor Detection Threshold in Water |
| This compound | C₁₂H₂₂O₂ | 198.31 | Fruity, pineapple, sweet, apple, green, winey[1] | Data not available |
| Methyl Hexanoate | C₇H₁₄O₂ | 130.18 | Fruity, sweet, ethereal, pineapple, apricot, strawberry, tropical fruit, banana[2] | Data not available[3] |
| Ethyl Hexanoate | C₈H₁₆O₂ | 144.21 | Powerful, fruity, pineapple, banana, red apple, aniseed, cherry-like, sweet, waxy[4] | 1 ppb |
| Butyl Hexanoate | C₁₀H₂₀O₂ | 172.26 | Fruity, pineapple, vinous, buttery, tutti-frutti, apple, mango, banana[4][5] | 700 ppb |
| Hexyl Hexanoate | C₁₂H₂₄O₂ | 200.32 | Herbaceous, fresh, green, grassy, fruity, sweet, waxy, tropical, berry[6][7] | 6.4 ppm[6] |
Table 2: Physicochemical Properties
| Compound | Boiling Point (°C) | Melting Point (°C) | Flash Point (°C) | Water Solubility |
| This compound | 248-249[8] | - | 95.56[8] | 5.19 mg/L (est.)[8] |
| Methyl Hexanoate | 149.5[9] | -71[9] | 73[9] | 1330 mg/L[10] |
| Ethyl Hexanoate | 168 | - | - | Slightly soluble |
| Butyl Hexanoate | 208[4][11] | -63.5[4] | - | Very slightly soluble[5] |
| Hexyl Hexanoate | 245-246[12] | -55[12] | - | Insoluble[12] |
Experimental Protocols
The quantitative data presented in this guide are typically generated through a combination of sensory and instrumental analysis. Below are detailed methodologies for key experiments.
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
Objective: To identify and quantify the sensory attributes of alkyl hexanoates.
1. Panelist Selection and Training:
-
A panel of 8-12 individuals is selected based on their sensory acuity, descriptive ability, and availability.
-
Panelists undergo extensive training (15-20 hours) to familiarize them with the specific aroma attributes of fruity esters.
-
During training, a consensus is reached on a lexicon of descriptive terms (e.g., "pineapple," "green," "waxy"). Reference standards for each descriptor are provided to anchor the panelists' evaluations.
2. Sample Preparation:
-
Solutions of each alkyl hexanoate are prepared at a predetermined concentration (e.g., 10 ppm) in an odorless solvent such as deionized water or mineral oil.
-
Samples are presented in identical, coded, and odorless glass containers at a controlled room temperature (22 ± 1°C).
3. Evaluation Procedure:
-
Evaluations are conducted in individual, well-ventilated sensory booths to prevent cross-contamination of odors.
-
The order of sample presentation is randomized for each panelist to minimize order and carry-over effects.
-
Panelists rate the intensity of each sensory descriptor on a 10-point unstructured line scale, with anchors of "not perceived" (0) and "very strong" (10).
-
A mandatory break of at least 2 minutes is enforced between samples, during which panelists cleanse their palate with deionized water and unsalted crackers.
4. Data Analysis:
-
Intensity ratings from all panelists are collected and statistically analyzed.
-
Analysis of Variance (ANOVA) is used to determine significant differences in the intensity of each attribute across the different compounds.
-
Principal Component Analysis (PCA) can be employed to visualize the relationships between the compounds and their sensory attributes.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
Objective: To identify and characterize the odor-active compounds in a sample.
1. Sample Preparation:
-
The sample containing the alkyl hexanoates is prepared for injection. This may involve solvent extraction, solid-phase microextraction (SPME), or headspace analysis, depending on the sample matrix.[13]
-
For liquid samples, a direct injection of a diluted solution can be performed.
2. GC-O System:
-
A gas chromatograph equipped with a capillary column (e.g., DB-WAX) is used to separate the volatile compounds.
-
The column effluent is split between a conventional detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and an olfactometry port.[14]
3. Olfactometry:
-
A trained sensory panelist (or a panel of assessors) sniffs the effluent from the olfactometry port.
-
The panelist records the retention time, odor descriptor, and perceived intensity of each odor event.
-
Several GC-O techniques can be employed, including:
-
Aroma Extract Dilution Analysis (AEDA): The sample is serially diluted and re-analyzed until no odor is detected. The highest dilution at which an odorant is still perceived is its flavor dilution (FD) factor, which is a measure of its odor potency.
-
OSME (Odor-Specific Magnitude Estimation): Panelists provide a continuous estimation of odor intensity as the compounds elute from the column.
-
4. Data Analysis:
-
The olfactometric data (aromagram) is aligned with the chromatogram from the conventional detector.
-
This allows for the identification of the chemical compounds responsible for specific odors.
-
The combination of retention time, mass spectral data (if using MS), and odor descriptor provides a comprehensive characterization of the flavor profile.
Visualizing Experimental Workflows and Biological Pathways
To further elucidate the processes involved in flavor analysis and perception, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for GC-O analysis.
Caption: General olfactory signaling pathway.[6][15]
References
- 1. scent.vn [scent.vn]
- 2. scent.vn [scent.vn]
- 3. chemicalbook.com [chemicalbook.com]
- 4. butyl hexanoate, 626-82-4 [thegoodscentscompany.com]
- 5. Butyl hexanoate | 626-82-4 [chemicalbook.com]
- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 7. This compound, 6243-10-3 [thegoodscentscompany.com]
- 8. Methyl hexanoate - Wikipedia [en.wikipedia.org]
- 9. methyl hexanoate, 106-70-7 [thegoodscentscompany.com]
- 10. Butyl hexanoate | C10H20O2 | CID 12294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Hexyl hexanoate | 6378-65-0 [amp.chemicalbook.com]
- 12. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validating the Structure of Cyclohexyl Hexanoate: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of spectroscopic methods for the validation of the cyclohexyl hexanoate structure, with a focus on ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data, detailed methodologies, and a comparative overview of alternative techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.
Structural Elucidation using ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its molecular structure.
Predicted ¹H NMR Spectral Data for this compound
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.75 | m | 1H | O-CH (cyclohexyl) |
| ~2.25 | t | 2H | -CH₂-C=O |
| ~1.80 - 1.20 | m | 18H | Cyclohexyl and hexanoyl chain CH₂ |
| ~0.90 | t | 3H | -CH₃ |
Predicted ¹³C NMR Spectral Data for this compound
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~173 | C=O (ester) |
| ~72 | O-CH (cyclohexyl) |
| ~34 | -CH₂-C=O |
| ~31, 29, 25, 24, 22 | Cyclohexyl and hexanoyl chain CH₂ |
| ~14 | -CH₃ |
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool, a comprehensive structural validation often involves complementary techniques like Mass Spectrometry and Infrared Spectroscopy. Each technique provides unique and confirmatory evidence of the compound's identity.
| Analytical Technique | Information Provided | Strengths | Weaknesses |
| ¹H and ¹³C NMR | Detailed information on the carbon-hydrogen framework, including connectivity and stereochemistry.[1] | Provides unambiguous structural elucidation. Non-destructive.[2] | Lower sensitivity compared to MS.[3][4] Requires more complex instrumentation and expertise for data interpretation. |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound and information about its fragmentation pattern. | High sensitivity, allowing for the detection of trace amounts.[5][6] Can be coupled with chromatographic techniques for complex mixture analysis.[6] | Destructive technique.[5] Isomer differentiation can be challenging without tandem MS. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies.[7] | Fast and simple to use. Provides a molecular "fingerprint" for compound identification. | Does not provide detailed information about the molecular structure or connectivity of atoms.[7] Not ideal for purity assessment on its own.[8] |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra of a liquid sample like this compound is as follows:
-
Sample Preparation:
-
Dissolve 5-25 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the this compound structure.
-
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of this compound, integrating the different spectroscopic techniques.
Caption: A logical workflow for the structural validation of this compound.
The following diagram illustrates the relationship between the different parts of the this compound molecule and their expected signals in the NMR spectra.
Caption: Correlation of this compound structure with NMR data.
References
- 1. benchchem.com [benchchem.com]
- 2. azooptics.com [azooptics.com]
- 3. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 4. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research | Springer Nature Experiments [experiments.springernature.com]
- 5. What are advantages and disadvantages of mass spectroscopy? - askIITians [askiitians.com]
- 6. What Are the Advantages of Mass Spectrometry Compared to Other Analytical Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 7. personal.utdallas.edu [personal.utdallas.edu]
- 8. quora.com [quora.com]
A Comparative Guide to the Synthesis of Cyclohexyl Hexanoate: Chemical vs. Enzymatic Routes
The synthesis of cyclohexyl hexanoate, an ester valued for its applications in flavors, fragrances, and as a specialty chemical intermediate, can be accomplished through two primary methodologies: traditional chemical synthesis and modern enzymatic synthesis. The choice between these routes is critical for researchers and professionals in drug development and chemical manufacturing, as it significantly impacts reaction efficiency, product purity, environmental footprint, and overall cost-effectiveness. This guide provides a detailed comparison of these two synthetic approaches, supported by experimental data from relevant esterification reactions, to facilitate an informed decision-making process.
Quantitative Comparison of Synthesis Methods
The selection of a synthesis strategy often involves a trade-off between reaction speed and conditions versus yield, purity, and sustainability. The following table summarizes key quantitative data for both chemical (acid-catalyzed) and enzymatic (lipase-catalyzed) synthesis of this compound and similar esters.
| Parameter | Chemical Synthesis (Acid-Catalyzed) | Enzymatic Synthesis (Lipase-Catalyzed) |
| Catalyst | Strong acids (e.g., Sulfuric Acid, p-Toluenesulfonic Acid), Solid Acid Resins | Immobilized Lipases (e.g., Novozym® 435, Lipozyme® RM IM) |
| Reaction Temperature | High (90 - 180 °C) | Mild (30 - 70 °C)[1] |
| Reaction Time | 1.5 - 8 hours[1] | 3 - 48 hours[1] |
| Yield | 70 - 95%[1] | >90%[1] |
| Substrate Specificity | Low | High (Regio- and chemo-selectivity)[1] |
| Byproduct Formation | Often significant (e.g., ethers, colored impurities)[1] | Minimal[1] |
| Downstream Processing | Neutralization, extensive washing, distillation[1] | Simple filtration to remove enzyme[1] |
| Catalyst Reusability | Limited (homogeneous), Possible (heterogeneous)[1] | High (immobilized enzymes can be reused multiple times)[1] |
| Environmental Impact | Use of corrosive acids, high energy consumption, waste generation[1] | "Green" and sustainable, biodegradable catalyst, lower energy consumption |
Experimental Protocols
Protocol 1: Chemical Synthesis via Fischer Esterification (Acid-Catalyzed)
This protocol outlines a general procedure for the synthesis of this compound using a strong acid catalyst.
Materials:
-
Cyclohexanol
-
Hexanoic acid
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Distillation apparatus, including a Dean-Stark trap
Procedure:
-
In a round-bottom flask, combine equimolar amounts of cyclohexanol and hexanoic acid.
-
Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).
-
Add toluene to the mixture to serve as a solvent and to facilitate the azeotropic removal of water using a Dean-Stark apparatus.
-
The reaction mixture is heated to reflux. The progress of the reaction is monitored by observing the amount of water collected in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, the reaction is considered complete. The mixture is then cooled to room temperature.
-
The reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted hexanoic acid.
-
The organic layer is then washed with water and dried over anhydrous magnesium sulfate.
-
The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure.
-
The crude this compound is purified by vacuum distillation to yield the final product.
Protocol 2: Enzymatic Synthesis (Lipase-Catalyzed)
This protocol provides a general method for the enzymatic synthesis of this compound using an immobilized lipase.
Materials:
-
Cyclohexanol
-
Hexanoic acid
-
Immobilized lipase (e.g., Novozym® 435)
-
An organic solvent (e.g., hexane or isooctane), or a solvent-free system can be used
-
Molecular sieves (optional, to remove water)
Procedure:
-
The immobilized lipase is added to the reaction vessel.
-
Cyclohexanol and hexanoic acid are added to the enzyme. The molar ratio of alcohol to acid can be varied, with an excess of one reactant often used to drive the equilibrium towards the product. The reaction can be run in a solvent or in a solvent-free system.
-
If operating in a system where water removal is desired to improve conversion, molecular sieves can be added.
-
The mixture is incubated at a mild temperature (typically between 30-60 °C) with constant stirring or shaking.[2]
-
The reaction progress is monitored over time by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion to the ester.
-
Once the desired conversion is achieved, the immobilized enzyme is separated from the reaction mixture by simple filtration.[2]
-
If a solvent was used, it is removed under reduced pressure. The resulting mixture contains the ester and any unreacted starting materials.
-
The crude product can be purified by vacuum distillation or column chromatography if necessary.
Workflow Visualization
The following diagrams illustrate the distinct experimental workflows for the chemical and enzymatic synthesis of this compound.
Caption: Comparative workflows for chemical and enzymatic synthesis.
Conclusion
References
A Comparative Guide to the Quantitative Analysis of Cyclohexyl Hexanoate Utilizing an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the quantitative analysis of cyclohexyl hexanoate, with a focus on the use of an internal standard in gas chromatography with flame ionization detection (GC-FID). While specific validated methods for this compound are not extensively published, this document synthesizes established principles and data from analogous compounds to present a robust analytical framework.
Introduction to Quantitative Analysis with Internal Standards
In quantitative chromatography, an internal standard (IS) is a compound of known concentration added to a sample to correct for variations in injection volume, detector response, and sample loss during preparation[1]. The use of an internal standard is a powerful technique to improve the precision and accuracy of analytical results[2][3]. The fundamental principle lies in comparing the analyte's peak area to the internal standard's peak area, which allows for more reliable quantification than external standard methods, especially in complex matrices[1][2].
An ideal internal standard should be chemically similar to the analyte, not naturally present in the sample, and well-resolved from other components in the chromatogram[2][3]. For the analysis of this compound, a non-polar ester, a suitable internal standard would be another ester or a hydrocarbon of similar volatility that is not expected to be in the sample matrix. In this guide, methyl nonadecanoate is proposed as a suitable internal standard due to its chemical similarity and distinct retention time from this compound.
Comparison of Analytical Methods
The primary method for the quantitative analysis of volatile compounds like this compound is Gas Chromatography (GC). Below is a comparison of the GC-FID method using an internal standard versus an external standard approach.
Data Presentation
The following tables summarize typical performance characteristics for these methods, compiled from published validation studies on analogous ester compounds.
Table 1: Performance Comparison of GC-FID with Internal Standard vs. External Standard
| Validation Parameter | GC-FID with Internal Standard | GC-FID with External Standard |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999[4] | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0%[4] | 95.0% - 105.0% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 1.0%[4] | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0%[4] | ≤ 5.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.3 µg/mL |
Experimental Protocols
Method 1: Quantitative Analysis of this compound using GC-FID with an Internal Standard
This protocol describes a validated method for the determination of this compound in a solution, using methyl nonadecanoate as the internal standard.
1. Materials and Reagents
-
This compound (≥99% purity)
-
Methyl Nonadecanoate (Internal Standard, ≥99% purity)
-
Hexane (GC grade)
-
Class A volumetric flasks and pipettes
2. Instrument and Chromatographic Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent with FID detector[5].
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C[5].
-
-
Injector:
-
Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Detector (FID):
3. Preparation of Standard Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of methyl nonadecanoate and dissolve in 100 mL of hexane.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of hexane.
-
Calibration Standards: Prepare a series of calibration standards by adding fixed amounts of the internal standard stock solution and varying amounts of the this compound stock solution to volumetric flasks and diluting with hexane. A typical range would be 1, 5, 10, 25, 50, and 100 µg/mL of this compound, each containing 20 µg/mL of methyl nonadecanoate.
4. Sample Preparation
-
Accurately weigh the sample to be analyzed.
-
Dissolve the sample in a known volume of hexane.
-
Add a precise volume of the internal standard stock solution to achieve a final concentration of 20 µg/mL.
-
Vortex the solution to ensure homogeneity.
5. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the corresponding concentration ratio.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Method 2: Quantitative Analysis of this compound using GC-FID with an External Standard
This protocol outlines the determination of this compound using an external standard calibration.
1. Materials and Reagents
-
This compound (≥99% purity)
-
Hexane (GC grade)
-
Class A volumetric flasks and pipettes
2. Instrument and Chromatographic Conditions
-
The same instrumentation and conditions as described in Method 1 are used.
3. Preparation of Standard Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of hexane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with hexane to achieve concentrations such as 1, 5, 10, 25, 50, and 100 µg/mL.
4. Sample Preparation
-
Accurately weigh the sample to be analyzed.
-
Dissolve and dilute the sample in a known volume of hexane to a concentration expected to fall within the calibration range.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of this compound in the prepared sample solution from the calibration curve.
-
Calculate the concentration in the original sample by accounting for the dilution factor.
Visualizations
The following diagrams illustrate the workflows and logical relationships for the quantitative analysis of this compound.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Logical relationship for quantification with an internal standard.
References
Performance Comparison of Different Lipases for Cyclohexyl Hexanoate Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the enzymatic synthesis of esters like cyclohexyl hexanoate offers a sustainable and highly selective alternative to conventional chemical methods. This guide provides a comparative overview of the performance of various commercially available lipases in ester synthesis, with a focus on providing actionable data and detailed experimental protocols to inform catalyst selection and process optimization for this compound production.
The choice of lipase is a critical determinant of reaction efficiency, influencing conversion rates, reaction times, and overall yield. While direct comparative studies on this compound synthesis are limited in publicly available literature, valuable insights can be drawn from the performance of different lipases in the synthesis of structurally similar esters. This guide synthesizes available data to present a comparative perspective on commonly used lipases.
Comparative Performance of Immobilized Lipases in Ester Synthesis
The following table summarizes the performance of several commercially available immobilized lipases in the synthesis of various flavor esters. This data provides an indication of their potential efficacy for this compound production.
| Immobilized Lipase | Ester Synthesized | Acyl Donor | Alcohol | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |
| Novozym® 435 | Octyl formate | Formic acid | Octanol | 1:7 | 40 | 1 | ~94.86 | [1] |
| Novozym® 435 | Benzyl benzoate | Benzoic anhydride | Benzyl alcohol | 1:5 | 60 | 24 | 32 | [1] |
| Novozym® 435 | 2-ethylhexyl 2-methylhexanoate | 2-methylhexanoic acid | 2-ethylhexanol | 1:1.1 | 70 | 6 | 97.45 | [2] |
| Novozym® 435 | 2-ethylhexyl 2-methylhexanoate | 2-methylhexanoic acid | 2-ethylhexanol | 1:1.2 | 80 | 6 | >95 | [2] |
| Lipozyme® RM IM | Octyl formate | Formic acid | Octanol | 1:7 | 40 | 1 | ~1.7 | [1] |
| Lipozyme® RM IM | Benzyl benzoate | Benzoic anhydride | Benzyl alcohol | 1:5 | 40 | 24 | 51 | [1] |
| Lipozyme® TL IM | Octyl formate | Formic acid | Octanol | 1:7 | 40 | 1 | ~1.2 | [1] |
| IMMCALB-T2-350 | Butyl butyrate | Butyric acid | 1-butanol | 1:1 | 37 | 24 | ~95 | [3] |
| IMMAPF-T2-150 | Butyl butyrate | Butyric acid | 1-butanol | 1:1 | 37 | 24 | ~90 | [3] |
| IMMTLL-T2-150 | Butyl butyrate | Butyric acid | 1-butanol | 1:1 | 37 | 24 | ~92 | [3] |
| PFL-octyl-silica | Butyl butyrate | Butyric acid | 1-butanol | 1:1 | 37 | 24 | ~89 | [3] |
Key Observations:
-
Novozym® 435 (immobilized Candida antarctica lipase B) consistently demonstrates high conversion rates across a variety of ester syntheses, making it a strong primary candidate for this compound production.[1][2] Its versatility and robustness are well-documented.[1]
-
Lipozyme® RM IM (immobilized Rhizomucor miehei lipase) can outperform other lipases for specific substrate combinations, as seen in the synthesis of benzyl benzoate.[1] This highlights the substrate-dependent nature of lipase activity.
-
The performance of Lipozyme® TL IM (immobilized Thermomyces lanuginosus lipase) and other lipases like those from Pseudomonas fluorescens can be competitive, although optimization of reaction conditions is crucial.[1][3]
-
Reaction parameters such as temperature, substrate molar ratio, and the presence of a solvent significantly impact enzyme performance and must be optimized for each specific lipase-substrate system.[1][4]
Experimental Protocols
The following provides a generalized experimental protocol for the lipase-catalyzed synthesis of this compound, based on common methodologies for flavor ester production.[1][4]
Materials:
-
Immobilized lipase (e.g., Novozym® 435)
-
Cyclohexanol
-
Hexanoic acid
-
Organic solvent (e.g., n-hexane, optional for solvent-free systems)
-
Molecular sieves (3Å or 4Å)
Equipment:
-
Temperature-controlled reaction vessel (e.g., shaker flask, stirred-tank reactor)
-
Magnetic stirrer or mechanical agitator
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID) for analysis
Procedure:
-
Reactant Preparation: In a temperature-controlled reaction vessel, combine cyclohexanol and hexanoic acid. A typical starting molar ratio is 1:1, but optimization may be required.[4] For solvent-based systems, add a suitable organic solvent like n-hexane.[4]
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. Enzyme loading typically ranges from 1-10% (w/w) of the total substrate mass.[4]
-
Reaction Conditions: Maintain the desired reaction temperature (e.g., 40-60°C) with constant stirring (e.g., 150-250 rpm) to minimize mass transfer limitations.[4]
-
Water Removal: Add molecular sieves to the reaction mixture to remove the water produced during esterification, which can inhibit the forward reaction.[1]
-
Monitoring the Reaction: Withdraw samples periodically to monitor the progress of the reaction.
-
Analysis: Analyze the samples using gas chromatography to determine the concentration of this compound and calculate the conversion rate.[1]
Gas Chromatography (GC) Analysis Method (Example):
-
Instrument: Agilent 7890A GC system or equivalent.[1]
-
Column: HP-INNOWAX column (30 m length, 0.25 mm inner diameter, 0.25 µm film thickness).[1]
-
Injector Temperature: 250°C.[1]
-
Detector (FID) Temperature: 250°C.[1]
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp: 10°C/min to 200°C, hold for 2 min.[1]
-
-
Carrier Gas: Nitrogen or Helium.[1]
-
Sample Preparation: Dilute the reaction sample in a suitable solvent (e.g., n-hexane) before injection.[1]
Visualizing the Process
To further clarify the experimental and conceptual frameworks, the following diagrams illustrate the workflow and key influencing factors.
References
A Comparative Guide to Assessing the Purity of Synthesized Cyclohexyl Hexanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of synthesized cyclohexyl hexanoate against a certified reference standard. Detailed experimental protocols, comparative data, and a logical workflow are presented to aid in the selection of the most appropriate method for quality control and characterization.
Overview of Analytical Techniques
The purity of a synthesized compound is a critical parameter in research and development, particularly in the pharmaceutical industry where impurities can affect efficacy and safety. For esters like this compound, a combination of chromatographic and spectroscopic methods is typically employed to identify and quantify the main component and any potential impurities. The most common impurities in the synthesis of this compound are unreacted starting materials, namely cyclohexanol and hexanoic acid.
This guide focuses on three primary analytical techniques:
-
Gas Chromatography (GC): A powerful technique for separating and quantifying volatile and semi-volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used for quantitative analysis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and non-destructive technique for identifying functional groups.
Comparative Data Analysis
The following tables summarize the expected analytical data for pure this compound and its common impurities.
Table 1: Gas Chromatography (GC) Data
| Compound | Kovats Retention Index (Standard Non-polar Column) | Expected Retention Time |
| This compound | ~1411 | Later eluting peak |
| Cyclohexanol | Lower than ester | Earlier eluting peak |
| Hexanoic Acid | Lower than ester | Earlier eluting peak |
Table 2: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |
| This compound | ~4.7 | Multiplet | O-CH (cyclohexyl) |
| ~2.2 | Triplet | α-CH₂ (hexanoate) | |
| ~1.2-1.8 | Multiplets | Cyclohexyl & Hexanoate CH₂ | |
| ~0.9 | Triplet | CH₃ (hexanoate) | |
| Cyclohexanol | ~3.6 | Multiplet | CH-OH |
| ~1.0-2.0 | Multiplets | Cyclohexyl CH₂ | |
| Variable | Singlet (broad) | OH | |
| Hexanoic Acid | ~11-12 | Singlet (broad) | COOH |
| ~2.3 | Triplet | α-CH₂ | |
| ~1.3-1.7 | Multiplets | CH₂ | |
| ~0.9 | Triplet | CH₃ |
Table 3: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) [ppm] | Assignment |
| This compound | ~173 | C=O (ester) |
| ~72 | O-CH (cyclohexyl) | |
| ~34 | α-CH₂ (hexanoate) | |
| ~22-32 | Cyclohexyl & Hexanoate CH₂ | |
| ~14 | CH₃ (hexanoate) | |
| Cyclohexanol | ~68 | CH-OH |
| ~24-36 | Cyclohexyl CH₂ | |
| Hexanoic Acid | ~180 | C=O (acid) |
| ~34 | α-CH₂ | |
| ~22-31 | CH₂ | |
| ~14 | CH₃ |
Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Compound | Characteristic Absorption Bands (cm⁻¹) | Functional Group |
| This compound | ~1735 (strong) | C=O stretch (ester) |
| ~1170 (strong) | C-O stretch (ester) | |
| ~2850-2950 | C-H stretch (alkane) | |
| Cyclohexanol | ~3200-3600 (broad, strong) | O-H stretch (alcohol) |
| ~1070 | C-O stretch (alcohol) | |
| ~2850-2950 | C-H stretch (alkane) | |
| Hexanoic Acid | ~2500-3300 (very broad) | O-H stretch (carboxylic acid) |
| ~1710 (strong) | C=O stretch (carboxylic acid) | |
| ~1290 | C-O stretch (carboxylic acid) | |
| ~2850-2950 | C-H stretch (alkane) |
Experimental Workflow
The following diagram illustrates a logical workflow for the purity assessment of synthesized this compound.
literature review of cyclohexyl hexanoate synthesis methods
A Comprehensive Guide to the Synthesis of Cyclohexyl Hexanoate
This compound is a valuable ester recognized for its applications in the flavor, fragrance, and specialty chemical industries. Its synthesis can be accomplished through several methods, each with distinct advantages and disadvantages concerning reaction conditions, yields, and environmental impact. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies.
Comparison of Synthesis Methods
The selection of a synthetic route for this compound is contingent on factors such as desired yield, reaction time, catalyst cost, and environmental considerations. The following table summarizes the quantitative data for the most common synthesis methods.
| Synthesis Method | Catalyst | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Fischer Esterification | Sulfuric Acid (H₂SO₄) | Cyclohexanol, Hexanoic Acid | Toluene | Reflux | 1-10 | High (typically >90) | [1] |
| p-Toluenesulfonic Acid (p-TsOH) | Cyclohexanol, Hippuric Acid (as an example) | Toluene | Reflux | ~30 | 96 | [2] | |
| Heterogeneous (TiO₂) | Cyclohexanol, Fatty Acids | None | 110-120 | Not Specified | 90.3 (for a related ester) | [3] | |
| Enzymatic Synthesis | Immobilized Lipase (e.g., Novozym® 435) | Cyclohexanol, Hexanoic Acid | Solvent-free or Hexane | 30-60 | 4-24 | High (up to 99 for similar esters) | [4][5] |
| Synthesis from Cyclohexene | Solid Acid (e.g., Sulfonic Acid Functionalized Carbon) | Cyclohexene, Formic Acid (for Cyclohexyl Formate) | None | 140 | 1 | 88.4 (Conversion) | [4] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established procedures for similar esters and can be adapted for the synthesis of this compound.
Protocol 1: Fischer Esterification using a Homogeneous Acid Catalyst
This protocol describes the synthesis of this compound from cyclohexanol and hexanoic acid using sulfuric acid as a catalyst, with azeotropic removal of water.[1]
Materials:
-
Cyclohexanol (1 molar equivalent)
-
Hexanoic acid (1 molar equivalent)
-
Concentrated Sulfuric Acid (1-2% of the total reactant weight)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Combine equimolar amounts of cyclohexanol and hexanoic acid in a round-bottom flask.
-
Add toluene to the flask to act as a solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction until the theoretical amount of water has been collected.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted hexanoic acid.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified by vacuum distillation.
Protocol 2: Enzymatic Synthesis using Immobilized Lipase
This protocol outlines the synthesis of this compound using an immobilized lipase in a solvent-free system, which is an environmentally friendly alternative.[4][6]
Materials:
-
Cyclohexanol (1 molar equivalent)
-
Hexanoic acid (1 molar equivalent)
-
Immobilized Lipase (e.g., Novozym® 435, 5-15% of the total reactant weight)
-
Hexane (for purification)
-
5% (w/v) aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Reaction vessel (e.g., screw-capped flask), shaking incubator or magnetic stirrer with heating, filtration apparatus, separatory funnel, rotary evaporator
Procedure:
-
Combine equimolar amounts of cyclohexanol and hexanoic acid in a screw-capped flask.
-
Add the immobilized lipase to the reaction mixture.
-
Place the flask in a shaking incubator or on a heated magnetic stirrer and maintain the temperature between 30-60 °C.
-
Allow the reaction to proceed for 4-24 hours. The progress can be monitored by techniques like GC or TLC.
-
Once the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with hexane and dried for reuse.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the mixture with a 5% aqueous solution of sodium bicarbonate to remove any unreacted hexanoic acid.
-
Wash the organic phase with deionized water until the aqueous phase is neutral.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove any remaining solvent under reduced pressure to yield the crude product.
-
Further purification can be achieved by vacuum distillation.
Synthesis Pathways Overview
The following diagram illustrates the primary synthetic pathways for producing this compound.
Caption: Primary synthetic routes to this compound.
Conclusion
The synthesis of this compound can be achieved through various methods, with Fischer esterification and enzymatic synthesis being the most well-documented and practical approaches. Traditional acid-catalyzed Fischer esterification offers high yields and relatively short reaction times but often requires harsh conditions and complex work-up procedures.[1] In contrast, enzymatic synthesis provides a greener alternative with high selectivity under mild conditions, although it may necessitate longer reaction times and the initial cost of the enzyme can be higher.[4] The choice of the optimal synthesis method will ultimately depend on the specific requirements of the application, including scale, purity, cost, and environmental considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
comparative study of cyclohexyl hexanoate and its isomers
A Comparative Analysis of Cyclohexyl Hexanoate and Its Structural Isomers for Researchers and Drug Development Professionals
This guide provides a detailed comparative study of this compound and its key structural isomers. This compound, a significant ester in the fragrance and flavor industries, serves as the baseline for this analysis. Its isomers, while sharing the same molecular formula (C₁₂H₂₂O₂), exhibit distinct physicochemical properties due to variations in their molecular architecture. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how structural modifications influence these properties, supported by available experimental data and detailed methodologies.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and a selection of its structural isomers. These isomers include variations in the branching of the carboxylic acid chain and the arrangement of the ester functional group.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index | Odor Profile |
| This compound | CCCCCC(=O)OC1CCCCC1 | 198.31 | 248-249 @ 760 mmHg | 1.4465 @ 17°C | Fruity |
| Hexyl cyclohexanecarboxylate | CCCCCCOC(=O)C1CCCCC1 | 198.31 | 265.10 (est.) | Data not available | Data not available[1] |
| Cyclohexyl 2-methylpentanoate | CCCC(C)C(=O)OC1CCCCC1 | 198.30 | Data not available | Data not available | Data not available |
| Cyclohexyl 3-methylpentanoate | CCC(C)CC(=O)OC1CCCCC1 | 198.30 | Data not available | Data not available | Data not available[2] |
| Cyclohexyl 4-methylpentanoate | CC(C)CCC(=O)OC1CCCCC1 | 198.31 | Data not available | Data not available | Data not available |
| Cyclohexyl 2,2-dimethylpropanoate | CC(C)(C)C(=O)OC1CCCCC1 | 198.31 | Data not available | Data not available | Data not available |
Note: Experimental data for many isomers is limited. Boiling points generally decrease with increased branching of the carbon chain due to reduced surface area and weaker van der Waals forces.[3][4]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these esters are crucial for reproducible research.
Synthesis of Cyclohexyl Esters via Fischer Esterification[5]
This protocol describes a general method for the synthesis of cyclohexyl esters from a carboxylic acid and cyclohexanol.
Materials:
-
Carboxylic acid (e.g., hexanoic acid, 3-methylpentanoic acid)
-
Cyclohexanol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
In a round-bottom flask, combine equimolar amounts of the carboxylic acid and cyclohexanol.
-
Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).
-
Add toluene to the mixture to facilitate the azeotropic removal of water using a Dean-Stark apparatus.
-
Heat the reaction mixture to reflux until the theoretical amount of water is collected, indicating the reaction's completion.
-
After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude ester by fractional distillation.
Determination of Boiling Point[6]
The boiling point of the purified esters can be determined using a simple distillation apparatus or a Thiele tube for smaller quantities.
Procedure (Simple Distillation):
-
Place the purified ester in a round-bottom flask with a few boiling chips.
-
Assemble a simple distillation apparatus.
-
Heat the flask gently.
-
The boiling point is the temperature at which the liquid and vapor are in equilibrium, observed as a stable temperature on the thermometer as the liquid condenses in the condenser.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis for Purity and Identification[7]
GC-MS is a powerful technique for assessing the purity of the synthesized esters and confirming their identity.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
A non-polar or medium-polarity capillary column is typically used for these types of compounds.
Procedure:
-
Prepare a dilute solution of the ester in a suitable solvent (e.g., dichloromethane or hexane).
-
Inject a small volume of the solution into the GC.
-
The GC will separate the components of the sample based on their volatility and interaction with the stationary phase.
-
The mass spectrometer will fragment the molecules eluting from the GC column and generate a mass spectrum for each component.
-
The identity of the ester can be confirmed by comparing its retention time and mass spectrum to a known standard or a spectral library.
Visualizing Experimental and Logical Relationships
Fischer Esterification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of cyclohexyl esters.
Caption: General workflow for the synthesis of cyclohexyl esters.
Logical Relationship of Isomers
This diagram shows the logical relationship between this compound and its structural isomers.
Caption: Structural relationships of this compound isomers.
References
Safety Operating Guide
Proper Disposal Procedures for Cyclohexyl Hexanoate
This document provides essential safety and logistical information for the proper disposal of cyclohexyl hexanoate, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and regulatory compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of the following safety protocols. While it is not classified as a hazardous substance, proper laboratory practices are essential to minimize risk.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear appropriate safety glasses or goggles.[1]
-
Skin Protection: Use protective gloves and lab coats to prevent skin contact.[1] In case of contact, wash the affected area immediately with soap and water.[1]
-
Respiratory Protection: Ensure adequate ventilation in the work area.[2]
First Aid Measures:
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes.[1][2]
-
Skin Contact: Wash off with soap and plenty of water.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water afterward.[2]
Step-by-Step Disposal Plan
The disposal of this compound must be conducted in a manner that ensures safety and complies with all relevant regulations.
Step 1: Waste Characterization The first step is to determine if the this compound waste is classified as hazardous. Chemical waste generators are responsible for making this determination by consulting local, regional, and national hazardous waste regulations.[1] Although this compound is not broadly listed as a hazardous substance, it is the generator's responsibility to ensure accurate classification.[1]
Step 2: Containerization
-
Use a container that is in good condition and compatible with the chemical.[3]
-
Whenever possible, use the original container.[3]
-
Ensure the container is properly sealed to prevent leaks or spills.[3]
-
Label the container clearly with "Hazardous Waste" (if applicable) and the full chemical name, "this compound".[3]
-
Do not mix this compound waste with other chemical waste.
Step 3: Storage
-
Store the waste container in a designated, well-ventilated area.
-
Keep the container away from heat, sparks, and open flames.[4][5]
-
Store under an inert atmosphere as the substance can be air-sensitive.[1][2]
Step 4: Disposal
-
Arrange for the collection of the chemical waste by a licensed hazardous waste disposal contractor.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
Follow all institutional and local guidelines for waste pickup and disposal.
Spill Management: In the event of a spill, contain the spillage using a non-combustible absorbent material such as sand, earth, or vermiculite.[6] Collect the absorbed material and place it in a suitable container for disposal.[2] Ensure the cleanup area is well-ventilated.[2] Do not allow the product to enter drains.
Physical and Chemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C12 H22 O2[2] |
| Physical State | Liquid[1][2] |
| Appearance | Colorless |
| Odor | Fruity |
| Boiling Point | 245-246 °C (473-475 °F) |
| Melting Point | -55 °C (-67 °F) |
| Density | 0.863 g/cm³ at 25 °C (77 °F) |
Experimental Protocols
This document focuses on disposal procedures. For detailed experimental protocols involving the use of this compound, please refer to your specific laboratory's standard operating procedures and the manufacturer's Safety Data Sheet.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Guide to Handling Cyclohexyl Hexanoate in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Cyclohexyl hexanoate, including detailed operational and disposal plans.
Chemical Safety and Physical Properties
This compound is a liquid ester that is generally not classified as a hazardous substance. However, it is noted to be air-sensitive, and thermal decomposition can lead to the release of irritating gases and vapors.[1] Adherence to standard laboratory safety protocols is essential to minimize risks.
| Property | Value | Source |
| Molecular Formula | C12H22O2 | [1] |
| CAS Number | 6243-10-3 | [1] |
| Physical State | Liquid | [1] |
| Appearance | No information available | [1] |
| Odor | No information available | [1] |
| Flash Point | 95.56 °C (204.00 °F) | [2] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound.
1. Pre-Operational Checks:
-
Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Personal Protective Equipment (PPE) Inspection: Before handling, inspect all PPE for integrity. This includes:
-
Eye Protection: Chemical splash goggles or safety glasses with side-shields.[4]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use.[5]
-
Body Protection: A lab coat or other protective clothing is recommended to prevent skin exposure.[4][6]
-
-
Emergency Equipment: Confirm the location and functionality of the nearest eyewash station and safety shower.[3]
-
Spill Kit: Have a spill kit readily available that is appropriate for non-polar organic liquids.
2. Handling Procedure:
-
Container Handling: Keep the container of this compound tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3]
-
Dispensing: When transferring or dispensing the liquid, do so carefully to avoid splashes and the generation of aerosols.
-
Air-Sensitive Precaution: As the substance is air-sensitive, consider using an inert atmosphere (e.g., nitrogen or argon) for prolonged storage or for reactions where atmospheric exposure could affect the material's integrity.[6]
-
Avoid Incompatibilities: Keep away from strong oxidizing agents.[7]
3. Post-Handling:
-
Decontamination: After handling, wash hands thoroughly with soap and water.[4]
-
PPE Removal: Remove gloves and other PPE carefully to avoid skin contamination.
-
Storage: Ensure the container is tightly sealed and returned to its designated storage location.
Emergency First Aid Measures
In the event of exposure, follow these first aid protocols:
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. If symptoms occur, seek medical attention.[1]
-
Inhalation: Move the exposed individual to fresh air. If symptoms occur, get medical attention.[1]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]
Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatible.
2. Waste Disposal:
-
Dispose of the chemical waste in accordance with all applicable local, regional, and national regulations.[8]
-
Waste codes should be assigned by the user based on the specific application for which the product was used.[1]
-
Handle uncleaned, empty containers as you would the product itself. Do not reuse empty containers.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound, 6243-10-3 [thegoodscentscompany.com]
- 3. msjc-keenan.safeschoolssds.com [msjc-keenan.safeschoolssds.com]
- 4. directpcw.com [directpcw.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. cdn.chemservice.com [cdn.chemservice.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
